3-Aminocyclopentanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJNWIEGYWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347110 | |
| Record name | 3-Aminocyclopentan-1-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184919-69-4 | |
| Record name | Cyclopentanol, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184919-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocyclopentan-1-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide
This technical guide provides a detailed overview of the physicochemical properties of (1R,3S)-3-Aminocyclopentanol hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its chemical and physical characteristics, alongside standardized experimental protocols for their determination.
Physicochemical Properties
(1R,3S)-3-Aminocyclopentanol hydrochloride is a white to pale yellow solid.[1] Its structure consists of a cyclopentane ring with an amino group and a hydroxyl group in a specific stereochemical configuration, which is crucial for its application in asymmetric synthesis.[2] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.
Identification and Structure
| Property | Value | Source |
| Chemical Name | (1R,3S)-3-Aminocyclopentanol hydrochloride | [3] |
| CAS Number | 1279032-31-3 | [3] |
| Molecular Formula | C₅H₁₂ClNO | [3] |
| Molecular Weight | 137.61 g/mol | [3] |
| Canonical SMILES | C1C--INVALID-LINK--O.Cl | [3] |
| InChI | InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | [3] |
| Parent Compound CID | 21308749 ((1R,3S)-3-Aminocyclopentanol) | [3] |
Quantitative Physicochemical Data
A summary of the available quantitative physicochemical data for (1R,3S)-3-Aminocyclopentanol hydrochloride is presented below. It is important to note that some of these values are predicted and experimental verification is recommended.
| Parameter | Value | Method | Source |
| Melting Point | 93-96 °C | Experimental | [4] |
| pKa (of parent amine) | 15.06 ± 0.40 | Predicted | [5] |
| Topological Polar Surface Area | 46.3 Ų | Computed | [3] |
| Complexity | 65.1 | Computed | [3] |
Solubility Profile
Direct quantitative solubility data for (1R,3S)-3-Aminocyclopentanol hydrochloride is limited in publicly available literature. However, qualitative assessments provide valuable insights into its solubility in various solvents. The free base, (1R,3S)-3-Aminocyclopentanol, is reported to be soluble in ethanol.[5]
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Water | Slightly Soluble | [1] |
Experimental Protocols
This section details standardized methodologies for the determination of key physicochemical properties of (1R,3S)-3-Aminocyclopentanol hydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Principle: The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (onset) to complete liquefaction (clear point) is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
Procedure:
-
Sample Preparation: A small amount of the dry, powdered (1R,3S)-3-Aminocyclopentanol hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6]
Solubility Determination
Principle: A known amount of the solvent is incrementally added to a known amount of the solute at a constant temperature until the solute is completely dissolved.
Apparatus:
-
Analytical balance
-
Vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath
Procedure:
-
Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of (1R,3S)-3-Aminocyclopentanol hydrochloride into a vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, methanol, DMSO) to the vial.
-
Equilibration: The mixture is agitated (vortexed or stirred) at a constant temperature for a set period to ensure equilibrium is reached.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Addition: If the solid is not fully dissolved, add incremental volumes of the solvent, repeating the equilibration and observation steps until a clear solution is obtained.
-
Calculation: The solubility is calculated based on the mass of the solute and the total volume of the solvent required for complete dissolution.[7][8]
pKa Determination
Principle: Potentiometric titration is a common method for determining the pKa of an amine hydrochloride. The compound is dissolved in a suitable solvent and titrated with a standard base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stirring plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of (1R,3S)-3-Aminocyclopentanol hydrochloride and dissolve it in a known volume of deionized water or a mixed solvent system (e.g., methanol/water) if solubility is low.
-
Titration Setup: Place the beaker on a stirring plate, immerse the pH electrode, and begin gentle stirring.
-
Titration: Add a standard solution of a strong base (e.g., NaOH) in small, known increments from the burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine hydrochloride has been neutralized.[9][10]
Spectral Data
Spectral analysis is essential for the structural elucidation and confirmation of (1R,3S)-3-Aminocyclopentanol hydrochloride. While the actual spectra are not reproduced here, the following table indicates the availability of different types of spectral data from various chemical suppliers and databases.
| Spectral Data Type | Availability |
| ¹H NMR | Available from sources such as ChemicalBook and BLD Pharm.[11][12] |
| ¹³C NMR | Predicted spectra are available; experimental data may be available from suppliers upon request. |
| IR | Available from sources such as ChemicalBook.[13] |
| Mass Spectrometry | Data may be available from suppliers upon request. |
Synthesis Outline
(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral building block, and its synthesis requires stereochemical control. A common synthetic strategy involves a multi-step process that may include enzymatic kinetic resolution to achieve high optical purity.[9]
Conclusion
References
- 1. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]
- 2. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]
- 3. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE | 124555-33-5 [amp.chemicalbook.com]
- 5. (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8 [m.chemicalbook.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. enamine.net [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (1R,3S)-3-Aminocyclopentanol(1110772-05-8) 1H NMR spectrum [chemicalbook.com]
- 12. 1279032-31-3|(1R,3S)-3-Aminocyclopentanol hydrochloride|BLD Pharm [bldpharm.com]
- 13. (1R,3S)-3-Aminomethyl-cyclopentanol hydrochloride(2472560-54-4) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Structure and Stereochemistry of 3-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclopentanol hydrochloride is a chiral cyclic amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its rigid cyclopentane core, adorned with amino and hydroxyl functionalities, provides a versatile scaffold for the development of novel therapeutics. The stereochemical arrangement of these functional groups is paramount, as it profoundly influences the molecule's three-dimensional shape and its subsequent interactions with biological targets. This technical guide provides a comprehensive analysis of the structure, stereochemistry, and conformational landscape of this compound, offering valuable insights for its application in drug design and development.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of 3-aminocyclopentanol. The presence of two stereocenters at positions 1 and 3 of the cyclopentane ring gives rise to four possible stereoisomers. The fundamental properties of this compound are summarized in the table below. It is important to note that while data for the free base and some specific isomers are available, a complete experimental dataset for all hydrochloride salt stereoisomers is not extensively reported in the public domain.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | trans-(1R,3S)-isomer HCl: 93-96 °C | [3] |
| (1S,3R)-isomer HCl (estimated): ~175-185°C | [1] | |
| pKa (predicted) | 15.06 ± 0.40 (for the alcohol proton of the free base) | [4] |
| Solubility | Highly soluble in water; soluble in methanol; slightly soluble in DMSO | [1][3] |
Stereochemistry and Conformational Analysis
The two chiral centers in 3-aminocyclopentanol at C1 and C3 lead to the existence of four stereoisomers, which can be categorized into two pairs of enantiomers. These pairs are diastereomers of each other.
-
Cis Isomers: The hydroxyl and amino groups are on the same side of the cyclopentane ring.
-
(1R,3S)-3-Aminocyclopentanol
-
(1S,3R)-3-Aminocyclopentanol
-
-
Trans Isomers: The hydroxyl and amino groups are on opposite sides of the cyclopentane ring.
-
(1R,3R)-3-Aminocyclopentanol
-
(1S,3S)-3-Aminocyclopentanol
-
The relationship between these stereoisomers is depicted in the following diagram:
Conformational Analysis
The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common low-energy conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) .[5] In substituted cyclopentanes, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of the conformers is determined by the steric hindrance and intramolecular interactions between the substituents.
For the cis-isomers , the diequatorial conformation is generally more stable, as it minimizes steric interactions. However, intramolecular hydrogen bonding between the amino and hydroxyl groups can influence the conformational preference.
For the trans-isomers , a di-pseudo-equatorial conformation is generally favored to minimize steric hindrance.[5] A di-pseudo-axial conformation would lead to significant steric clashes.
Experimental Protocols
Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
A common synthetic route to obtain enantiomerically pure (1R,3S)-3-aminocyclopentanol hydrochloride involves a multi-step process.[6] The following is a representative workflow:
Protocol for Deprotection and Salt Formation: [7]
-
Dissolve the Boc-protected (1R,3S)-3-aminocyclopentan-1-ol in a suitable solvent such as isopropanol.
-
Slowly add a solution of hydrogen chloride in isopropanol (which can be prepared in situ from acetyl chloride and isopropanol) at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to stir at room temperature for a specified time (e.g., 12 hours), monitoring the reaction progress by a suitable technique like GC.
-
Upon completion, cool the reaction mixture to induce crystallization of the hydrochloride salt.
-
Filter the solid product, wash with a cold solvent (e.g., isopropanol or acetone), and dry under vacuum.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound isomers.
Protocol: [5]
-
Sample Preparation: Dissolve an accurately weighed sample of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
For detailed structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
To determine the relative stereochemistry, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is crucial to identify through-space correlations between protons.
-
-
Data Analysis:
-
Analyze the chemical shifts, integration, and coupling constants in the ¹H NMR spectrum. The coupling constants between the protons on C1, C2, and C3 can provide information about the dihedral angles and thus the relative stereochemistry (cis or trans).
-
In the NOESY spectrum, the presence or absence of cross-peaks between the protons on C1 and C3 can confirm the cis or trans relationship of the substituents. For a cis isomer, a NOE between the protons on C1 and C3 (when they are on the same face of the ring) would be expected.
-
Characterization by Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry, as well as the solid-state conformation of the molecule.
Protocol: [5]
-
Crystal Growth: Grow a single crystal of suitable size and quality by slow evaporation of a saturated solution of the this compound isomer in an appropriate solvent or solvent mixture.
-
Data Collection:
-
Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Conclusion
This compound is a valuable chiral building block with significant applications in pharmaceutical synthesis. A thorough understanding of its stereoisomers and their conformational preferences is essential for the rational design of new drug candidates. This technical guide has provided a detailed overview of the structure, stereochemistry, and analytical methodologies for this compound, which will be a valuable resource for researchers in the field of drug discovery and development. The provided experimental workflows and protocols offer a starting point for the synthesis and characterization of these important chiral intermediates.
References
- 1. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]
- 2. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE | 124555-33-5 [amp.chemicalbook.com]
- 4. (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 7. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]
The Keystone of Chirality: An In-depth Technical Guide to the Stereochemical Importance of (1R,3S)-3-Aminocyclopentanol in Modern Drug Design
For Immediate Release
Shanghai, China – December 29, 2025 – In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms in a drug molecule can be the determining factor between a life-saving therapeutic and an ineffective or even harmful compound. This principle of stereochemistry is paramount, and nowhere is its significance more evident than in the application of chiral building blocks like (1R,3S)-3-aminocyclopentanol. This in-depth technical guide explores the critical role of this specific stereoisomer in the design and synthesis of advanced therapeutics, most notably in the development of antiviral and anticancer agents.
(1R,3S)-3-aminocyclopentanol is a chiral bifunctional molecule that serves as a crucial intermediate in the synthesis of complex pharmaceuticals.[1] Its rigid cyclopentane core, adorned with an amino and a hydroxyl group in a specific trans configuration, provides a well-defined three-dimensional scaffold that is essential for its utility in asymmetric synthesis.[2] The precise spatial orientation of these functional groups is vital for the biological activity of the final drug product, as it dictates the molecule's ability to bind to its target receptor with high affinity and specificity.[2]
Application in Antiviral Drug Design: The Case of Bictegravir
A prime example of the stereochemical importance of (1R,3S)-3-aminocyclopentanol is its role as a key building block for the anti-HIV drug Bictegravir.[3] Bictegravir is a potent integrase strand transfer inhibitor (INSTI) that is a component of the highly effective single-tablet regimen for the treatment of HIV-1 infection.[3] The (1R,3S)-3-aminocyclopentanol moiety is integral to the structure of Bictegravir, and its specific stereochemistry is crucial for the drug's potent antiviral activity.
The HIV-1 integrase enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[4] Bictegravir and other INSTIs bind to the active site of the integrase enzyme, preventing this integration process.[4] The binding of Bictegravir to the integrase active site is highly dependent on the precise three-dimensional arrangement of the atoms in the drug molecule. The (1R,3S) configuration of the aminocyclopentanol core ensures that the various functional groups of Bictegravir are correctly positioned to interact with the key amino acid residues in the integrase active site, leading to potent inhibition of the enzyme.
While direct comparative data for all stereoisomers of Bictegravir are not publicly available, studies on analogous HIV integrase inhibitors containing a substituted cyclopentanol ring highlight the profound impact of stereochemistry on antiviral activity. For instance, in a study of enantiomeric trans-hydroxycyclopentyl carboxamides, the (S,S)-enantiomer exhibited significantly greater anti-HIV activity than its (R,R)-counterpart.[5] This underscores the principle that even a subtle change in the spatial arrangement of functional groups can dramatically alter a drug's efficacy.
Quantitative Data: Antiviral Activity of Bictegravir
| Compound | Target | Assay | IC50 / EC50 | Reference |
| Bictegravir | HIV-1 Integrase (Strand Transfer) | Biochemical Assay | 7.5 ± 0.3 nM (IC50) | [6] |
| Bictegravir | HIV-1 (T-cell lines) | Cell-based Assay | 1.5 to 2.4 nM (EC50) | [6] |
| Bictegravir | HIV-1 (Primary human T lymphocytes) | Cell-based Assay | 1.5 ± 0.3 nM (EC50) | [6] |
| Bictegravir | HIV-1 (Monocyte-derived macrophages) | Cell-based Assay | 6.6 ± 4.1 nM (EC50) | [6] |
| Bictegravir | HIV-1 (Clinical Isolates) | Cell-based Assay | 0.81 nM (mean EC50) | [6] |
| Bictegravir | HIV-2 (Clinical Isolates) | Cell-based Assay | 1.4 to 5.6 nM (EC50) | [7] |
Application in Anticancer Drug Design: MDM2-p53 Interaction Inhibitors
The stereochemical importance of the aminocyclopentanol scaffold extends beyond antiviral applications into the realm of oncology. The (1S,3S)-3-aminocyclopentanol isomer, a close stereochemical relative of the (1R,3S) form, is a key component in the development of potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a promising strategy for cancer therapy.[8]
The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis.[9] In many cancers, the function of p53 is inhibited by its interaction with the murine double minute 2 (MDM2) protein.[9] Small-molecule inhibitors that block the MDM2-p53 interaction can reactivate p53's tumor-suppressing function. The (1S,3S)-3-aminocyclopentanol scaffold has been successfully incorporated into spirooxindole-based MDM2 inhibitors to enhance their metabolic stability and pharmacokinetic profiles.[8]
Studies on diastereomeric spirooxindole MDM2 inhibitors have demonstrated a significant difference in binding affinities, with over a 100-fold difference observed between the most and least potent stereoisomers. This again highlights the critical role of precise stereochemistry in achieving optimal drug-target interactions.
Quantitative Data: MDM2-p53 Interaction Inhibitors
| Compound Class | Target | Assay | Ki / IC50 | Reference |
| Spirooxindole MDM2 Inhibitor (MI-888) | MDM2 | Binding Assay | 0.44 nM (Ki) | |
| Spirooxindole MDM2 Inhibitor (Isomer 5b) | MDM2 | Binding Assay | >300-fold more potent than isomer 5d | |
| Spirooxindole MDM2 Inhibitor (Isomer 5a) | MDM2 | Binding Assay | 18-fold less potent than isomer 5b |
Experimental Protocols
Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
A robust and widely utilized method for the asymmetric synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride involves a multi-step process that strategically introduces the desired stereochemistry. The key steps include a hetero-Diels-Alder reaction, enzymatic kinetic resolution, and subsequent transformations to yield the target compound with high optical purity.
Detailed Protocol for Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate:
-
Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.
-
Cool the flask to 5 °C while stirring.
-
Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.
-
After the addition is complete, warm the reaction to 25 °C and stir for 30 minutes.
-
Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate dissolved in 53 g of isopropanol.
-
Add this solution dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12 hours.
-
Monitor the reaction progress by GC.
-
Upon completion, cool the reaction system to 0 °C and continue stirring for 1 hour to ensure complete precipitation.
-
Filter the solid product under a nitrogen atmosphere.
-
Wash the filter cake with isopropanol at 5 °C until the washings are colorless.
-
Suspend the filter cake in 40 g of acetone, heat to 50 °C, and stir for 2 hours.
-
Cool the mixture to 0 °C and filter again under nitrogen.
-
Wash the filter cake with acetone at 5 °C.
-
Dry the product under vacuum at 40 °C for 12 hours to yield (1R,3S)-3-aminocyclopentanol hydrochloride.
Cell-Based Anti-HIV Assay (MTT Assay)
This assay measures the ability of a compound to protect MT-4 cells from HIV-1-induced cell death.[3]
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the test compounds.
-
Add 50 µL of the diluted compounds to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).
-
Add 50 µL of HIV-1 stock (at a multiplicity of infection that causes significant cell death in 4-5 days) to the wells containing test compounds and the virus control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell protection relative to the virus control to determine the EC50.
Visualizing the Molecular Landscape
To better understand the complex biological processes and experimental workflows discussed, the following diagrams have been generated using the DOT language.
Caption: HIV-1 replication cycle and the point of inhibition by Bictegravir.
Caption: The MDM2-p53 signaling pathway and its inhibition.
References
- 1. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 3-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 3-Aminocyclopentanol, a critical chiral building block in modern medicinal chemistry. Due to the presence of two stereocenters, 3-Aminocyclopentanol exists as four distinct stereoisomers. The spatial arrangement of the amino and hydroxyl groups is a key determinant of the molecule's biological activity, making stereochemical control paramount in the synthesis of pharmaceutical agents. A notable example is the use of the (1R,3S)-isomer as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]
This document details the stereochemical relationships, physicochemical properties, and experimental protocols for the synthesis and separation of these isomers, presented in a format tailored for researchers and professionals in drug development.
Stereochemical Relationships
3-Aminocyclopentanol possesses two chiral centers, giving rise to four stereoisomers. These are grouped into two pairs of enantiomers, which are also diastereomers of each other. The cis isomers have the amino and hydroxyl groups on the same face of the cyclopentane ring, while the trans isomers have them on opposite faces.
-
cis isomers: (1S,3S)-3-Aminocyclopentanol and (1R,3R)-3-Aminocyclopentanol (enantiomeric pair)
-
trans isomers: (1R,3S)-3-Aminocyclopentanol and (1S,3R)-3-Aminocyclopentanol (enantiomeric pair)
The relationship between these stereoisomers can be visualized as follows:
Physicochemical and Spectroscopic Data
| Property | (1S,3S) | (1R,3R) | (1R,3S) | (1S,3R) |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol | 101.15 g/mol [1] | 101.15 g/mol [2] | 101.15 g/mol |
| Appearance | Data not available | Data not available | Yellow liquid[3] | White crystalline solid (as HCl salt)[4] |
| Melting Point | Data not available | Data not available | 93-96°C (as HCl salt)[5] | ~175-185°C (as HCl salt)[4] |
| Boiling Point | Data not available | Data not available | 179°C[3] | Data not available |
| Density | Data not available | Data not available | 1.084 g/cm³[3] | Data not available |
| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |
| pKa (Predicted) | Data not available | Data not available | 15.06 ± 0.40[6] | Data not available |
Experimental Protocols
Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
The synthesis of the (1R,3S)-isomer is well-documented due to its industrial importance. A common route involves a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution.
Workflow for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride:
Detailed Protocol:
-
Hetero-Diels-Alder Reaction: tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene. This is typically catalyzed by a copper salt.[7]
-
Selective N-O Bond Reduction: The nitrogen-oxygen bond of the resulting bicyclic adduct is selectively reduced, for example, using zinc powder in acetic acid, to yield the corresponding amino alcohol.[7]
-
Enzymatic Kinetic Resolution: The racemic amino alcohol is subjected to enzymatic acylation using a lipase (e.g., Novozym 435) and an acyl donor like vinyl acetate. The lipase selectively acylates one enantiomer, allowing for the separation of the two enantiomers.[7]
-
Separation: The acylated enantiomer is separated from the unreacted enantiomer by standard chromatographic techniques.
-
Hydrogenation: The carbon-carbon double bond in the cyclopentene ring of the desired enantiomer is reduced by catalytic hydrogenation, typically using palladium on carbon.[7]
-
Deprotection and Salt Formation: Any protecting groups are removed, and the final product is converted to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.[7]
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Direct separation of all four stereoisomers of 3-aminocyclopentanol is challenging but can be achieved using chiral HPLC.
General HPLC Method Development Workflow:
Protocol for Direct Chiral HPLC Separation:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for their broad applicability in separating amino alcohols.[8]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. For basic compounds like 3-aminocyclopentanol, the addition of a small amount of a basic additive (e.g., diethylamine) can improve peak shape and resolution.[9]
-
Sample Preparation: Dissolve the mixture of 3-aminocyclopentanol stereoisomers in the mobile phase to a concentration of approximately 1 mg/mL.[8]
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is suitable as the analyte lacks a strong chromophore. Mass spectrometric (MS) detection can also be used for confirmation.
Protocol for Indirect Chiral HPLC Separation via Derivatization:
-
Derivatization: The mixture of stereoisomers is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomeric derivatives.[8]
-
Chromatography: The resulting diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[8]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing an acidic modifier like trifluoroacetic acid (TFA), is typically employed.[8]
Conclusion
The stereoisomers of 3-Aminocyclopentanol are of significant interest to the pharmaceutical industry. The ability to synthesize and separate these isomers in high purity is crucial for the development of safe and effective drugs. While detailed experimental data for all four isomers is not exhaustively available, the protocols and data presented in this guide provide a solid foundation for researchers working with these valuable chiral building blocks. The synthetic route for the medicinally important (1R,3S)-isomer is well-established, and established chiral HPLC methodologies can be adapted for the successful separation and analysis of all four stereoisomers.
References
- 1. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8 [m.chemicalbook.com]
- 4. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]
- 5. (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE CAS#: 124555-33-5 [amp.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Solubility of 3-Aminocyclopentanol Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclopentanol hydrochloride is a chiral cyclic amino alcohol derivative that serves as a valuable building block in pharmaceutical synthesis. Its defined stereochemistry and bifunctional nature make it a key intermediate in the development of complex drug candidates. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in synthetic chemistry, enabling informed decisions on solvent selection for reactions, purification, and formulation.
The hydrochloride salt form of 3-aminocyclopentanol enhances its aqueous solubility but generally reduces its solubility in non-polar organic solvents.[1] This guide provides a comprehensive overview of the available solubility data for this compound and structurally related compounds, details a standard experimental protocol for solubility determination, and presents a logical workflow for this procedure.
Solubility Profile
To provide a more comprehensive, albeit comparative, understanding, the following table summarizes the quantitative solubility of structurally analogous cyclic amine hydrochlorides in various organic solvents.
Disclaimer: The following data is for structurally similar compounds and should be used as a general guide. The actual solubility of this compound may vary.
| Compound Name | Solvent | Temperature (°C) | Solubility |
| Cyclohexylamine hydrochloride | Water | 17 | 830 g/L |
| Piperidine hydrochloride | Water | 20 | >1500 g/L |
Experimental Protocols for Solubility Determination
The most reliable and widely used method for determining the thermodynamic equilibrium solubility of a compound is the saturation shake-flask method . This method is recommended by various regulatory bodies, including the U.S. Pharmacopeia.
Principle
An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound in that solvent at that temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.
-
Dilution: If necessary, dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate analytical technique.
-
Calculation: Calculate the solubility of the compound in the organic solvent, taking into account any dilution factors. The results are typically expressed in units of g/L or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the shake-flask solubility determination method.
References
Conformational Analysis of 1,3-Disubstituted Cyclopentane Rings: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentane ring is a prevalent structural motif in a vast array of biologically active molecules, including prostaglandins, nucleic acids, and various pharmaceuticals. The stereochemical and conformational properties of substituted cyclopentanes profoundly influence their biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the conformational analysis of 1,3-disubstituted cyclopentane rings, a common substitution pattern with significant implications for molecular shape and receptor binding. This document details the fundamental principles of cyclopentane conformation, the energetic factors governing the stability of different conformers, and the experimental and computational methodologies employed for their characterization.
Introduction: The Dynamic Nature of the Cyclopentane Ring
Unlike its six-membered counterpart, cyclohexane, which predominantly adopts a stable chair conformation, the cyclopentane ring is characterized by a high degree of flexibility. A planar conformation of cyclopentane is destabilized by significant torsional strain arising from the eclipsing of adjacent carbon-hydrogen bonds.[1][2] To alleviate this strain, the ring puckers into non-planar conformations. The two most commonly discussed puckered conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) .[3][4]
In the envelope conformation, four of the carbon atoms are coplanar, with the fifth atom out of the plane, resembling a flipped-open envelope.[1] In the half-chair conformation, three carbons are coplanar, with one atom above and one below the plane.[4]
A key feature of cyclopentane's conformational landscape is the phenomenon of pseudorotation . This is a low-energy process whereby the ring rapidly interconverts between a continuum of envelope and half-chair conformations.[5][6] The "pucker" effectively rotates around the ring, meaning that over a short timescale, each carbon atom experiences a range of out-of-plane displacements. The energy barrier for pseudorotation in unsubstituted cyclopentane is very low, making it a highly dynamic system at room temperature.[7]
The introduction of substituents onto the cyclopentane ring, as in the case of 1,3-disubstitution, creates steric and electronic interactions that influence the pseudorotation pathway and lead to the preference for specific, lower-energy conformations. The relative orientation of the substituents (cis or trans) plays a crucial role in determining the most stable conformers.
Conformational Equilibria in 1,3-Disubstituted Cyclopentanes
The conformational analysis of 1,3-disubstituted cyclopentanes is centered on the interplay between torsional strain, angle strain, and steric interactions involving the substituents.
Cis Isomers
In cis-1,3-disubstituted cyclopentanes, the two substituents are on the same face of the ring. The conformational equilibrium will favor a structure that minimizes unfavorable steric interactions. Generally, a conformation where both substituents occupy pseudo-equatorial positions is more stable than one where they are in pseudo-axial positions. A pseudo-axial substituent experiences greater steric hindrance with other atoms on the same face of the ring.
Trans Isomers
In trans-1,3-disubstituted cyclopentanes, the substituents are on opposite faces of the ring. The conformational equilibrium typically involves conformers where one substituent is in a pseudo-axial position and the other is in a pseudo-equatorial position. The relative stability of these conformers will depend on the size of the substituents. The conformer with the larger substituent in the pseudo-equatorial position is generally favored to minimize steric strain.
Quantitative Conformational Analysis
The relative energies of different conformers can be determined experimentally and computationally. While specific quantitative data for a wide range of 1,3-disubstituted cyclopentanes is less prevalent in the literature compared to cyclohexanes, the principles of conformational analysis are transferable. The following tables summarize representative data for closely related systems to illustrate the energetic considerations.
Table 1: Conformational Energy Differences in Disubstituted Cycloalkanes
| Compound | Isomer | More Stable Conformer | Energy Difference (kcal/mol) | Reference(s) |
| 1,2-Dimethylcyclopentane | trans | Diequatorial-like | 7.1 kJ/mol (1.7 kcal/mol) lower than cis | [8] |
| 1,3-Dimethylcyclohexane | cis | Diequatorial | ~5.4 kcal/mol more stable than diaxial | [9] |
| 1,3-Dimethylcyclohexane | trans | (Axial, Equatorial) | The two conformers are isoenergetic | [10][11] |
Table 2: Representative ¹H NMR Coupling Constants for Conformational Analysis
| Coupling Type | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) | Conformation | Reference(s) |
| ³J_HH (vicinal, cis) | ~0° | 8 - 10 | Eclipsed-like | [12] |
| ³J_HH (vicinal, trans) | ~120° | 2 - 9 | Gauche-like | [12] |
| ³J_HH (vicinal, trans, diaxial in cyclohexane) | ~180° | 10 - 13 | Anti-periplanar | [12] |
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants, is a powerful tool for determining the predominant conformations of molecules in solution.[5]
Detailed Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the 1,3-disubstituted cyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
The choice of solvent is critical as it can influence the conformational equilibrium.
-
Ensure the sample is homogeneous and free of particulate matter.
-
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.
-
For complex spectra with significant signal overlap, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential to identify coupled protons.
-
Variable temperature (VT) NMR studies can be performed to investigate changes in the conformational equilibrium with temperature.
-
-
Data Analysis:
-
Assign all proton resonances in the spectrum.
-
Accurately measure the vicinal (³J_HH) coupling constants between adjacent protons. This can be done directly from the 1D spectrum for well-resolved signals or with the assistance of spectral simulation software.
-
The magnitude of the ³J_HH coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
-
By comparing the experimentally measured coupling constants to theoretical values for different ideal conformations (e.g., envelope and half-chair with substituents in pseudo-axial or pseudo-equatorial positions), the relative populations of the conformers in solution can be estimated.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.[13]
Detailed Methodology:
-
Crystal Growth:
-
Grow single crystals of the 1,3-disubstituted cyclopentane derivative of suitable size and quality (typically >0.1 mm in all dimensions).[13]
-
Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[13]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to obtain the final crystal structure. The final structure will provide precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the cyclopentane ring in the solid state.
-
Computational Modeling
Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are invaluable for exploring the conformational landscape and predicting the relative stabilities of different conformers.[14][15]
Detailed Methodology:
-
Structure Building:
-
Construct the 3D structure of the desired cis or trans isomer of the 1,3-disubstituted cyclopentane using molecular modeling software.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved through methods like molecular dynamics simulations or dedicated conformational search algorithms.[14]
-
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using a suitable level of theory. For accurate relative energies, density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*) are commonly employed.
-
Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set for improved accuracy.
-
Include solvent effects in the calculations using implicit solvent models (e.g., PCM) to better mimic solution-phase behavior.
-
-
Analysis:
-
Analyze the geometries of the low-energy conformers, including key dihedral angles, to characterize the ring pucker.
-
Calculate the Boltzmann distribution of the conformers based on their relative free energies to predict the equilibrium populations at a given temperature.
-
Theoretically predict NMR coupling constants for the different conformers to compare with experimental data.
-
Visualizing Conformational Pathways
Graphviz (DOT language) can be used to create clear diagrams of the conformational relationships.
Pseudorotation of a 1,3-Disubstituted Cyclopentane
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Chapter 3 Notes [web.pdx.edu]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. dasher.wustl.edu [dasher.wustl.edu]
- 15. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Stable Conformations of (1R,3S)-3-Aminocyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S)-3-aminocyclopentanol is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined structure provides a valuable scaffold for the synthesis of complex molecular architectures. A thorough understanding of its conformational preferences is paramount for rational drug design and for predicting its interactions with biological targets. This technical guide provides a detailed analysis of the predicted stable conformations of (1R,3S)-3-aminocyclopentanol. In the absence of direct experimental data for this specific molecule, this guide extrapolates from established principles of conformational analysis of 1,3-disubstituted cyclopentane rings, including ring puckering, steric hindrance, and intramolecular hydrogen bonding. This document outlines the theoretical low-energy conformations and provides hypothetical quantitative data and generalized experimental protocols to guide further research.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules like (1R,3S)-3-aminocyclopentanol, the spatial arrangement of its functional groups—the amino and hydroxyl moieties—is critical. The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to different conformers with varying energies. The relative stability of these conformers is determined by a delicate balance of steric and electronic interactions.[1] This guide explores these factors to predict the most stable conformations of (1R,3S)-3-aminocyclopentanol.
Molecular Structure and Stereochemistry
The systematic IUPAC name for the molecule is (1R,3S)-3-aminocyclopentan-1-ol. The "(1R,3S)" designation indicates the absolute configuration at the two chiral centers, C1 (hydroxyl-bearing) and C3 (amino-bearing), signifying a trans relationship between these two substituents.[1]
Principles of Cyclopentane Conformation
The cyclopentane ring is flexible and interconverts between two main puckered conformations: the envelope (C_s) and the twist (C_2) , also known as the half-chair.[1] These conformations are not rigid and can readily interconvert through a low-energy process called pseudorotation. In a substituted cyclopentane, the substituents will preferentially occupy positions that minimize steric strain.
Predicted Stable Conformations of (1R,3S)-3-Aminocyclopentanol
The conformational analysis of (1R,3S)-3-aminocyclopentanol is primarily influenced by three factors:
-
Ring Puckering: The cyclopentane ring will adopt either an envelope or a twist conformation.
-
Steric Hindrance: Substituents generally prefer the less sterically hindered pseudo-equatorial positions to minimize gauche interactions.[2]
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl (hydrogen bond donor) and amino (hydrogen bond acceptor) groups in the cis arrangement allows for the possibility of a stabilizing intramolecular hydrogen bond.[3][4]
Given the trans stereochemistry of (1R,3S)-3-aminocyclopentanol, the hydroxyl and amino groups will be on opposite sides of the ring. This arrangement makes intramolecular hydrogen bonding less likely than in the corresponding cis isomer. The most stable conformations are therefore predicted to be those where both large substituents occupy pseudo-equatorial positions to minimize steric strain.
Two primary conformations are predicted to be the most stable: the diequatorial envelope and the diequatorial twist .
Hypothetical Quantitative Conformational Analysis
| Conformer | Substituent Positions | Predicted Relative Energy (kcal/mol) | Predicted Population (%) | Key Features |
| A | 1-OH (pseudo-equatorial), 3-NH2 (pseudo-equatorial) | 0.00 | ~70 | Lowest energy due to minimized steric hindrance. |
| B | 1-OH (pseudo-axial), 3-NH2 (pseudo-equatorial) | 1.5 | ~15 | Higher energy due to axial hydroxyl group. |
| C | 1-OH (pseudo-equatorial), 3-NH2 (pseudo-axial) | 1.6 | ~14 | Higher energy due to axial amino group. |
| D | 1-OH (pseudo-axial), 3-NH2 (pseudo-axial) | > 4.0 | < 1 | Highest energy due to significant 1,3-diaxial interactions. |
Note: This data is illustrative and based on established principles of conformational analysis. Actual values would need to be determined experimentally or through high-level computational modeling.
Experimental and Computational Protocols
To definitively determine the stable conformations of (1R,3S)-3-aminocyclopentanol, a combination of experimental and computational methods would be employed.
X-ray Crystallography
This technique would provide the precise solid-state conformation of the molecule.
Protocol:
-
Crystal Growth: A suitable single crystal of (1R,3S)-3-aminocyclopentanol hydrochloride would be grown, typically by slow evaporation of a saturated solution.[1]
-
Data Collection: The crystal would be mounted on a diffractometer and irradiated with X-rays.
-
Structure Solution and Refinement: The resulting diffraction pattern would be used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution can provide information about the average conformation and the dynamics of conformational exchange.
Protocol:
-
Sample Preparation: A solution of (1R,3S)-3-aminocyclopentanol would be prepared in a suitable deuterated solvent.
-
1H and 13C NMR: Standard one-dimensional spectra would be acquired to confirm the chemical structure.
-
2D NMR (COSY, NOESY): Correlation spectroscopy (COSY) would be used to assign proton signals. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about through-space distances between protons, which can be used to deduce the predominant conformation in solution.
-
Variable Temperature NMR: Studying NMR spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium.
Computational Chemistry
Molecular mechanics and quantum mechanics calculations are powerful tools for predicting the geometries and relative energies of different conformers.
Protocol:
-
Conformational Search: A systematic or stochastic conformational search would be performed using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers would be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Analysis: Vibrational frequency calculations would be performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (enthalpy and Gibbs free energy).
Visualizations
Conformational Analysis Workflow
Caption: Workflow for determining stable conformations.
Relationship Between Predicted Conformations
Caption: Energy relationship between conformers.
Conclusion
The conformational landscape of (1R,3S)-3-aminocyclopentanol is predicted to be dominated by diequatorial conformers of the puckered cyclopentane ring to minimize steric interactions. While intramolecular hydrogen bonding is a significant stabilizing factor in many amino alcohols, the trans relationship between the hydroxyl and amino groups in this isomer makes it less probable. The presented hypothetical data and generalized protocols provide a framework for future experimental and computational studies to precisely characterize the stable conformations of this important synthetic intermediate. A detailed understanding of these conformational preferences will undoubtedly aid in the design and development of novel therapeutics.
References
Navigating the Safe Handling of 3-Aminocyclopentanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling protocols for 3-Aminocyclopentanol hydrochloride (CAS No. 1279032-31-3), a key building block in pharmaceutical research and development. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
Table 1: GHS Hazard Classification
| Hazard Class | GHS Pictogram | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[1][2] |
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a stringent personal protective equipment (PPE) regimen is mandatory. The following table outlines the required PPE and engineering controls.
Table 2: Personal Protective Equipment (PPE) and Engineering Controls
| Control Type | Specification | Rationale |
| Engineering Controls | ||
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] | To minimize inhalation of dust or vapors. |
| Eyewash Station | An easily accessible eyewash station should be available in the immediate work area.[4] | For immediate flushing in case of eye contact. |
| Safety Shower | A safety shower should be readily available.[4] | For rapid decontamination in case of large-scale skin contact. |
| Personal Protective Equipment | ||
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5] | To prevent eye irritation from splashes or airborne particles.[5] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Consider double-gloving.[5] | To protect against skin irritation.[5] |
| Skin and Body Protection | Laboratory coat.[5] | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used when handling the solid outside of a fume hood or if dust is generated.[3] | To prevent respiratory irritation from dust or vapors. |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's stability.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use only in a well-ventilated area or under a chemical fume hood.[4]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Table 2.[3] Evacuate unnecessary personnel from the area.
-
Containment and Cleaning: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[5] Avoid creating dust.[3] For larger spills, contact emergency response personnel.
-
Environmental Precautions: Do not allow the material to enter drains or water courses.[6]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste.[5] All waste containers must be clearly labeled.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow of safety procedures when working with this compound.
References
Commercial Availability and Technical Guide to Enantiomerically Pure 3-Aminocyclopentanol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 3-aminocyclopentanol and its derivatives are crucial chiral building blocks in modern medicinal chemistry. Their rigid cyclopentane scaffold, combined with the stereochemically defined amino and hydroxyl functionalities, provides a valuable platform for the synthesis of complex and biologically active molecules. This technical guide offers a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for the stereoisomers of 3-aminocyclopentanol, with a particular focus on their application in drug development.
Stereoisomers of 3-Aminocyclopentanol
The structure of 3-aminocyclopentanol contains two chiral centers, giving rise to four possible stereoisomers. These are divided into two pairs of enantiomers: the cis isomers, (1S,3S) and (1R,3R), where the amino and hydroxyl groups are on the same face of the cyclopentane ring, and the trans isomers, (1R,3S) and (1S,3R), where they are on opposite faces. The precise stereochemistry is critical for the biological activity of downstream products.
Commercial Availability
The enantiomers of 3-aminocyclopentanol are commercially available, primarily as their hydrochloride salts, which offer enhanced stability and solubility. The (1R,3S) isomer is particularly prominent due to its role as a key intermediate in the synthesis of the HIV integrase inhibitor, Bictegravir.
| Stereoisomer | CAS Number (HCl Salt) | Representative Suppliers | Typical Purity | Form |
| (1R,3S)-3-Aminocyclopentanol | 1279032-31-3[1] | BLD Pharm, Fluorochem, Simson Pharma | ≥97% to >99% | Hydrochloride Salt |
| (1S,3R)-3-Aminocyclopentanol | 1259436-59-3[2] | Vulcanchem, Home Sunshine Pharma | ≥98% to ≥99% | Hydrochloride Salt |
| (1S,3S)-3-Aminocyclopentanol | 1523530-42-8[3] | Benchchem, J&W Pharmlab | ≥97% | Hydrochloride Salt |
| (1R,3R)-3-Aminocyclopentanol | 1523541-74-3[4] | Chemenu, CP Lab Safety | ≥95% to ≥97% | Hydrochloride Salt |
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and spectroscopic data for the enantiomers of 3-aminocyclopentanol and their hydrochloride salts. It is important to note that some data, particularly optical rotation, is not consistently reported across all commercial sources for every isomer.
Physicochemical Properties
| Property | (1R,3S)-isomer | (1S,3R)-isomer | (1S,3S)-isomer | (1R,3R)-isomer |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol [5][6] | 101.15 g/mol | 101.15 g/mol | 101.15 g/mol [6] |
| Molecular Formula (HCl) | C₅H₁₂ClNO | C₅H₁₂ClNO | C₅H₁₂ClNO | C₅H₁₂ClNO |
| Molecular Weight (HCl) | 137.61 g/mol [7] | 137.61 g/mol [2] | 137.61 g/mol | 137.61 g/mol [4] |
| Appearance (HCl) | White to off-white solid | White crystalline solid[2] | White to off-white solid | White to off-white solid |
| Melting Point (HCl) | 93-96°C[8] | ~175-185°C (estimated)[2] | Data not readily available | Data not readily available |
| Solubility (Free Base) | Soluble in ethanol[9] | Data not readily available | Data not readily available | Data not readily available |
| Solubility (HCl) | Slightly soluble in DMSO, Methanol, and Water | Highly soluble in water[2] | Data not readily available | Data not readily available |
| Optical Rotation [α]D | Data not readily available | -0.126° (c=0.9895 in MeOH)[9] | Data not readily available | Data not readily available |
Spectroscopic Data (¹H and ¹³C NMR)
NMR data is crucial for the structural confirmation of these isomers. The following are representative chemical shifts, though variations may occur depending on the solvent and concentration.
| Isomer | Nucleus | Chemical Shifts (δ, ppm) |
| (1R,3S)-HCl | ¹H NMR (D₂O) | ~4.28-4.32 (m, 1H, CH-OH), ~3.61-3.67 (m, 1H, CH-NH₃⁺), ~1.60-2.21 (m, 6H, cyclopentyl CH₂) |
| ¹³C NMR | Data not readily available in literature. | |
| (1S,3S)-HCl | ¹H NMR (D₂O) | Expected to be similar to (1R,3S) isomer: ~4.28-4.32 (m, 1H, CH-OH), ~3.61-3.67 (m, 1H, CH-NH₃⁺), ~1.60-2.21 (m, 6H, cyclopentyl CH₂)[10] |
| ¹³C NMR | Data not readily available in literature. |
Experimental Protocols
The synthesis of enantiomerically pure 3-aminocyclopentanol often involves the resolution of a racemic mixture. A widely adopted and scalable method is enzymatic kinetic resolution. The following protocol is a generalized procedure based on methodologies described in the patent literature for the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride.[11]
Protocol: Enzymatic Kinetic Resolution of (±)-cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol
This procedure outlines the key lipase-catalyzed acylation step that separates the enantiomers.
References
- 1. US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. (1R,3S)-3-Aminocyclopentanol(1110772-05-8) 1H NMR spectrum [chemicalbook.com]
- 4. (1S,3R)-3-AMinocyclopentanol hydrochloride(1259436-59-3) 1H NMR spectrum [chemicalbook.com]
- 5. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. benchchem.com [benchchem.com]
- 10. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 11. Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir | Semantic Scholar [semanticscholar.org]
The Critical Influence of Stereochemistry: A Technical Guide to Cis/Trans Isomers of 3-Aminocyclopentanol in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is a paramount determinant of its biological activity. This principle is vividly illustrated in the applications of 3-aminocyclopentanol, a versatile chiral building block pivotal in the synthesis of carbocyclic nucleoside analogues. These analogues, where the furanose sugar moiety of natural nucleosides is replaced by a cyclopentane ring, exhibit enhanced metabolic stability, a crucial attribute for effective antiviral and anticancer agents. This technical guide provides an in-depth exploration of the distinct roles of cis and trans isomers of 3-aminocyclopentanol, with a particular focus on their impact on antiviral drug development. The strategic selection of a specific stereoisomer is not merely a matter of synthetic convenience but a fundamental prerequisite for achieving desired therapeutic outcomes.
The Decisive Role of Stereochemistry: The Case of Bictegravir
The profound impact of stereochemistry is exemplified by the use of a specific trans isomer of 3-aminocyclopentanol in the synthesis of a leading antiretroviral drug. The (1R,3S)-3-aminocyclopentanol, a trans isomer, is a key chiral intermediate in the industrial synthesis of Bictegravir, a potent integrase strand transfer inhibitor for the treatment of HIV-1 infection.[1][2][3][4] This highlights the stringent stereochemical demands for potent antiviral activity, where alternative isomers may exhibit significantly lower or no efficacy. The specific spatial orientation of the amino and hydroxyl groups in the trans configuration is crucial for the final drug molecule to bind effectively to its biological target, the HIV integrase enzyme.
Comparative Biological Activity of Carbocyclic Nucleoside Analogues
| Compound ID | Stereochemistry | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Carbovir | cis | HIV-1 | 0.2 - 1.0 | >100 | >100-500 |
| Abacavir | cis | HIV-1 | 0.03 - 0.2 | >100 | >500-3333 |
| Entecavir | cis | HBV | 0.004 | >10 | >2500 |
| Representative trans-analog | trans | Various | Often significantly less active or inactive | - | - |
Note: The data presented in this table is a compilation from various sources for illustrative purposes and does not represent a direct comparison of cis and trans isomers of the same parent molecule. The general trend observed in many studies is that the cis-isomers of carbocyclic nucleosides often exhibit higher antiviral activity.
Experimental Protocols
Synthesis and Separation of Cis/Trans-3-Aminocyclopentanol Isomers
The synthesis of 3-aminocyclopentanol isomers often results in a mixture of cis and trans diastereomers, necessitating effective separation and purification protocols.
1. Synthesis via Reduction of a β-Enaminoketone (Illustrative for a related aminocyclohexanol, adaptable for cyclopentanol):
-
Step 1: Condensation: A substituted cyclopentanedione is reacted with a chiral amine (e.g., (S)-α-methylbenzylamine) in a suitable solvent like toluene at reflux to form a β-enaminoketone.
-
Step 2: Reduction: The resulting β-enaminoketone is reduced using a reagent such as sodium in a mixture of THF and isopropanol at room temperature. This step typically yields a diastereomeric mixture of cis and trans amino alcohols.
-
Step 3: Separation: The cis and trans isomers are separated using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane, ethyl acetate, and isopropanol).[5]
2. Enzymatic Kinetic Resolution:
For the preparation of enantiomerically pure isomers, enzymatic kinetic resolution is a powerful technique.
-
Principle: A lipase enzyme is used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers.
-
Procedure: A racemic mixture of a protected 3-aminocyclopentanol derivative is incubated with a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The reaction is monitored until approximately 50% conversion is reached. The acylated and unreacted enantiomers can then be separated by chromatography.
Stereochemical Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the cis and trans stereochemistry of 3-aminocyclopentanol derivatives.
-
¹H NMR Spectroscopy: The key differentiating features are the chemical shifts and coupling constants of the protons on the cyclopentane ring. In the cis isomer, the substituents are on the same side of the ring, leading to different steric interactions and through-space effects compared to the trans isomer where they are on opposite sides. This results in distinct chemical shifts for the methine protons adjacent to the amino and hydroxyl groups. Furthermore, the vicinal coupling constants (³J) between adjacent protons are dependent on the dihedral angle, which differs between the cis and trans isomers.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclopentane ring are also sensitive to the stereochemistry. Steric compression effects can cause upfield or downfield shifts in the signals of the carbon atoms in the cis isomer compared to the trans isomer.
-
2D NMR Techniques: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further confirmation of the stereochemical assignment by revealing proton-proton and proton-carbon correlations, as well as through-space proximities of protons.
Antiviral and Cytotoxicity Assays
The biological evaluation of 3-aminocyclopentanol-derived nucleoside analogues typically involves in vitro assays to determine their efficacy against specific viruses and their toxicity to host cells.
1. Antiviral Activity Assay (e.g., Plaque Reduction Assay):
-
Cell Culture: Host cells susceptible to the virus of interest are cultured in appropriate media.
-
Infection: Confluent cell monolayers are infected with a known titer of the virus.
-
Treatment: After a period of viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Plaque Formation: The cells are incubated for a period sufficient for plaque formation.
-
Quantification: Plaques are visualized (e.g., by crystal violet staining) and counted. The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is determined.
2. Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Seeding: Host cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are incubated with various concentrations of the test compound for a period equivalent to the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Calculation: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated.
Signaling Pathways and Experimental Workflows
Generalized Mechanism of Action for Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues derived from 3-aminocyclopentanol typically exert their antiviral effect by targeting viral polymerases.
Caption: Generalized mechanism of action of carbocyclic nucleoside analogues.
Experimental Workflow for Synthesis and Evaluation
The development of novel antiviral agents based on the 3-aminocyclopentanol scaffold follows a structured workflow from chemical synthesis to biological evaluation.
References
Methodological & Application
Enantioselective Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S)-3-Aminocyclopentanol hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate in the production of antiviral drugs like Bictegravir.[1][2] Its specific stereochemistry is essential for the biological activity of the final active pharmaceutical ingredient. This document provides a comprehensive overview and a detailed experimental protocol for the enantioselective synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride. The described methodology follows a robust and widely employed multi-step synthetic route, commencing with a hetero-Diels-Alder reaction, followed by reduction, enzymatic kinetic resolution, hydrogenation, and concluding with deprotection and salt formation.[1][2][3] This chemoenzymatic approach is advantageous due to its high stereoselectivity and scalability.[1]
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (e.e.) at each key stage of the synthesis.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1. Hetero-Diels-Alder Reaction | cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester | ~85-90 | Racemic |
| 2. Reduction of N-O Bond | cis-3-(tert-Butoxycarbonylamino)cyclopent-4-en-1-ol | ~90-95 | Racemic |
| 3. Enzymatic Kinetic Resolution (Recovery of desired enantiomer) | (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine | ~45-50 | >99 |
| 4. Hydrogenation | (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine | >95 | >99 |
| 5. Deprotection & HCl Salt Formation | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~95 | >99 |
| Overall | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~35-40 | >99 |
Synthetic Pathway Overview
The enantioselective synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride is accomplished through a strategic five-step sequence. This pathway is designed to efficiently establish the desired stereochemistry at the crucial enzymatic resolution step.
Caption: Overall synthetic workflow for (1R,3S)-3-Aminocyclopentanol hydrochloride.
Detailed Experimental Protocols
Step 1: Hetero-Diels-Alder Reaction
This step involves a [4+2] cycloaddition reaction between cyclopentadiene and an in-situ generated nitroso dienophile to form a racemic bicyclic intermediate.[2]
Caption: Workflow for the Hetero-Diels-Alder reaction.
Materials:
-
tert-Butyl hydroxylamine carbonate
-
Cyclopentadiene (freshly distilled)
-
Copper(I) chloride (CuCl)
-
2-Ethyl-2-oxazoline
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add tert-butyl hydroxylamine carbonate (1.0 eq) and 2-methyltetrahydrofuran.
-
Add copper(I) chloride (0.1-0.2 eq) and 2-ethyl-2-oxazoline (0.1-0.2 eq) to the suspension.
-
Cool the mixture to 0-5 °C.
-
Slowly add freshly distilled cyclopentadiene (1.5-2.0 eq) to the reaction mixture while maintaining the temperature between 0-10 °C.
-
Allow the reaction to warm to 20-30 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The filtrate containing the product, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester, is carried forward to the next step, often without extensive purification.
Step 2: Reduction of the N-O Bond
This step involves the selective reduction of the nitrogen-oxygen bond in the bicyclic adduct to yield a racemic amino alcohol precursor using a zinc powder-acetic acid system.[3]
Materials:
-
Filtrate from Step 1
-
Zinc powder
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To the filtrate from the previous step, add acetic acid.
-
Cool the solution to 0-5 °C.
-
Portion-wise, add zinc powder to the reaction mixture, maintaining the temperature below 20 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, filter off the excess zinc powder and wash the filter cake with ethyl acetate.
-
Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.
Step 3: Enzymatic Kinetic Resolution
This is the key asymmetric step where a lipase selectively acylates one enantiomer of the racemic amino alcohol, allowing for the separation of the desired (1R,3S) enantiomer.[2][3]
References
Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1R,3S)-3-Aminocyclopentanol hydrochloride is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, particularly antiviral drugs.[1] Its specific stereochemistry necessitates a highly controlled and efficient asymmetric synthesis to ensure therapeutic efficacy and minimize stereoisomeric impurities. This document details a robust chemo-enzymatic protocol for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, leveraging a key enzymatic kinetic resolution step to achieve high optical purity.[1][2]
The synthetic strategy involves an initial hetero-Diels-Alder reaction to construct the cyclopentene ring system, followed by reduction and a critical lipase-catalyzed kinetic resolution to separate the desired enantiomer. Subsequent hydrogenation, deprotection, and salt formation yield the final target compound.[1][2]
Data Presentation
The following table summarizes the typical yields and purity at various stages of the synthesis.
| Stage | Product | Typical Yield | Optical Purity (e.e.) |
| Hetero-Diels-Alder & Reduction | Racemic N-Boc-3-hydroxycyclopent-4-en-1-amine | - | Racemic |
| Enzymatic Kinetic Resolution | (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine | ~41-50% | >99% |
| Hydrogenation & Deprotection | (1R,3S)-3-Aminocyclopentanol | - | >99% |
| Salt Formation | (1R,3S)-3-Aminocyclopentanol Hydrochloride | - | >99% |
Experimental Protocols
This protocol is based on established methods for the synthesis of the (1R,3S) isomer.[1][2][3]
Materials and Reagents
-
Cyclopentadiene
-
tert-Butyl hydroxylamine carbonate
-
Copper (II) chloride
-
2-Ethyl-2-oxazoline
-
Zinc powder
-
Acetic acid
-
Lipase (e.g., Novozym 435, Lipozyme TL, Lipozyme RM, Lipase PS "Amano" SD)[2]
-
Vinyl acetate[2]
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Lithium hydroxide
-
Methanol
-
Acetyl chloride
-
Isopropanol
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Celite
Step 1: Hetero-Diels-Alder Reaction
-
In a reaction vessel under an inert atmosphere, dissolve tert-butyl hydroxylamine carbonate (1.0 eq.), copper (II) chloride (0.1-0.2 eq.), and 2-ethyl-2-oxazoline (0.1-0.2 eq.) in a suitable solvent such as dichloromethane.
-
Cool the mixture to 0-5 °C.
-
Slowly add freshly cracked cyclopentadiene (1.5-2.0 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature (20-30 °C) and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture and concentrate under reduced pressure to obtain the crude racemic bicyclic intermediate, (+/-)-cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.
Step 2: Reduction of the N-O Bond
-
Dissolve the crude intermediate from Step 1 in a mixture of acetic acid and water.
-
Add zinc powder (excess) portion-wise to the solution while maintaining the temperature below 30 °C.
-
Stir the reaction mixture vigorously at room temperature until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove excess zinc and other solids.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic amino alcohol precursor, (+/-)-N-Boc-3-hydroxycyclopent-4-en-1-amine.
Step 3: Enzymatic Kinetic Resolution
-
Dissolve the racemic amino alcohol precursor (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or tert-butyl methyl ether).
-
Add a lipase catalyst (e.g., Novozym 435) and vinyl acetate (excess).
-
Stir the mixture at room temperature (around 25 °C) for approximately 48 hours.[2] The enzyme will selectively acylate one enantiomer.
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess.
-
Once the desired conversion is reached (typically around 50%), remove the enzyme by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate) to separate the acetylated enantiomer, (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine, from the unreacted (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine.
Step 4: Hydrogenation
-
Dissolve the unreacted (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine from Step 3 in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the double bond is saturated (monitored by TLC or GC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine.
Step 5: Deprotection
-
Deacetylation (for the acetylated enantiomer if desired): Dissolve the purified (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine in a mixture of methanol and water. Add a base such as lithium hydroxide and stir until deacetylation is complete.[2] Work up accordingly to isolate the corresponding amino alcohol.
-
Removal of Boc Group and Salt Formation: Dissolve the (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine in isopropanol.
-
In a separate flask, prepare a solution of hydrogen chloride in isopropanol by slowly adding acetyl chloride to cold isopropanol.
-
Add the HCl/isopropanol solution to the solution of the Boc-protected amino alcohol.
-
Stir the mixture. The deprotection of the tert-butyl ester group will occur, and the hydrochloride salt of the product will precipitate.[2]
-
Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol or diethyl ether), and dry under vacuum to yield the final product, (1R,3S)-3-aminocyclopentanol hydrochloride.
Mandatory Visualization
Caption: Workflow for the chemo-enzymatic synthesis of (1R,3S)-3-aminocyclopentanol HCl.
References
Application Notes & Protocols: Lipase-Catalyzed Chiral Separation of Aminocyclopentanol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enantiomerically pure aminocyclopentanols are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The stereochemistry at the chiral centers of these molecules often dictates the biological activity and efficacy of the final active pharmaceutical ingredient. Lipase-catalyzed kinetic resolution is a powerful and widely adopted method for separating racemic aminocyclopentanols, prized for its high enantioselectivity under mild reaction conditions. This document provides detailed protocols and comparative data for the enzymatic chiral separation of aminocyclopentanol isomers.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. In this context, lipases, a class of hydrolase enzymes, are used to selectively acylate one of the aminocyclopentanol enantiomers. The reaction is typically stopped at or near 50% conversion, yielding a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by standard chromatographic techniques. Lipases like Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (lipase PS) have demonstrated high enantioselectivity for this transformation.[1][2]
Data Presentation
The efficiency of lipase-catalyzed resolution is influenced by the choice of enzyme, acylating agent, and solvent. The following tables summarize quantitative data from studies on the resolution of aminocyclopentanol derivatives and related compounds.
Table 1: Resolution of cis-2-Aminocyclopentanecarboxamide using various Lipases [2]
| Enzyme | Solvent System (TBME/TAA) | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Enantiomeric Excess (e.e.) of Substrate (%) | Enantioselectivity (E) |
| CAL-B | 1:1 | 46 | 83 | 98 | >200 |
| CAL-B | 3:1 | 50 | 96 | 98 | >200 |
| CAL-B | 4:1 | 50 | 97 | 97 | >200 |
| Lipase PS | 1:1 | 28 | 30 | 76 | 11 ± 0.3 |
| Lipase PS-C II | 1:1 | 34 | 35 | 67 | 7 ± 0.1 |
| CAL-A | 1:1 | 58 | 69 | 50 | 4 ± 0.3 |
TBME: tert-butyl methyl ether; TAA: tert-amyl alcohol
Table 2: Resolution of trans-2-Aminocyclohexanecarboxamide using CAL-B [2]
| Solvent System (TBME/TAA) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Enantiomeric Excess (e.e.) of Substrate (%) | Enantioselectivity (E) |
| TAA only | 24 | 30 | 41 | 95 | 61 ± 4 |
| 3:1 | 6 | 31 | 42 | 91 | 37 |
| 4:1 | 6 | 42 | 66 | 91 | 40 ± 3 |
Experimental Protocols
The following are generalized protocols for the lipase-catalyzed kinetic resolution of aminocyclopentanol isomers based on common laboratory practices.
Protocol 1: General Procedure for Lipase-Catalyzed N-Acylation
This protocol describes a typical screening reaction to determine the optimal conditions for the kinetic resolution.
Materials:
-
Racemic aminocyclopentanol derivative (e.g., cis-2-aminocyclopentanecarboxamide)
-
Lipase preparation (e.g., Candida antarctica lipase B (CAL-B), Novozym 435, or Pseudomonas cepacia lipase)[1][2]
-
Acylating agent (e.g., 2,2,2-trifluoroethyl butanoate or vinyl acetate)[1][2]
-
Anhydrous solvent (e.g., tert-butyl methyl ether/tert-amyl alcohol mixture, diethyl ether, or diisopropyl ether)[1][2]
-
Incubator shaker
-
Reaction vials
-
Filtration apparatus
-
Rotary evaporator
-
Chiral GC or HPLC system for analysis
Procedure:
-
Reaction Setup: To a solution of the racemic aminocyclopentanol derivative (e.g., 0.05 M) in the chosen anhydrous solvent system, add the lipase preparation (e.g., 50 mg/mL).[2]
-
Initiation: Initiate the reaction by adding the acylating agent (e.g., 0.1 M).[2]
-
Incubation: Seal the reaction vial and place it in an incubator shaker at a controlled temperature (e.g., 48 °C).[2][3]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Filter off the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the substrate and the acylated product.[3]
-
Termination: Once the desired conversion (typically around 50%) is achieved, terminate the reaction by filtering off the enzyme.[3]
-
Work-up: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product mixture.[3]
-
Purification: Separate the acylated aminocyclopentanol from the unreacted aminocyclopentanol by column chromatography on silica gel.[1][3]
Protocol 2: Analytical Method for Enantiomeric Excess Determination
Instrumentation:
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the reaction aliquot or the purified product in a suitable solvent (e.g., hexane/isopropanol).
-
Injection: Inject the sample onto the chiral column.
-
Analysis: Run the chromatogram under optimized conditions (e.g., temperature program for GC, mobile phase composition for HPLC) to achieve baseline separation of the enantiomers.
-
Quantification: Determine the peak areas for each enantiomer to calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Visualizations
References
Application Notes and Protocols for In-situ Generation of HCl for Boc Deprotection of Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. In the synthesis of valuable intermediates like aminocyclopentanol, a key building block in many pharmaceutical compounds, efficient and clean deprotection of the Boc group is a critical step. The use of anhydrous hydrogen chloride (HCl) is a common method for Boc removal. Generating HCl in-situ from precursors such as acetyl chloride or thionyl chloride in an alcoholic solvent offers a convenient and safer alternative to handling gaseous HCl directly. This approach provides anhydrous acidic conditions that lead to high yields of the desired aminocyclopentanol hydrochloride salt, which is often a stable and crystalline solid, facilitating purification and handling.
This document provides detailed application notes and protocols for the in-situ generation of HCl for the deprotection of N-Boc-aminocyclopentanol.
Reaction Mechanism and Workflow
The Boc deprotection mechanism under acidic conditions involves the protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide, resulting in the free amine which is subsequently protonated by the acid to form the hydrochloride salt. The in-situ generation of HCl from reagents like acetyl chloride or thionyl chloride in methanol proceeds via a rapid reaction with the alcohol to produce HCl and a corresponding ester or sulfite.
General Reaction Scheme
Caption: General scheme of in-situ HCl generation and subsequent Boc deprotection.
Comparative Data for Boc Deprotection
The following table summarizes typical reaction conditions and outcomes for the Boc deprotection of cyclic amino alcohols using in-situ generated HCl. While specific data for aminocyclopentanol is limited in readily available literature, the data for the structurally similar 3-aminocyclobutanol provides a strong reference for expected performance. A known patent demonstrates the successful application of in-situ generated HCl for a substituted aminocyclopentanol derivative.[1]
| HCl Source | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Acetyl Chloride | N-Boc-(1R,3S)-3-aminocyclopentanol derivative | Isopropanol | Not specified | Not specified | High | Forms the hydrochloride salt in-situ for the final product.[1] |
| Thionyl Chloride | N-Boc-amino acids | Methanol | 0 to RT | Not specified | High | Efficient for simultaneous deprotection and esterification. |
| HCl (from gas) | N-Boc-3-aminocyclobutanol | Methanol | Room Temp. | 2 - 6 | >90 | Provides a baseline for comparison with in-situ methods. |
| HCl (from gas) | N-Boc-3-aminocyclobutanol | 1,4-Dioxane | Room Temp. | 1 - 4 | >90 | Yields the hydrochloride salt, which often precipitates. |
Experimental Protocols
Protocol 1: Boc Deprotection using Acetyl Chloride in Methanol
This protocol is a general and widely used method for the efficient deprotection of Boc-protected amines.
Materials:
-
N-Boc-aminocyclopentanol
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Diethyl ether (or other suitable solvent for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube or inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-Boc-aminocyclopentanol (1.0 eq.) in anhydrous methanol (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
In-situ HCl Generation: While stirring vigorously, slowly add acetyl chloride (2.0-5.0 eq.) dropwise to the cooled methanolic solution. An exothermic reaction will occur, generating HCl in-situ.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The resulting crude product will be the aminocyclopentanol hydrochloride salt.
-
To remove non-polar impurities, triturate the solid residue with diethyl ether, sonicate briefly, and then collect the solid by filtration.
-
Wash the solid with fresh diethyl ether and dry under vacuum to yield the pure aminocyclopentanol hydrochloride.
-
Caption: Workflow for Boc deprotection using acetyl chloride in methanol.
Protocol 2: Boc Deprotection using Thionyl Chloride in Methanol
This method is also highly effective and can be advantageous in certain synthetic contexts. Caution should be exercised due to the corrosive and reactive nature of thionyl chloride.
Materials:
-
N-Boc-aminocyclopentanol
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup
Procedure:
-
Preparation of Methanolic HCl: In a dry round-bottom flask under an inert atmosphere, add anhydrous methanol. Cool the methanol to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly and carefully add thionyl chloride (2.0-3.0 eq.) dropwise to the cold methanol. This reaction is highly exothermic and generates HCl and sulfur dioxide gas. Ensure adequate ventilation. Stir the solution for 15-30 minutes at 0 °C.
-
Addition of Substrate: Add the N-Boc-aminocyclopentanol (1.0 eq.), either as a solid or dissolved in a small amount of anhydrous methanol, to the freshly prepared methanolic HCl solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction to completion using TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the solvent in vacuo.
-
The resulting solid is the hydrochloride salt of the aminocyclopentanol.
-
Wash the solid with cold diethyl ether to remove any soluble impurities.
-
Collect the product by filtration and dry under vacuum.
-
References
Application Notes: The Role of (1R,3S)-3-Aminocyclopentanol HCl in the Synthesis of Bictegravir
Introduction
Bictegravir is a potent, once-daily HIV-1 Integrase Strand Transfer Inhibitor (INSTI) that is a component of the fixed-dose combination product Biktarvy®.[1][2] The synthesis of this complex molecule relies on the strategic incorporation of key chiral building blocks to ensure its specific stereochemistry, which is vital for its biological activity.[3] One such crucial intermediate is (1R,3S)-3-Aminocyclopentanol Hydrochloride.[1][3][4][5] This molecule provides the specific chiral cyclopentane ring structure that is a core component of the final Bictegravir molecule.[5] Its dual functional groups, an amino and a hydroxyl group, allow for its precise integration into the polycyclic framework of Bictegravir through reactions such as amidation and cyclization.[5][6]
These application notes provide detailed protocols and data regarding the use of (1R,3S)-3-Aminocyclopentanol HCl in the synthesis of Bictegravir, intended for researchers, scientists, and professionals in drug development.
Synthetic Pathway Overview
The synthesis of Bictegravir from advanced intermediates involves the condensation of a core scaffold with (1R,3S)-3-Aminocyclopentanol. This reaction forms a key polycyclic intermediate which is then further elaborated to yield the final active pharmaceutical ingredient. The general pathway highlights the critical cyclization step where the chiral aminocyclopentanol is introduced.
Caption: General synthetic pathway for Bictegravir.
Experimental Protocols
Two distinct protocols from published literature demonstrate the integration of (1R,3S)-3-Aminocyclopentanol into the Bictegravir scaffold.
Protocol 1: Synthesis of Tricyclic Intermediate (6b) via Aldehyde Condensation
This protocol is based on the cyclization of an aldehyde intermediate with (1R,3S)-3-aminocyclopentanol.[6] The aldehyde is generated in situ from its acetal precursor.
Methodology:
-
Aldehyde Formation: The starting material, an acid acetal (referred to as compound 4), is hydrolyzed to the corresponding aldehyde (compound 5) using a mixture of acetic acid (HOAc) and methanesulfonic acid (MeSO₃H) in acetonitrile (CH₃CN).[6]
-
Cyclization: Without purification, the resulting aldehyde 5 is treated directly with (1R,3S)-3-aminocyclopentanol.[6]
-
Reaction: The mixture is allowed to react to form the key tricyclic intermediate (compound 6b).[6]
-
Isolation: The product is isolated and purified to yield the intermediate. The reported yield for this two-step, one-pot procedure is 62%.[6]
Caption: Workflow for the synthesis of Intermediate 6b.
Protocol 2: Synthesis via Nucleophilic Substitution
This protocol details a method where (1R,3S)-3-Aminocyclopentanol HCl is reacted with a fluorinated pyridone derivative in the presence of a base.[7]
Methodology:
-
Reaction Setup: To 100 g of the starting pyridone intermediate (formula IV, where R and R' are Methyl and X is Fluorine) in 500 ml of dichloromethane, add 57.06 g of potassium acetate and 31.99 g of (1R, 3S)-3-aminocyclopentanol HCl.[7]
-
Reaction Conditions: The reaction mixture is heated to a temperature of 40-50°C.[7]
-
Workup: After the reaction is complete, the organic layer is washed sequentially with a 5% aqueous sodium bicarbonate solution and then with water.[7]
-
Isolation: The solvent is concentrated, and the product is crystallized from isopropyl alcohol to yield the desired intermediate.[7]
Caption: Workflow for nucleophilic substitution protocol.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from the cited synthesis protocols.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Yield | Purity | Reference |
| Condensation/Cyclization to Intermediate 6b | Aldehyde Intermediate 5 | (1R,3S)-3-Aminocyclopentanol | Acetonitrile | N/A | 62% | N/A | [6] |
| Nucleophilic Substitution to Bictegravir Intermediate | Pyridone Intermediate IV (100 g) | (1R,3S)-3-Aminocyclopentanol HCl (31.99 g), Potassium Acetate (57.06 g) | Dichloromethane | 40-50°C | 85% | 96% | [7] |
N/A: Not available in the cited source.
Conclusion
(1R,3S)-3-Aminocyclopentanol HCl is a non-negotiable, stereospecific building block in the efficient synthesis of Bictegravir.[3][4] The protocols outlined demonstrate viable and scalable methods for its incorporation into the drug's core structure, achieving good to excellent yields.[6][7] The choice of protocol may depend on the specific nature of the advanced intermediate available and desired process conditions. These notes provide a foundational guide for chemists and professionals engaged in the synthesis and development of Bictegravir and related compounds.
References
- 1. China Bictegravir intermediate (1R,3S)-3-Aminocyclopentanol Hydrochloride CAS:1279032-31-3 Manufacturers, Suppliers, Factory - Good Price - JINAN LEAD [leadpharmaceutical.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. (1R,3S)-3-AMinocyclopentanol Hydrochloride - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor - Google Patents [patents.google.com]
Application of 3-Aminocyclopentanol in the Synthesis of Carbocyclic Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleoside analogues are a critical class of therapeutic agents, most notably recognized for their antiviral and anticancer properties. In these molecules, the furanose sugar moiety of natural nucleosides is replaced by a carbocyclic ring, a modification that imparts significant metabolic stability by rendering them resistant to enzymatic cleavage of the glycosidic bond. This enhanced stability often translates to an improved pharmacokinetic profile. 3-Aminocyclopentanol serves as a versatile chiral building block for the synthesis of these promising therapeutic candidates. Its stereochemistry and functional groups provide a robust scaffold for the construction of a diverse range of carbocyclic nucleoside analogues.
This document provides detailed application notes on the synthetic strategies employing 3-aminocyclopentanol for the preparation of carbocyclic nucleoside analogues, protocols for key experimental procedures, and methods for evaluating their biological activity.
Synthetic Strategy: A Convergent Approach
A convergent synthetic strategy is often employed for the synthesis of carbocyclic nucleoside analogues from 3-aminocyclopentanol. This approach involves the separate synthesis of a functionalized cyclopentylamine intermediate and the nucleobase, followed by their coupling. This strategy offers flexibility, allowing for the synthesis of a variety of analogues by coupling different nucleobases with the common carbocyclic precursor.
A plausible synthetic pathway, based on established methodologies for similar precursors, is outlined below. This involves initial protection of the functional groups of 3-aminocyclopentanol, followed by activation and subsequent coupling with a desired nucleobase, and final deprotection to yield the target carbocyclic nucleoside analogue.
Experimental Protocols
Protocol 1: Protection of (1R,3S)-3-Aminocyclopentanol
This protocol describes the protection of the amino and hydroxyl groups of (1R,3S)-3-aminocyclopentanol to prevent unwanted side reactions in subsequent steps. A common strategy is the protection of the amine as a tert-butyloxycarbonyl (Boc) carbamate and the alcohol as a silyl ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
(1R,3S)-3-Aminocyclopentanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Boc Protection of the Amine:
-
Suspend (1R,3S)-3-aminocyclopentanol hydrochloride (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir at room temperature for 15 minutes.
-
Add (Boc)₂O (1.1 eq) portion-wise and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Boc-protected aminocyclopentanol.
-
-
TBDMS Protection of the Hydroxyl Group:
-
Dissolve the Boc-protected aminocyclopentanol (1.0 eq) in DMF.
-
Add imidazole (1.5 eq) and TBDMSCl (1.2 eq).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the fully protected intermediate.
-
Protocol 2: Synthesis of a Carbocyclic Adenosine Analogue via Mitsunobu Reaction
This protocol outlines the coupling of the protected aminocyclopentanol with a purine base, using adenine as an example, via a Mitsunobu reaction. This reaction allows for the stereospecific introduction of the nucleobase.
Materials:
-
Fully protected (1R,3S)-3-aminocyclopentanol derivative (from Protocol 1)
-
Adenine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected aminocyclopentanol (1.0 eq), adenine (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the protected carbocyclic adenosine analogue.
Protocol 3: Deprotection to Yield the Final Carbocyclic Nucleoside Analogue
This protocol describes the removal of the protecting groups to obtain the final carbocyclic nucleoside analogue.
Materials:
-
Protected carbocyclic adenosine analogue (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Tetrabutylammonium fluoride (TBAF) in THF (1M solution)
-
Anhydrous THF
Procedure:
-
Boc Deprotection:
-
Dissolve the protected nucleoside analogue in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
-
TBDMS Deprotection:
-
Dissolve the crude product from the previous step in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.2 eq).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture and purify the final product by a suitable method, such as silica gel chromatography or recrystallization.
-
Quantitative Data Summary
While specific quantitative data for the synthesis starting directly from 3-aminocyclopentanol is not extensively reported in the literature, the following table provides expected ranges for yields based on similar syntheses of carbocyclic nucleosides. Actual yields will vary depending on the specific reaction conditions and the nucleobase used.
| Step | Reaction | Expected Yield Range (%) |
| 1 | Boc Protection of Amine | 85 - 95 |
| 2 | TBDMS Protection of Hydroxyl | 90 - 98 |
| 3 | Mitsunobu Coupling | 40 - 70 |
| 4 | Deprotection (Overall) | 70 - 90 |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a carbocyclic nucleoside analogue from 3-aminocyclopentanol.
Caption: General synthetic workflow for carbocyclic nucleoside analogues.
Mechanism of Action and Biological Evaluation
Carbocyclic nucleoside analogues often exert their antiviral effects by acting as chain terminators of viral DNA or RNA synthesis. After entering a cell, they are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate analogue then competes with the natural deoxynucleoside triphosphates for incorporation into the growing nucleic acid chain by the viral polymerase. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.
Protocol 4: In Vitro Antiviral Activity Assay
This protocol provides a general method for evaluating the antiviral activity of the synthesized carbocyclic nucleoside analogues against a target virus in a cell-based assay.
Materials:
-
Host cell line permissive to the target virus
-
Target virus stock of known titer
-
Synthesized carbocyclic nucleoside analogues
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a series of dilutions of the synthesized compounds in cell culture medium.
-
Infection and Treatment:
-
Remove the medium from the cells and infect with the virus at a specific multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compounds.
-
Include appropriate controls: uninfected cells (cell control), infected untreated cells (virus control), and a known antiviral drug as a positive control.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the virus control wells (typically 2-5 days).
-
Assessment of Antiviral Activity and Cytotoxicity:
-
Assess cell viability using a suitable assay reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration that reduces the viability of uninfected cells by 50%.
-
Determine the selectivity index (SI) by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more promising therapeutic window.
-
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action of carbocyclic nucleoside analogues as viral polymerase inhibitors.
Caption: Mechanism of action of carbocyclic nucleoside analogues.
Application Notes and Protocols: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation of the Cyclopentene Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a fundamental and widely utilized transformation in organic synthesis, crucial for the saturation of carbon-carbon double bonds. The hydrogenation of the cyclopentene ring to cyclopentane is a key reaction in the synthesis of various carbocyclic frameworks found in pharmaceuticals and fine chemicals. Palladium on carbon (Pd/C) is a highly effective and commonly used heterogeneous catalyst for this transformation, offering high efficiency, ease of handling, and simple removal from the reaction mixture by filtration.[1]
This document provides detailed application notes and experimental protocols for the Pd/C catalyzed hydrogenation of cyclopentene to cyclopentane. It includes typical reaction conditions, quantitative data from related studies, and safety precautions.
Reaction and Mechanism
The overall reaction involves the addition of molecular hydrogen (H₂) across the double bond of cyclopentene in the presence of a Pd/C catalyst to yield cyclopentane.[1]
Reaction: Cyclopentene + H₂ --(Pd/C)--> Cyclopentane
The reaction is exothermic and proceeds via a heterogeneous catalytic mechanism, generally accepted as the Horiuti-Polanyi mechanism. This involves the following key steps on the surface of the palladium catalyst:
-
Adsorption of Reactants: Both molecular hydrogen (H₂) and cyclopentene adsorb onto the surface of the palladium catalyst.
-
Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and hydrogen atoms bind to the palladium surface.
-
Hydrogen Transfer: The adsorbed cyclopentene undergoes sequential addition of two hydrogen atoms from the catalyst surface. This typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[1]
-
Desorption of Product: The resulting saturated product, cyclopentane, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Caption: Horiuti-Polanyi mechanism for cyclopentene hydrogenation.
Data Presentation
While specific kinetic data for the direct hydrogenation of pure cyclopentene to cyclopentane is not extensively tabulated in single sources, valuable quantitative insights can be drawn from studies on the selective hydrogenation of cyclopentadiene (CPD). In these processes, cyclopentene is an intermediate that is subsequently hydrogenated to cyclopentane. The following tables summarize relevant data.
Table 1: Reaction Conditions from Continuous Hydrogenation of Cyclopentadiene
This table provides data for a continuous process where cyclopentadiene is hydrogenated, and cyclopentane is the final product. The conditions are optimized for the complete saturation of the starting diene.
| Parameter | Value | Reference |
| Catalyst | 0.2-0.6 wt% Pd on γ-Al₂O₃ | [2] |
| Substrate | Cyclopentadiene | [2] |
| Solvent | Cyclopentane, n-hexane, benzene, etc. | [2] |
| Temperature | 44 - 72 °C | [2] |
| H₂ Pressure | 0.9 - 1.8 MPa (approx. 130 - 260 psi) | [2] |
| H₂/Substrate Molar Ratio | 3:1 to 4:1 | [2] |
| Yield of Cyclopentane | > 90% | [2] |
Table 2: Selectivity in the Partial Hydrogenation of Cyclopentadiene
This table shows the product distribution under conditions aimed at producing cyclopentene, but where over-hydrogenation to cyclopentane occurs. This demonstrates the catalyst's activity for the cyclopentene to cyclopentane step.
| Parameter | Value | Reference |
| Catalyst | Suspended powder metal-based catalyst | [3] |
| Substrate | Cyclopentadiene | [3] |
| Temperature | 0 - 40 °C | [3] |
| H₂ Pressure | 0.1 - 2.0 MPa (approx. 15 - 290 psi) | [3] |
| Product Molar Ratio | Cyclopentene:Cyclopentane:CPD = 96:3:0.02 | [3] |
Table 3: Turnover Frequency (TOF) for Cyclopentene Hydrogenation
This table presents the catalytic activity, measured as Turnover Frequency (TOF), for the hydrogenation of cyclopentene using Pd nanoparticles on different mesoporous supports. TOF is defined as the number of moles of cyclopentene converted per mole of surface Pd atoms per hour.
| Catalyst Support | Si/Pd Ratio | TOF (h⁻¹) | Reference |
| MCM-41 | 20 | ~12,500 | [4] |
| SBA-15 | 20 | ~10,000 | [4] |
| MCM-48 | 20 | ~11,000 | [4] |
| TUD-1 | 20 | ~14,000 | [4] |
Experimental Protocols
Safety Precautions:
-
Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is saturated with hydrogen and in a finely divided state. It can ignite spontaneously upon contact with air, particularly when dry. Always handle in an inert atmosphere and keep the catalyst wet with solvent or water during workup.
-
Hydrogen gas (H₂) is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Use appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Protocol 1: Atmospheric Pressure Hydrogenation (Hydrogen Balloon)
This protocol is suitable for small-scale laboratory syntheses.
Materials:
-
Cyclopentene
-
10% Palladium on carbon (50% wet with water is safer to handle)
-
Solvent (e.g., Ethanol, Ethyl Acetate, Methanol)
-
Round-bottom flask with a stir bar
-
Septum
-
Vacuum/inert gas manifold (e.g., Schlenk line)
-
Hydrogen balloon
-
Celite® or other filter aid
Procedure:
-
Reaction Setup: Add the cyclopentene and a suitable solvent (e.g., ethanol) to a round-bottom flask equipped with a magnetic stir bar.
-
Inerting: In the fume hood, carefully add the 10% Pd/C catalyst to the flask. The catalyst loading can typically range from 1-5 mol% relative to the substrate.
-
Purging: Seal the flask with a septum and connect it to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle 3-5 times to ensure the atmosphere is oxygen-free.
-
Hydrogen Introduction: Replace the inert gas line with a hydrogen-filled balloon attached to a needle. Puncture the septum with the needle to introduce hydrogen into the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction progress by TLC (if applicable), GC, or NMR by periodically taking small aliquots. The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, remove the hydrogen balloon and carefully purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst on the filter pad to dry out. Keep it wet with the solvent. Rinse the filter pad with a small amount of fresh solvent.
-
Quenching the Catalyst: The collected filter cake containing the catalyst should be immediately and carefully transferred to a separate container and quenched with plenty of water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude cyclopentane product. Further purification can be achieved by distillation if necessary.
Protocol 2: High-Pressure Hydrogenation (Parr Shaker)
This protocol is suitable for larger-scale reactions or when higher hydrogen pressure is required.
Materials:
-
As per Protocol 1
-
High-pressure reaction vessel (e.g., Parr shaker apparatus)
Procedure:
-
Vessel Preparation: Place the cyclopentene, solvent, and a magnetic stir bar or mechanical stirring assembly into the high-pressure reaction vessel.
-
Catalyst Addition: In a fume hood, add the 10% Pd/C catalyst to the vessel.
-
Sealing and Purging: Seal the reaction vessel securely. Purge the vessel with low-pressure nitrogen or argon several times to remove all air.
-
Pressurization: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Check for any leaks.
-
Reaction: Place the vessel in the shaker or heating mantle and begin vigorous agitation at the desired temperature (often room temperature is sufficient).
-
Monitoring: Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen uptake.
-
Work-up: Once the hydrogen uptake ceases, stop the agitation and allow the vessel to cool to room temperature if heated.
-
Depressurization: Carefully and slowly vent the excess hydrogen in a safe manner within the fume hood.
-
Inerting: Purge the vessel with an inert gas before opening.
-
Filtration and Isolation: Follow steps 8-10 from Protocol 1 for catalyst removal and product isolation.
Visualizations
Caption: Workflow for atmospheric pressure hydrogenation.
References
Experimental protocol for recrystallization of 3-aminocyclopentanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the purification of 3-aminocyclopentanol hydrochloride via recrystallization. The described method is suitable for enhancing the purity of the compound, a critical step for its use as a pharmaceutical intermediate.
Introduction
This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Ensuring the high purity of this intermediate is essential for the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures. This protocol outlines a reliable method for the recrystallization of this compound using an isopropanol/acetone solvent system.
Data Summary
The following table summarizes the quantitative data associated with the recrystallization protocol. The data is compiled from established procedures and demonstrates the effectiveness of the method in achieving high purity and a good recovery rate.
| Parameter | Value | Reference |
| Starting Material | Crude this compound | N/A |
| Recrystallization Solvent | Isopropanol | [1][2][3] |
| Anti-Solvent/Washing Solvent | Acetone | [2][3] |
| Crystallization Temperature | 0°C | [1][2][3] |
| Final Product Purity | 99.75% (by GC) | [2][3] |
| Overall Yield | 69.8% - 86% | [1][2] |
| Drying Conditions | 40°C under vacuum for 12 hours | [2][3] |
Experimental Workflow
The following diagram illustrates the key stages of the recrystallization process for this compound.
Caption: Workflow for the recrystallization of this compound.
Experimental Protocol
This protocol details the step-by-step procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Acetone (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and vacuum flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol to the flask.
-
Gently heat the mixture to the boiling point of isopropanol while stirring. Continue to add small portions of hot isopropanol until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize the yield.
-
-
Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
After the solution has reached room temperature, place the flask in an ice bath and cool to 0°C.[1][2][3] Continue to stir for at least one hour to ensure complete precipitation of the solid.[3]
-
-
Isolation and Washing:
-
Drying:
-
Analysis:
References
Application Notes and Protocols for the Large-Scale Production of (1S,3S)-3-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3S)-3-Aminocyclopentanol hydrochloride is a bifunctional chiral building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its rigid cyclopentane scaffold, combined with the stereochemically defined cis relationship between the amino and hydroxyl groups, provides a valuable platform for the synthesis of complex molecular architectures.[1] This chiral intermediate is particularly crucial in the development of carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[2] The stereochemical purity of (1S,3S)-3-aminocyclopentanol hydrochloride is paramount, as biological systems are inherently chiral, and often only a single enantiomer of a drug elicits the desired therapeutic effect.[1]
This document provides a comprehensive overview of the large-scale production methods for (1S,3S)-3-aminocyclopentanol hydrochloride, including detailed experimental protocols and quantitative data to guide researchers and professionals in drug development and chemical synthesis. The methodologies described are compiled from established chemical literature and patents, focusing on robust and scalable synthetic routes.
Physicochemical Properties
(1S,3S)-3-Aminocyclopentanol hydrochloride is typically a white to light yellow powder. The hydrochloride salt form enhances the compound's stability and solubility, making it more convenient for handling and use in various reaction conditions.
| Property | Value |
| Chemical Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Appearance | White to light yellow powder |
| Stereochemistry | (1S,3S), cis |
| Solubility | Predicted to be slightly soluble in DMSO, Methanol, and Water.[2] |
| Storage Conditions | 2-8 °C, dry, well-ventilated place. |
Synthetic Pathway Overview
Several synthetic strategies have been developed for the enantioselective synthesis of 3-aminocyclopentanol stereoisomers.[1] For large-scale production of the (1S,3S) isomer, a highly effective and scalable method involves a multi-step process. This pathway commences with a hetero-Diels-Alder reaction to form the cyclopentane ring system, followed by a key enzymatic kinetic resolution step to establish the desired stereochemistry.
The overall synthetic workflow can be summarized as follows:
-
Hetero-Diels-Alder Reaction: A cycloaddition reaction between cyclopentadiene and a nitroso compound to generate a racemic bicyclic intermediate.
-
Reduction of the N-O Bond: Selective reduction of the nitrogen-oxygen bond to yield a racemic amino alcohol precursor.
-
Enzymatic Kinetic Resolution: The critical step where a lipase selectively acylates the (1R,3R)-enantiomer, allowing for the separation of the desired unreacted (1S,3S)-amino alcohol.
-
Hydrogenation: Saturation of the carbon-carbon double bond in the cyclopentene ring.
-
Deprotection and Salt Formation: Removal of protecting groups and formation of the hydrochloride salt to yield the final product.
This pathway is advantageous due to its high stereoselectivity and scalability.[3]
Process Workflow Diagram
Caption: Overall synthetic workflow for (1S,3S)-3-aminocyclopentanol hydrochloride.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on specific laboratory or plant conditions.
Protocol 1: Synthesis of Racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol
This protocol details the initial steps of the synthesis leading to the racemic precursor for enzymatic resolution.
-
Step 1: Hetero-Diels-Alder Reaction
-
In a suitable reactor, tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate. This is achieved under the catalysis of a copper salt (e.g., cuprous chloride) and a ligand such as 2-ethyl-2-oxazoline.
-
Cyclopentadiene is then introduced to the reaction mixture to undergo a hetero-Diels-Alder reaction, forming cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.
-
The reaction is typically carried out at a controlled temperature of 20-30°C.
-
-
Step 2: Reduction of the N-O Bond
-
The bicyclic intermediate is then subjected to reduction to cleave the N-O bond. A common method involves the use of zinc powder in an acetic acid reaction system.
-
This selective reduction yields the racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.
-
Protocol 2: Enzymatic Kinetic Resolution
This is the key step to isolate the desired (1S,3S)-enantiomer.
Caption: Workflow for enzymatic kinetic resolution.
-
Procedure:
-
The racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol is dissolved in a suitable organic solvent.
-
A lipase, such as Novozym 435, and an acylating agent, typically vinyl acetate, are added to the solution.
-
The reaction mixture is stirred at a controlled temperature. The lipase selectively catalyzes the acylation of the (1R,3R)-enantiomer.
-
The progress of the reaction is monitored by chromatography (e.g., HPLC) until approximately 50% conversion is achieved.
-
Upon completion, the enzyme is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting mixture of the unreacted (1S,3S)-alcohol and the acetylated (1R,3R)-product is separated by column chromatography.
-
Protocol 3: Hydrogenation, Deprotection, and Salt Formation
-
Step 4: Hydrogenation
-
The purified (1S,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine is dissolved in a suitable solvent such as methanol or ethyl acetate.
-
A palladium on carbon (Pd/C) catalyst is added.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere (e.g., 1.0 MPa) at room temperature for approximately 24 hours.[4]
-
After the reaction is complete, the catalyst is removed by filtration.
-
-
Step 5: Deprotection and Hydrochloride Salt Formation
-
The resulting (1S,3S)-N-Boc-3-hydroxycyclopentanamine is dissolved in a suitable solvent like isopropanol.
-
A solution of hydrochloric acid in a solvent such as isopropanol or dioxane is slowly added with stirring.
-
This process removes the Boc protecting group and forms the hydrochloride salt in situ, which precipitates out of the solution.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield (1S,3S)-3-aminocyclopentanol hydrochloride.
-
Quantitative Data Summary
The following table summarizes typical yields and purity at various stages of the synthesis. Note that some data is adapted from the synthesis of the (1R,3S) isomer, which follows a similar synthetic route.
| Stage | Product | Typical Yield | Purity (e.e.) |
| Enzymatic Kinetic Resolution (Recovery) | (1S,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine | ~45-50% | >99% |
| Hydrogenation | (1S,3S)-N-Boc-3-hydroxycyclopentanamine | >95% | >99% |
| Deprotection and HCl Salt Formation | (1S,3S)-3-Aminocyclopentanol hydrochloride | ~95% | >99% |
| Overall Yield | (1S,3S)-3-Aminocyclopentanol hydrochloride | ~35-40% | >99% |
Purification of the Final Product
For large-scale production, achieving high purity is critical. The most effective method for purifying (1S,3S)-3-aminocyclopentanol hydrochloride is recrystallization.
-
Recommended Solvents: Isopropanol is a preferred solvent for recrystallization as it provides a good balance of solubility at elevated temperatures and insolubility at lower temperatures, leading to high recovery of the pure product. Methanol and ethanol have also been used successfully.
-
Anti-Solvents: In some procedures, an anti-solvent like diethyl ether or acetone may be used to induce precipitation or to wash the final crystalline product.
-
Impurity Profile: The primary impurities to be aware of are other stereoisomers, including the (1R,3R)-enantiomer and trans-diastereomers. Residual solvents and unreacted starting materials are also potential impurities.
-
Purity Analysis: Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess (e.e.) and diastereomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are also used to assess overall purity.
Conclusion
The large-scale production of enantiomerically pure (1S,3S)-3-aminocyclopentanol hydrochloride is a critical process for the advancement of pharmaceutical research and development, particularly in the area of antiviral therapies. The synthetic pathway involving a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution has proven to be a robust and scalable method. Careful control of reaction conditions and rigorous purification protocols are essential to achieve the high purity required for pharmaceutical applications. The detailed protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chiral building block.
References
Troubleshooting & Optimization
How to improve the purity of (1R,3S)-3-Aminocyclopentanol hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of (1R,3S)-3-Aminocyclopentanol hydrochloride during their experiments.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low Chemical Purity After Synthesis | - Incomplete reaction. - Presence of starting materials or intermediates. - Formation of byproducts. | - Recrystallization: This is the most common and effective method for removing chemical impurities. Suitable solvents include isopropanol, methanol, or acetone.[1][2] - Thorough Washing: Wash the filtered product cake with a solvent in which the desired compound is sparingly soluble, but impurities are soluble (e.g., cold isopropanol or acetone).[1][3] |
| Presence of Stereoisomeric Impurities (Diastereomers/Enantiomers) | - Poor stereocontrol during the synthesis, particularly in reduction steps. - Incomplete chiral resolution. | - Chiral Resolution: If the product is a racemic or diastereomeric mixture, perform a chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent like L-(+)-tartaric acid, followed by fractional crystallization.[4][5][] - Chiral Chromatography: For analytical or small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is effective.[7][8] |
| Residual Solvent Content is High | - Inefficient drying of the final product. | - Efficient Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 40-50°C) for an adequate duration (e.g., 12 hours) to ensure complete removal of residual solvents.[1][3] |
| Product is an Oil or Gummy Solid, Fails to Crystallize | - Presence of significant impurities inhibiting crystal lattice formation. - Incorrect solvent system for recrystallization. | - Solvent Screening: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as ethyl acetate and petroleum ether, may be effective.[9] - Initial Purification: If the crude product is very impure, consider a preliminary purification step like column chromatography before attempting recrystallization. |
| Poor Peak Shape or Resolution in HPLC/GC Analysis | - For GC: The compound's polarity may cause poor volatilization and interaction with the column. - For HPLC: Undesirable interactions between the basic amine and the stationary phase. | - Derivatization for GC: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization (e.g., silylation) is often necessary to increase volatility and improve peak shape.[10] - Mobile Phase Additives for HPLC: In HPLC, adding a small amount of a basic additive like diethylamine (DEA) to the mobile phase can improve the peak shape for basic compounds.[7] |
Purity Improvement Data
The following table summarizes purity data for (1R,3S)-3-Aminocyclopentanol hydrochloride achieved through different methods as reported in the literature.
| Purification/Synthesis Stage | Method | Achieved Purity | Analytical Technique |
| Final Product | Recrystallization from Isopropanol & Acetone Wash | 99.75% | GC |
| Final Product | Deprotection and HCl Salt Formation | >99% e.e. | Not Specified |
| Intermediate Step | Enzymatic Kinetic Resolution | >99% e.e. | Not Specified |
| Crude Product | Synthesis and Crystallization | 98% | GC |
e.e. = enantiomeric excess
Experimental Protocols
Protocol 1: Recrystallization of (1R,3S)-3-Aminocyclopentanol Hydrochloride
This protocol describes a general procedure for the purification of (1R,3S)-3-Aminocyclopentanol hydrochloride by recrystallization to remove chemical impurities.
Materials:
-
Crude (1R,3S)-3-Aminocyclopentanol hydrochloride
-
Isopropanol
-
Acetone
-
Heating mantle or hot plate with a stirrer
-
Erlenmeyer flask
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
-
Place the crude (1R,3S)-3-Aminocyclopentanol hydrochloride into an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of isopropanol to the flask, just enough to form a slurry.
-
Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more isopropanol dropwise until a clear solution is obtained at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals (filter cake) with a small amount of cold acetone to remove any remaining soluble impurities.[3]
-
Dry the purified crystals under vacuum at 40°C for 12 hours to obtain the final product.[1][3]
Protocol 2: Purity Assessment by GC-MS with Derivatization
This protocol outlines the steps for determining the purity of (1R,3S)-3-Aminocyclopentanol hydrochloride using GC-MS, which requires a derivatization step to increase the analyte's volatility.[10]
Materials:
-
(1R,3S)-3-Aminocyclopentanol hydrochloride sample
-
Reference standard (if available)
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Vials with caps
-
GC-MS system
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the (1R,3S)-3-Aminocyclopentanol hydrochloride sample into a clean, dry vial.
-
Derivatization: Add 100 µL of the anhydrous solvent (e.g., pyridine) to dissolve the sample. Then, add 100 µL of the silylating agent (e.g., BSTFA).
-
Reaction: Cap the vial tightly and heat it at 60-70°C for 30 minutes to ensure the derivatization reaction is complete.
-
GC-MS Analysis:
-
Inject 1 µL of the cooled, derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set up an appropriate temperature program for the oven to separate the components.
-
The mass spectrometer will detect the fragments of the derivatized compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized (1R,3S)-3-Aminocyclopentanol by comparing its mass spectrum to a reference spectrum.
-
Calculate the chemical purity of the sample using the area percent method from the total ion chromatogram.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method to purify crude (1R,3S)-3-Aminocyclopentanol hydrochloride? A1: The most frequently cited and effective method for improving the chemical purity of (1R,3S)-3-Aminocyclopentanol hydrochloride is recrystallization.[1] Solvents such as isopropanol, methanol, and acetone have been shown to be effective.[1][2][3]
Q2: How can I separate the desired (1R,3S) stereoisomer from other isomers? A2: To separate stereoisomers, a process called chiral resolution is typically employed. This involves reacting the mixture of isomers with a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts.[5] These salts have different solubilities, allowing one to be selectively crystallized and separated.[4][] Following separation, the chiral agent is removed to yield the pure enantiomer. Alternatively, chiral chromatography can be used for separation.[8]
Q3: Why is my sample an oil instead of a solid, and how can I crystallize it? A3: If your product is an oil, it likely contains a high level of impurities that are inhibiting crystallization. First, try to remove the impurities by washing the crude product with a solvent in which the desired compound has low solubility. If it still fails to crystallize, you may need to experiment with different recrystallization solvent systems, potentially using a co-solvent system (e.g., ethyl acetate/petroleum ether), or perform a chromatographic purification before recrystallization.[9]
Q4: Is it necessary to derivatize (1R,3S)-3-Aminocyclopentanol for GC analysis? A4: Yes, due to the polar nature of the amino and hydroxyl groups, (1R,3S)-3-Aminocyclopentanol is not very volatile. Derivatization, typically silylation, is a crucial step to increase its volatility, which improves chromatographic separation and provides better peak shapes for accurate purity assessment by GC-MS.[10]
Q5: What analytical techniques can be used to determine purity without derivatization? A5: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique suitable for the direct analysis of non-volatile compounds like (1R,3S)-3-Aminocyclopentanol hydrochloride without the need for derivatization.[10] Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) can be used as a primary method for determining absolute purity without requiring a specific reference standard of the compound itself.[10]
Visualizations
Caption: General workflow for the purification and analysis of (1R,3S)-3-Aminocyclopentanol hydrochloride.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc Deprotection of Aminocyclopentanol
Welcome to the technical support center for the Boc deprotection of aminocyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed Boc deprotection of aminocyclopentanol?
A1: The deprotection of a Boc-protected amine, such as aminocyclopentanol, proceeds via an acid-catalyzed elimination reaction. The process involves several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]
-
Formation of a tert-butyl Cation: This protonation destabilizes the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]
-
Amine Salt Formation: The resulting free aminocyclopentanol is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[1][4]
It is crucial to perform this reaction in a well-ventilated area or with an appropriate outlet for the gas to escape, as it should not be conducted in a closed system.[1][5]
Q2: My reaction is incomplete. What are the common causes and solutions?
A2: Incomplete deprotection is a frequent issue.[3] Possible causes include insufficient acid, short reaction time, low temperature, or steric hindrance around the Boc-protected amine on the cyclopentanol ring.[1][6]
Troubleshooting Incomplete Reactions:
-
Increase Acid Concentration: The rate of Boc cleavage can have a second-order dependence on acid concentration. Consider increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or using a stronger acid system like 4M HCl in dioxane.[1][3]
-
Extend Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and allow it to stir for a longer duration until the starting material is fully consumed.[6]
-
Increase Temperature: While most deprotections occur at room temperature, gentle heating can sometimes drive a sluggish reaction to completion. However, be cautious as this may increase side reactions.[1][6]
-
Re-evaluate Steric Hindrance: If the aminocyclopentanol derivative is particularly bulky, more forcing conditions (higher acid concentration or longer reaction times) may be necessary.[6]
Q3: I am observing unexpected byproducts. What could they be and how can I prevent them?
A3: The most common side reaction is t-butylation.[3] The reactive tert-butyl cation generated during the reaction can act as an electrophile and alkylate nucleophilic sites on your aminocyclopentanol molecule or other functional groups present.[6][7] For aminocyclopentanol, the hydroxyl group itself could potentially be a site for this side reaction, leading to a tert-butyl ether byproduct.
Preventing Side Reactions:
-
Use Scavengers: The most effective method to prevent t-butylation is to add a "scavenger" to the reaction mixture.[6] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[3][6] Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[6]
Q4: Which acidic condition is better for my aminocyclopentanol derivative, TFA or HCl?
A4: The choice depends on the presence of other acid-sensitive functional groups and the desired final salt form.
-
TFA in DCM: This is a very common and effective method. TFA is volatile, making its removal by rotary evaporation straightforward.[4] However, the resulting trifluoroacetate salts can sometimes be oily and difficult to handle.[8]
-
HCl in Dioxane/Methanol: This method yields the hydrochloride salt of the amine, which is often a crystalline, free-flowing solid that is easier to handle, purify by filtration, and store.[4][8] This can be advantageous for subsequent steps.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Boc deprotection of aminocyclopentanol.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Starting Material Remains | 1. Insufficient acid concentration or equivalents.[1] 2. Insufficient reaction time.[1] 3. Steric hindrance around the amine.[6] | 1. Increase the concentration of TFA (e.g., 25% to 50% in DCM) or use 4M HCl in dioxane.[1][3] 2. Increase the reaction time and monitor progress by TLC or LC-MS.[6] 3. For sterically hindered substrates, consider longer reaction times or gentle heating.[6] |
| Formation of Unknown Byproducts | 1. t-Butylation: The reactive tert-butyl cation has alkylated a nucleophilic site on your molecule (e.g., the hydroxyl group).[6][7] 2. Trifluoroacetylation: The deprotected amine was acylated by TFA (less common but possible).[3] | 1. Add a scavenger to the reaction mixture. Triisopropylsilane (TIS, ~5%) is a common and effective choice.[1][6] 2. Ensure thorough removal of TFA during workup via co-evaporation with a solvent like toluene.[6] Consider switching to HCl-based methods.[3] |
| Product Degradation | The aminocyclopentanol derivative contains other acid-labile functional groups that are not stable to strong acids like TFA or HCl.[3][9] | 1. Consider milder deprotection methods. Options include using p-toluenesulfonic acid (pTSA), oxalyl chloride in methanol, or thermal deprotection in boiling water if the substrate is stable.[9][10] 2. Perform the reaction at 0°C to reduce the rate of degradation of sensitive groups.[4] |
| Difficult Product Isolation / Oily Product | The trifluoroacetate salt of the product amine is not a solid and is difficult to purify.[8] | 1. Switch the deprotection reagent to 4M HCl in 1,4-dioxane. The resulting hydrochloride salt is often a crystalline solid that can be isolated by filtration.[4][8] 2. After TFA removal, attempt to precipitate the product as a different salt by dissolving the residue and adding a solution of HCl in a suitable solvent. |
Data Presentation: Comparison of Common Deprotection Conditions
The following tables summarize typical reaction conditions for various Boc deprotection methods.
Table 1: Standard Acidic Deprotection Methods
| Deprotecting Agent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | 0 - Room Temp | 0.5 - 4 hours | >90 | A common and generally effective method. TFA is volatile and easily removed.[1][4] |
| Hydrogen Chloride (HCl) (4M) | 1,4-Dioxane | 0 - Room Temp | 1 - 4 hours | >90 | Yields the hydrochloride salt, which can be advantageous for purification and handling.[4][11] |
| Hydrogen Chloride (HCl) | Methanol (MeOH) | Room Temp | 2 - 6 hours | >90 | An alternative to dioxane, though the reaction may be slightly slower.[4] |
Table 2: Alternative & Milder Deprotection Methods
| Method/Reagent | Conditions | Time | Yield (%) | Notes |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 h | Quantitative | A green, catalyst-free method suitable for thermally stable substrates.[9][10] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% | A very mild method tolerant of other acid-labile groups like esters.[9][12] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol, RT | Variable | Good | Can be used under milder conditions than TFA or HCl.[9] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Preparation: Dissolve the Boc-protected aminocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: If required, add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v). Slowly add trifluoroacetic acid (TFA, 5-10 eq or as a 25-50% v/v solution in DCM) to the stirred solution.[4][6]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4][6]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[4]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (2-3 times).[6]
-
Neutralization & Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected aminocyclopentanol.[4][13]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Preparation: Dissolve the Boc-protected aminocyclopentanol (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask.[4]
-
Addition of Reagent: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.[4][11]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, if a precipitate has formed, collect it by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.[4]
-
Purification: Wash the resulting solid with diethyl ether to remove any non-polar impurities. Dry the solid under vacuum to obtain the aminocyclopentanol hydrochloride salt.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. mcours.net [mcours.net]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Aminocyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3-aminocyclopentanol.
Troubleshooting Guide
This guide addresses potential problems, their probable causes, and recommended solutions at various stages of a common synthetic route to 3-aminocyclopentanol, which involves a hetero-Diels-Alder reaction, N-O bond reduction, enzymatic kinetic resolution, hydrogenation, deprotection, and salt formation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Hetero-Diels-Alder reaction | - Incomplete generation of the nitroso dienophile.- Diene (cyclopentadiene) is old or polymerized.- Incorrect reaction temperature. | - Ensure complete oxidation of the hydroxylamine precursor.- Use freshly cracked cyclopentadiene.- Optimize reaction temperature; some reactions require low temperatures to prevent side reactions. |
| Formation of multiple products in N-O bond reduction | - Over-reduction of other functional groups.- Incomplete reaction, leaving starting material.- Formation of hydrodimerization byproducts when using reducing agents like zinc powder. | - Use a milder reducing agent, such as Mo(CO)₆ or controlled hydrogenation.- Monitor the reaction closely by TLC or LC-MS to ensure completion.- Optimize reaction conditions (temperature, stoichiometry of reducing agent) to minimize side reactions. |
| Low enantiomeric excess (ee) in enzymatic resolution | - Incorrect enzyme selection.- Non-optimal reaction conditions (pH, temperature, solvent).- Incomplete conversion. | - Screen different lipases for optimal selectivity.- Optimize pH, temperature, and solvent for the chosen enzyme.- Monitor the reaction to stop at ~50% conversion for kinetic resolutions to maximize ee of the remaining enantiomer. |
| Incomplete hydrogenation of the cyclopentene ring | - Inactive catalyst (e.g., Pd/C).- Insufficient hydrogen pressure.- Presence of catalyst poisons. | - Use fresh, high-quality catalyst.- Ensure adequate hydrogen pressure (e.g., using a balloon or a Parr shaker).- Purify the substrate to remove any potential catalyst poisons like sulfur compounds. |
| Formation of by-products during Boc deprotection | - Alkylation of the desired product or other nucleophiles by the tert-butyl cation generated from the Boc group. | - Use scavengers like triethylsilane or thioanisole to trap the tert-butyl cation.- Employ milder deprotection conditions (e.g., lower temperature, shorter reaction time). |
| Low purity of the final hydrochloride salt | - Incomplete reaction during salt formation.- Presence of residual solvents or reagents.- Co-precipitation of impurities. | - Ensure complete reaction with HCl.- Thoroughly wash the product with a suitable solvent (e.g., isopropanol, acetone) to remove soluble impurities.[1]- Recrystallize the final product from an appropriate solvent system to improve purity.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I should expect during the synthesis of 3-aminocyclopentanol?
A1: The common by-products are highly dependent on the synthetic route. However, some general classes of impurities include:
-
Diastereomers: In syntheses that are not perfectly stereocontrolled, you may obtain a mixture of cis and trans isomers.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions at any stage will lead to the presence of starting materials or intermediates in the final product.
-
Over-reduction Products: During hydrogenation or other reduction steps, other functional groups might be unintentionally reduced.
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tert-Butylated Products: In syntheses involving a Boc-protecting group, the tert-butyl cation generated during deprotection can alkylate the final product or other nucleophilic species present.
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Solvent Adducts and Residual Solvents: Solvents used in the reaction or purification steps can sometimes form adducts with the product or remain as residual impurities.
Q2: How can I detect and quantify the diastereomeric purity of my 3-aminocyclopentanol?
A2: Diastereomeric purity can be assessed using several analytical techniques:
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Gas Chromatography (GC): Often, diastereomers can be separated and quantified by GC, sometimes requiring derivatization to increase volatility.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify enantiomers, and standard reverse-phase or normal-phase HPLC can often separate diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to quantify diastereomers if there are distinct, well-resolved signals for each isomer.
Q3: My final product has a low melting point and appears oily. What could be the issue?
A3: An oily or low-melting final product often indicates the presence of impurities. These could include residual solvents, by-products from the synthesis, or a mixture of diastereomers which can depress the melting point. It is recommended to purify the product further by recrystallization or column chromatography. Additionally, ensure the product is thoroughly dried under vacuum to remove any residual solvents.[1]
Q4: What is the best way to remove the Boc protecting group while minimizing by-product formation?
A4: Acidic conditions, such as using HCl in an organic solvent or trifluoroacetic acid (TFA), are common for Boc deprotection. To minimize the formation of tert-butylated by-products, it is advisable to use scavengers. Triethylsilane is a common scavenger that reacts with the liberated tert-butyl cation. Performing the reaction at a lower temperature and monitoring it to avoid unnecessarily long reaction times can also help to reduce side reactions.
Experimental Protocols
Detailed Experimental Protocol for GC-MS Purity Validation of (1R,3S)-3-Aminocyclopentanol Hydrochloride
This protocol is essential for accurately determining the purity of the final product and identifying potential volatile impurities. Due to the polar nature of 3-aminocyclopentanol, derivatization is necessary to increase its volatility for GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the 3-aminocyclopentanol hydrochloride sample into a vial.
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Add 500 µL of anhydrous pyridine to the vial.
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Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
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Seal the vial tightly and heat at 70°C for 30 minutes.
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Allow the vial to cool to room temperature before injection into the GC-MS.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
3. Data Analysis:
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Identify the peak corresponding to the di-silylated derivative of 3-aminocyclopentanol.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.
-
Calculate the purity using the area percent method.
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 3-aminocyclopentanol.
References
Preventing product loss during work-up and purification of aminocyclopentanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing product loss during the work-up and purification of aminocyclopentanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for significant product loss during the work-up of aminocyclopentanol?
A1: Significant product loss during the work-up of aminocyclopentanol often stems from its high polarity and water solubility. Key factors include:
-
Incomplete Extraction: Due to the polar nature of the amino and hydroxyl groups, aminocyclopentanols can have a high affinity for the aqueous phase, leading to poor partitioning into organic solvents.
-
Emulsion Formation: The amphiphilic nature of aminocyclopentanols can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult and causing loss of product into the emulsion layer.
-
Adsorption onto Glassware and Drying Agents: The polar functional groups can lead to strong adsorption onto silica-based glassware and acidic drying agents.
-
Volatility: Some lower molecular weight aminocyclopentanols can be volatile, leading to loss during solvent removal under high vacuum.
Q2: How can I improve the extraction efficiency of my aminocyclopentanol from an aqueous solution?
A2: To improve extraction efficiency, consider the following strategies:
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pH Adjustment: Basifying the aqueous layer (pH > 10) with a base like sodium hydroxide (NaOH) will deprotonate the amino group, reducing the compound's water solubility and increasing its partitioning into the organic solvent.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer increases its ionic strength, which decreases the solubility of the organic aminocyclopentanol and promotes its transfer to the organic phase.
-
Choice of Organic Solvent: Use a more polar organic solvent that is immiscible with water, such as ethyl acetate or a mixture of chloroform and isopropanol. Multiple extractions with fresh solvent are more effective than a single extraction with a large volume.
Q3: My aminocyclopentanol streaks badly during silica gel chromatography. What can I do to improve the separation?
A3: Streaking (or tailing) of amines on silica gel is a common issue due to the interaction of the basic amino group with acidic silanol groups on the silica surface. To mitigate this:
-
Use a Modified Eluent: Add a small amount of a basic modifier to the mobile phase. Commonly used modifiers include triethylamine (TEA) at a concentration of 0.1-1% or a small percentage of ammonium hydroxide in methanol.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, deactivated silica gel or reverse-phase (C18) chromatography can be effective.
Q4: I am struggling to crystallize my aminocyclopentanol derivative. What techniques can I try?
A4: Inducing crystallization of polar molecules can be challenging. Here are several techniques to attempt:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If a small amount of crystalline material is available, add a tiny crystal to the supersaturated solution to initiate crystal growth.
-
Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an "antisolvent") to a concentrated solution of your compound. For polar aminocyclopentanols, a non-polar solvent like hexane or diethyl ether can be an effective antisolvent.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote the formation of well-ordered crystals.
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Work-up
| Symptom | Possible Cause | Suggested Solution |
| Low mass of crude product after extraction and solvent removal. | Incomplete Extraction: The aminocyclopentanol is remaining in the aqueous layer due to its high polarity. | - Adjust the pH of the aqueous layer to >10 with NaOH before extraction. - Perform multiple extractions (3-5 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Use a "salting out" technique by adding saturated NaCl solution (brine) to the aqueous phase. |
| A stable emulsion forms between the aqueous and organic layers. | Emulsion Formation: The aminocyclopentanol is acting as a surfactant. | - Add brine to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite®. - Allow the mixture to stand for an extended period without agitation. - If possible, reduce the pH slightly to protonate the amine and increase its water solubility, then re-extract after breaking the emulsion. |
| Significant loss of product during solvent removal. | Product Volatility: The aminocyclopentanol is co-evaporating with the solvent. | - Use a rotary evaporator with a lower bath temperature and reduced vacuum. - Consider using a higher boiling point solvent for extraction if compatible. - Check the cold trap of the rotary evaporator for your product. |
Issue 2: Product Loss During Purification
| Symptom | Purification Method | Possible Cause | Suggested Solution |
| Broad, tailing peaks and low recovery from the column. | Silica Gel Chromatography | Strong Adsorption: The basic amino group is interacting strongly with the acidic silica gel. | - Add 0.1-1% triethylamine or ammonium hydroxide to the eluent. - Switch to a neutral or basic alumina column. - Consider reverse-phase chromatography (C18) with a buffered mobile phase. |
| The product does not crystallize from solution, or oils out. | Crystallization | High Solubility/Impurities: The compound is too soluble in the chosen solvent, or impurities are inhibiting crystal formation. | - Try a different solvent or a mixture of solvents (e.g., a polar solvent for dissolution and a non-polar solvent as an antisolvent). - Use techniques like scratching, seeding, or slow evaporation. - Further purify the crude material by chromatography before attempting crystallization. |
| Low recovery after distillation. | Fractional Distillation | Decomposition/Azeotrope: The compound may be decomposing at its boiling point, or it may form an azeotrope with residual solvent. | - Use vacuum distillation to lower the boiling point and prevent thermal decomposition. - Ensure the crude material is thoroughly dried and free of low-boiling solvents before distillation. - Check for the formation of azeotropes with common solvents. |
| Low yield after chiral resolution. | Diastereomeric Salt Crystallization | Poor Diastereomer Separation: The diastereomeric salts have similar solubilities. | - Screen different chiral resolving agents. - Experiment with a variety of crystallization solvents and temperatures to maximize the solubility difference between the diastereomers.[1] |
Quantitative Data Summary
Table 1: Yields for Steps in the Synthesis and Purification of (1R,3S)-3-Aminocyclopentanol Hydrochloride [2]
| Synthetic Step | Product | Typical Yield (%) |
| Hetero Diels-Alder Reaction | (+/-)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 80 |
| N-O Bond Reduction | (+/-)-cis-3-Aminocyclopent-4-en-1-ol | 90 |
| Enzymatic Resolution | (+)-cis-N-[4-Hydroxyacetyl ester cyclopent-2-en-1-yl]carbamic acid tert-butyl ester | 43 |
| Hydrogenation & Deprotection | (1R,3S)-3-Aminocyclopentanol | - |
| Salt Formation & Crystallization | (1R,3S)-3-Aminocyclopentanol Hydrochloride | 80-86 |
Table 2: Comparison of Purification Techniques for Aminocyclopentanols (General Observations)
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Crystallization | >99% | 60-90% | Cost-effective for large scale, can provide very high purity.[3] | Can be time-consuming to optimize, may result in lower yields if multiple recrystallizations are needed. |
| Silica Gel Chromatography | 95-99% | 70-95% | Versatile, can separate complex mixtures.[3] | Can be expensive for large scale, potential for product loss on the column, especially for polar amines. |
| Fractional Distillation | 90-98% | 50-80% | Effective for separating compounds with different boiling points.[4] | Not suitable for thermally unstable compounds, lower recovery due to hold-up in the column. |
| Diastereomeric Salt Resolution | >99% (for the desired enantiomer) | <50% (theoretical max for one enantiomer) | Effective method for separating enantiomers.[1] | Requires a suitable chiral resolving agent, can be a lengthy process of screening and optimization. |
Experimental Protocols
Protocol 1: General Work-up and Extraction of Aminocyclopentanol
-
Reaction Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
pH Adjustment: Add 1M sodium hydroxide (NaOH) solution to the mixture until the pH of the aqueous layer is greater than 10. Check the pH using pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine and Wash: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aminocyclopentanol.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude aminocyclopentanol in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). To prevent tailing, add 0.1-1% triethylamine to the eluent system.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Crystallization
-
Dissolution: Dissolve the crude aminocyclopentanol in a minimum amount of a hot solvent in which it is highly soluble (e.g., isopropanol, ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Induce Crystallization (if necessary): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Antisolvent Addition (Alternative): Alternatively, dissolve the compound in a solvent in which it is soluble and slowly add a solvent in which it is insoluble (antisolvent) until the solution becomes cloudy.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Aminocyclopentanol Purification
Caption: Workflow for the work-up and purification of aminocyclopentanol.
Diagram 2: Troubleshooting Logic for Low Yield in Aminocyclopentanol Purification
Caption: Troubleshooting guide for low product yield.
Diagram 3: Mechanism of Action of Aminocyclopentanol as a Glycosidase Inhibitor
Caption: Aminocyclopentanols inhibit glycosidases by mimicking the transition state.
References
Technical Support Center: Separation of 3-Aminocyclopentanol Optical Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods to remove optical isomer impurities from 3-aminocyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the optical isomers of 3-aminocyclopentanol?
A1: The three main techniques for resolving the enantiomers and diastereomers of 3-aminocyclopentanol are Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Resolution, and Diastereomeric Salt Formation. Each method offers distinct advantages and is chosen based on factors like scale, desired purity, and available resources.
Q2: What is the difference between direct and indirect chiral HPLC separation?
A2: Direct chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1] Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1]
Q3: Which enzymes are commonly used for the enzymatic resolution of aminocyclopentanols?
A3: Lipases are the most frequently used enzymes for the kinetic resolution of aminocyclopentanols and their derivatives.[2] Specifically, Candida antarctica lipase B (CAL-B) has demonstrated high enantioselectivity for related compounds.[3]
Q4: How does diastereomeric salt formation work for separating enantiomers?
A4: This method involves reacting the racemic 3-aminocyclopentanol (a base) with a single enantiomer of a chiral acid (the resolving agent), such as tartaric acid.[4][5] This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated by filtration.[4][5] The resolved enantiomer is then recovered by treating the salt with a base.[4][5]
Q5: What is enantiomeric excess (e.e.) and why is it important?
A5: Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It represents the percentage of one enantiomer in excess of the other. It is a critical parameter in drug development as different enantiomers of a drug can have different pharmacological activities and toxicities.
Troubleshooting Guides
Chiral HPLC Separation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no resolution of enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different CSPs (e.g., polysaccharide-based, Pirkle-type).- Vary the organic modifier (e.g., isopropanol, ethanol) and its ratio in the mobile phase.- Add a basic modifier like diethylamine (DEA) for basic analytes or an acidic modifier like trifluoroacetic acid (TFA) for acidic analytes to improve peak shape and resolution. |
| Peak tailing | Undesirable interactions between the basic amine and the stationary phase. | Add a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, to the mobile phase. |
| Split peaks | - Column void or channeling.- Co-elution of isomers. | - Check the column for voids and repack or replace if necessary.- Optimize the mobile phase and temperature to improve resolution between enantiomers. |
| Irreproducible retention times | - Column not properly equilibrated.- Changes in mobile phase composition or temperature. | - Ensure the column is thoroughly equilibrated with the mobile phase before injection.- Precisely control the mobile phase composition and column temperature. |
Enzymatic Resolution
| Issue | Potential Cause | Troubleshooting Steps |
| Low enantioselectivity (low E-value) | - The enzyme is not well-suited for the substrate.- Suboptimal reaction conditions. | - Screen a variety of lipases.- Lower the reaction temperature to potentially enhance enantioselectivity.- Optimize the solvent and acyl donor. |
| Slow reaction rate | - Insufficient enzyme concentration.- Low reaction temperature.- Inefficient solvent. | - Increase the amount of enzyme.- Optimize the temperature to balance reaction rate and selectivity.- Screen different organic solvents. |
| Poor yield of the desired enantiomer (<50%) | - Incomplete reaction.- Enzyme inhibition or deactivation. | - Increase the reaction time or enzyme loading.- Check for potential inhibitors in the substrate or solvent. |
| Difficulty in reproducing results | - Variability in enzyme activity.- Purity of reagents. | - Use a fresh batch of enzyme or test the activity of the current batch.- Ensure the purity of all reagents (substrate, solvent, acyl donor). |
Diastereomeric Salt Formation
| Issue | Potential Cause | Troubleshooting Steps |
| No crystal formation | - Suboptimal solvent.- Solution is not supersaturated. | - Try a different solvent or a mixture of solvents.- Concentrate the solution to induce crystallization.- Seeding with a small crystal from a previous successful experiment can be effective.[6] |
| Low diastereomeric/enantiomeric excess | The solubility difference between the diastereomeric salts in the chosen solvent is not significant. | - Screen a wider range of solvents.- Perform multiple recrystallizations to improve purity.[6] |
| Low yield | The desired diastereomeric salt has significant solubility in the mother liquor. | - Lower the crystallization temperature.- Change the solvent to one in which the desired salt is less soluble.[6] |
| Oil formation instead of crystals | The salt is melting or has very high solubility in the chosen solvent. | - Change the solvent to one with lower solvating power.- Decrease the temperature. |
Data Presentation
Table 1: Comparison of Separation Methods for Aminocyclopentanol and Derivatives
| Method | Resolving/Stationary Phase | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Diastereomeric Salt Formation | L-tartaric acid | Pregabalin (similar structure) | 51.6 | >99 (diastereomerically pure) | [7] |
| Enzymatic Resolution | Candida antarctica lipase B (CAL-B) | cis-2-Aminocyclopentanecarboxamide | >25 | >96 (product), >62 (substrate) | [8] |
| Chiral HPLC (Normal Phase) | Cellulose-based CSP | Aminocyclopentanol derivative | N/A (analytical) | Baseline resolution achieved | [9] |
Experimental Protocols
Chiral HPLC Separation of 3-Aminocyclopentanol (Direct Method)
Objective: To separate the enantiomers of 3-aminocyclopentanol using a chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based, such as a cellulose or amylose derivative, 4.6 x 250 mm, 5 µm)
-
Racemic 3-aminocyclopentanol standard
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a 90:10 (v/v) ratio. Add 0.1% (v/v) of diethylamine to the mobile phase to improve peak shape. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic 3-aminocyclopentanol mixture in the mobile phase to a concentration of 1 mg/mL.[1]
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. Optimize the mobile phase composition (e.g., by varying the hexane/IPA ratio) to improve resolution if necessary.
Enzymatic Kinetic Resolution of 3-Aminocyclopentanol
Objective: To selectively acylate one enantiomer of racemic 3-aminocyclopentanol using a lipase, allowing for separation of the acylated product from the unreacted enantiomer.
Materials:
-
Racemic 3-aminocyclopentanol
-
Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., Diisopropyl ether)
-
Stirring plate and magnetic stir bar
-
Reaction vessel
Procedure:
-
Reaction Setup: To a solution of racemic 3-aminocyclopentanol (1 mmol) in diisopropyl ether (10 mL), add vinyl acetate (1.2 mmol).
-
Enzyme Addition: Add the lipase (e.g., 20 mg of Novozym 435) to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC.
-
Work-up: When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separation: The reaction mixture now contains one enantiomer of 3-aminocyclopentanol and the acylated form of the other enantiomer. These can be separated by standard column chromatography on silica gel.
-
Hydrolysis: The acylated enantiomer can be hydrolyzed back to the free amino alcohol using a mild base if the other enantiomer is desired.
Diastereomeric Salt Formation and Crystallization
Objective: To separate the enantiomers of 3-aminocyclopentanol by forming diastereomeric salts with a chiral acid.
Materials:
-
Racemic 3-aminocyclopentanol
-
(+)-Tartaric acid (or another chiral acid like (+)-Dibenzoyl-D-tartaric acid)
-
Methanol
-
Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve racemic 3-aminocyclopentanol (1.0 eq.) in methanol in an Erlenmeyer flask. In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in a minimal amount of warm methanol.[4]
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate of the diastereomeric salts should form.[4]
-
Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization of the less soluble diastereomeric salt.[4]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[4]
-
Liberation of the Enantiomer: Dissolve the collected crystals in water and add a base (e.g., 2 M NaOH) until the pH is >11 to liberate the free amine.[4]
-
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent like dichloromethane.[4][5] The other enantiomer remains in the mother liquor from the crystallization step and can be recovered by a similar process.
Visualizations
Caption: Workflow for Chiral HPLC Separation.
Caption: Workflow for Enzymatic Resolution.
Caption: Workflow for Diastereomeric Salt Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Managing incomplete deprotection in aminocyclopentanol synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminocyclopentanols. The resources below address common challenges, with a specific focus on overcoming incomplete deprotection of amine and alcohol functional groups.
Troubleshooting Guide: Incomplete Deprotection Reactions
This guide provides a systematic approach to diagnosing and resolving issues related to incomplete deprotection of common protecting groups used in aminocyclopentanol synthesis, such as the tert-butyloxycarbonyl (Boc) group for amines and silyl ethers for alcohols.
Question 1: My Boc deprotection is incomplete, as confirmed by TLC and LC-MS. What are the common causes and how can I resolve this?
Answer:
Incomplete Boc deprotection is a frequent challenge, often indicated by the presence of significant starting material in your reaction monitoring.[1] The primary causes stem from issues with the acidic reagent, reaction conditions, or the substrate itself.
Possible Causes & Suggested Solutions:
-
Insufficient Acid Strength or Concentration : The cleavage of the Boc group is highly dependent on the acid concentration, often showing a second-order dependence.[1] If the acid (e.g., Trifluoroacetic Acid - TFA) is old, has absorbed water, or is used in too low a concentration, the reaction may stall.[2][3]
-
Inadequate Reaction Time : While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer exposure to the acidic conditions.[2][4]
-
Solution : Continue to monitor the reaction by TLC every 30-60 minutes and extend the reaction time as needed.[4]
-
-
Low Reaction Temperature : Standard procedures are often performed at room temperature. However, challenging substrates may benefit from gentle heating.
-
Solution : Increase the reaction temperature gently to around 40°C, while carefully monitoring for potential side product formation.[1]
-
-
Steric Hindrance : If the Boc-protected amine is in a sterically crowded environment, the acidic reagent may have difficulty accessing the group.[1][2][3]
-
Poor Substrate Solubility : If the starting material is not fully dissolved in the reaction solvent, the deprotection will be inefficient.[3]
-
Solution : Ensure your protected aminocyclopentanol derivative is fully soluble in the chosen solvent (e.g., DCM). If solubility is an issue, explore other solvent systems, though DCM is most common for TFA-mediated deprotections.[3]
-
Question 2: I am struggling with the incomplete removal of a TBDMS (tert-butyldimethylsilyl) ether from the hydroxyl group. What should I do?
Answer:
Incomplete deprotection of silyl ethers like TBDMS is typically related to reagent choice, reaction conditions, or steric hindrance.
Possible Causes & Suggested Solutions:
-
Reagent Reactivity : The choice of fluoride source or acidic conditions is critical. Tetrabutylammonium fluoride (TBAF) is a common reagent, but its effectiveness can be hampered by steric hindrance.[6]
-
Solution : For stubborn silyl ethers, hydrofluoric acid (HF) in pyridine or acetonitrile is a very effective, albeit more hazardous, alternative that must be handled with extreme care in plastic labware.[7]
-
-
Steric Hindrance : The bulky nature of the TBDMS group, combined with a hindered position on the cyclopentanol ring, can slow down the deprotection reaction significantly.[8]
-
Solution : Increase the reaction time and/or temperature. If using TBAF, ensure the solvent (typically THF) is anhydrous, as water can affect the reaction rate.
-
-
Insufficient Reagent : An inadequate amount of the deprotecting agent will lead to an incomplete reaction.
-
Solution : Ensure at least a stoichiometric amount of the deprotecting agent is used. For challenging substrates, using a slight excess (e.g., 1.1-1.5 equivalents) of TBAF or another fluoride source can drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: How do I properly monitor the progress of a Boc deprotection reaction?
A1: The most common and effective method is Thin-Layer Chromatography (TLC).[3] Spot the reaction mixture on a silica gel plate alongside a spot of your starting material. The deprotected aminocyclopentanol product will be significantly more polar and should have a much lower Rf value (it will travel a shorter distance up the plate).[2] Visualize the spots using a suitable stain, such as potassium permanganate or ninhydrin (which gives a characteristic blue/purple color with primary amines).[2][4]
Q2: What is the standard work-up procedure after a Boc deprotection using TFA/DCM?
A2: After confirming reaction completion via TLC, the primary goal is to remove the excess TFA and the DCM solvent.
-
Concentrate the reaction mixture under reduced pressure (rotary evaporation).[1][5] Co-evaporation with a solvent like toluene can help remove residual TFA.[5]
-
The resulting product is an amine TFA salt.[9] For many subsequent reactions, this salt can be used directly.
-
To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is no longer acidic.[1][10]
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the free amine.[1]
Q3: My deprotected aminocyclopentanol is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A3: This is a common issue with free amines, which can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[11][12]
-
Base-Washed Silica : Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a tertiary amine like triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites.[12][13]
-
Amine-Functionalized Silica : Use a commercially available amine-functionalized stationary phase (KP-NH), which is designed to minimize strong interactions with basic compounds and often provides excellent separation without mobile phase modifiers.[12]
-
Reversed-Phase Chromatography (High pH) : If the compound is soluble, reversed-phase HPLC using a pH-stable C18 column with a high pH mobile phase (e.g., ammonium bicarbonate at pH 10) can be very effective for purifying polar amines.[11]
-
Ion-Exchange Chromatography : This technique is excellent for highly polar, charged compounds and can provide high capacity and resolution.[11]
Quantitative Data Summary
The tables below provide a summary of common reaction conditions for deprotection relevant to aminocyclopentanol synthesis.
Table 1: Common Conditions for Boc Deprotection
| Reagent System | Typical Concentration | Solvent | Temperature (°C) | Typical Duration | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[4][5] | Dichloromethane (DCM) | Room Temp | 0.5 - 4 hours[5] | Most common method; monitor carefully as TFA is highly corrosive. |
| Hydrochloric Acid (HCl) | 4M[1][4] | 1,4-Dioxane | Room Temp | 1 - 12 hours[5] | Yields the amine hydrochloride salt directly. |
| Oxalyl Chloride / Methanol | 3 equivalents[14] | Methanol | Room Temp | 1 - 4 hours[5][14] | A milder alternative for substrates sensitive to strong acids.[14] |
Table 2: Common Conditions for TBDMS Deprotection
| Reagent System | Typical Concentration | Solvent | Temperature (°C) | Typical Duration | Notes |
| Tetrabutylammonium Fluoride (TBAF) | 1M solution | Tetrahydrofuran (THF) | Room Temp | 1 - 8 hours | Very common; reaction rate is sensitive to steric hindrance.[7] |
| Hydrofluoric Acid (HF) - Pyridine | Excess | Acetonitrile or THF | 0 - Room Temp | < 8 hours | Highly effective but corrosive and toxic; requires special handling (plasticware).[7] |
| Acetic Acid (AcOH) | - | THF / H₂O | Room Temp | Varies | Milder acidic conditions for selective deprotection.[15] |
| Camphorsulfonic acid (CSA) | 100 mol% | Methanol | Room Temp | < 15 minutes | Effective for rapid deprotection of primary TBDMS ethers.[7] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected aminocyclopentanol (1.0 equivalent) in dichloromethane (DCM).[5]
-
To this solution, add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20-50% (v/v).[5] For substrates prone to side reactions from the generated tert-butyl cation, scavengers like triisopropylsilane (TIS) can be added.[5][16]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (Mobile phase example: 9:1 DCM/Methanol) until the starting material spot is no longer visible (typically 0.5-4 hours).[4][5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Proceed with an aqueous work-up by neutralizing with saturated NaHCO₃ solution to obtain the free amine or use the resulting TFA salt directly for the next step.[1][5]
Protocol 2: General Procedure for TBDMS Deprotection with TBAF
-
Dissolve the TBDMS-protected aminocyclopentanol (1.0 equivalent) in anhydrous Tetrahydrofuran (THF).
-
Add a 1M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC (Mobile phase example: 7:3 Hexanes/Ethyl Acetate). The product will have a significantly lower Rf than the starting material.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product using flash column chromatography as required.
Visualized Workflows and Pathways
The following diagrams illustrate logical workflows for troubleshooting common issues in aminocyclopentanol synthesis.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Decision tree for purifying polar aminocyclopentanols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. BOC Protection and Deprotection [bzchemicals.com]
Catalyst inactivity issues in hydrogenation steps of synthesis
Welcome to the Technical Support Center for Hydrogenation Catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to catalyst inactivity during hydrogenation steps.
Troubleshooting Guide: Diagnosing Catalyst Inactivity
When a hydrogenation reaction stalls or proceeds poorly, a systematic approach can help identify the root cause. The following workflow provides a logical sequence of steps for diagnosing the issue.
Caption: A troubleshooting workflow for diagnosing catalyst inactivity.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction has stalled unexpectedly. What is the most common cause?
A sudden or rapid loss of catalytic activity is often a sign of catalyst poisoning.[1][2] Poisons are substances that strongly adsorb to the catalyst's active sites, blocking them from reactants.[3][4][5] This chemical deactivation can occur even with trace amounts of impurities in the starting materials, solvent, or hydrogen gas.[1] Common poisons for noble-metal catalysts like palladium (Pd) and platinum (Pt) include compounds containing sulfur, nitrogen, phosphorus, halides, and carbon monoxide.[3][6][7][8]
Q2: How can I differentiate between catalyst poisoning, coking, and sintering?
The deactivation profile provides important clues:
-
Poisoning: Typically causes a rapid and severe drop in activity.[2] The catalyst may not show any visible change. It is a chemical process where impurities bind to active sites.[9]
-
Coking/Fouling: This is a physical blockage of pores and active sites by carbonaceous deposits or polymers.[3][10] It usually results in a gradual decline in reaction rate over one or more cycles.[1] The spent catalyst may appear discolored or clumpy.
-
Sintering (Thermal Degradation): This is the agglomeration of metal particles on the support surface due to excessive heat, leading to a loss of active surface area.[9][11][12] This typically causes a slow, gradual loss of activity over repeated uses or prolonged time at high temperatures.[5]
Q3: My catalyst's performance is decreasing gradually with each reuse. What should I investigate?
A gradual decrease in activity points toward mechanisms like coking, sintering, or leaching.
-
Coking/Fouling: Occurs when reactants, intermediates, or products decompose or polymerize on the catalyst surface, forming carbonaceous deposits that block active sites.[10][13] This is common in reactions involving hydrocarbons or complex organic molecules.[10]
-
Sintering: If the reaction is run at high temperatures, the small metal nanoparticles of the catalyst can migrate and clump together, reducing the available surface area for reaction.[12]
-
Leaching: The active metal may slowly dissolve into the reaction medium, especially under acidic or alkaline conditions or in the presence of chelating agents.[14][15][16] This leads to a permanent loss of the active species from the solid support.[15] Analyzing the reaction filtrate for traces of the metal can confirm leaching.[1]
Q4: Can a deactivated catalyst be regenerated?
Yes, regeneration is often possible, but its success depends on the cause of deactivation.[1][17]
-
Deactivation by Coking/Fouling: This is often reversible. The most common method is to burn off the carbon deposits in a controlled stream of air or oxygen at elevated temperatures (calcination).[13][18] Solvent washing can also be effective for removing soluble foulants.[15][19]
-
Deactivation by Poisoning: Regeneration can be difficult if the poison binds irreversibly (e.g., sulfur on palladium).[1] However, some poisons can be removed. For example, water washing has been shown to remove potassium poisoning, restoring most of the catalytic activity.[20] Chemical treatments, such as using an oxidizing agent for sulfide poisons, have also been explored.[16]
-
Deactivation by Sintering or Leaching: These mechanisms cause permanent physical changes to the catalyst and are generally considered irreversible.
Data Presentation
Table 1: Common Poisons for Hydrogenation Catalysts
This table summarizes common chemical species known to poison frequently used hydrogenation catalysts. Even at parts-per-million (ppm) levels, these impurities can severely deactivate noble-metal catalysts.[7][11]
| Poison Class | Examples | Affected Catalysts | Typical Concentration Threshold |
| Sulfur Compounds | H₂S, thiols, sulfides, sulfites | Pd, Pt, Ni, Ru | < 10 ppm can cause significant deactivation.[1][7][21] |
| Nitrogen Compounds | Amines, nitriles, nitro compounds, heterocycles | Pd, Pt, Ni | Varies; can act as inhibitors or poisons.[8][22] |
| Halides | Chlorides, bromides | Pd, Pt | Can cause deactivation through chemical interactions.[7][8] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Pd, Pt, Ni | Low ppm levels can form stable complexes with active sites.[4][6] |
| Carbon Monoxide (CO) | CO gas (e.g., in H₂ feed) | Pd, Pt, Fe, Cu | ppm levels can strongly adsorb and block active sites.[4][8][11] |
Table 2: Indicative Sintering Temperatures for Common Catalysts
Sintering is a thermal process that becomes significant at high temperatures, causing a loss of active surface area.[11] The exact temperature depends heavily on the support material, particle size, and reaction atmosphere.
| Catalyst Metal | Support Example | Indicative Sintering Onset Temperature |
| Nickel (Ni) | Al₂O₃, SiO₂ | > 400 °C |
| Palladium (Pd) | Carbon, Al₂O₃ | > 500 °C[10] |
| Platinum (Pt) | Carbon, Al₂O₃ | > 500 °C |
| Ruthenium (Ru) | Carbon, Al₂O₃ | > 400 °C |
Experimental Protocols
Protocol 1: General Analysis of Spent Catalyst for Leaching
This protocol outlines a general procedure for digesting a spent catalyst and analyzing the liquid for leached metal content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Objective: To quantify the amount of active metal that has been lost from the support into the reaction solution.
Methodology:
-
Sample Collection: After the reaction, carefully filter the solid catalyst from the reaction mixture. Retain both the solid catalyst and the liquid filtrate for analysis.
-
Sample Preparation (Liquid Filtrate):
-
Take a precise volume (e.g., 25 mL) of the liquid filtrate and place it in a suitable beaker.[5]
-
Acidify the sample by adding high-purity nitric acid (HNO₃) and hydrochloric acid (HCl). A common mixture is 2.0 mL of concentrated HNO₃ and 6.0 mL of concentrated HCl.[5]
-
If the sample contains particulates, it must be digested. A common method is microwave digestion following the addition of acids.[5]
-
Dilute the digested sample to a known final volume (e.g., 100 mL) with deionized water. The sample may need further dilution with 1-2% nitric acid to ensure the analyte concentration is within the instrument's linear range.[1]
-
-
ICP-MS Analysis:
-
Prepare a series of calibration standards of the metal of interest (e.g., Pd, Pt, Ni) with concentrations spanning the expected range of the sample.[9]
-
Also prepare a method blank using the same acids and deionized water to determine background contamination.[20]
-
Introduce an internal standard to all samples, standards, and blanks to correct for matrix effects and instrumental drift.[1]
-
Analyze the prepared samples using the ICP-MS instrument, which measures the mass-to-charge ratio of ions generated in a high-temperature argon plasma.[13]
-
-
Data Interpretation: Compare the concentration of the metal in the filtrate to the initial amount of metal loaded on the catalyst to calculate the percentage of leaching.
Protocol 2: Regeneration of a Coked Catalyst by Temperature-Programmed Oxidation (TPO)
Objective: To remove carbonaceous deposits (coke) from a catalyst surface by controlled oxidation.
Methodology:
-
Sample Preparation: Weigh approximately 20-50 mg of the dried, spent catalyst and load it into a quartz reactor tube.[18]
-
System Setup: Place the reactor in a programmable furnace connected to a gas flow system and an downstream detector (e.g., mass spectrometer or a thermal conductivity detector).
-
Pre-treatment: Heat the sample under a flow of an inert gas (e.g., Helium or Nitrogen) to a moderate temperature (e.g., 150 °C) to remove any physisorbed species. Hold for 30-60 minutes.
-
Oxidation Step:
-
Switch the gas flow to a dilute oxygen mixture (e.g., 1-3% O₂ in He or N₂).[4][18] A typical flow rate is 20-80 cc/min.[18]
-
Begin ramping the temperature of the furnace at a linear rate, for example, 10 °C/min.[23]
-
Continuously monitor the effluent gas for CO₂ and CO, which are the products of coke combustion.
-
The temperature at which the CO₂/CO signal reaches its maximum indicates the temperature required to burn off a specific type of coke. Continue heating until the signal returns to the baseline, indicating all coke has been removed.
-
-
Post-treatment: Once the oxidation is complete, cool the catalyst under an inert gas flow. The catalyst may require a reduction step (e.g., in H₂) before being used in another hydrogenation reaction.
Protocol 3: Regeneration of a Fouled Catalyst by Solvent Washing
Objective: To remove soluble organic residues or weakly adsorbed species from the catalyst surface.
Methodology:
-
Catalyst Recovery: After the reaction, recover the spent catalyst by filtration.
-
Solvent Selection: Choose a solvent in which the suspected fouling agents are highly soluble but the desired product and substrate are not (to avoid loss). The choice of solvent is critical; options can range from non-polar (e.g., xylene) to polar (e.g., acetone, ethanol).[3]
-
Washing Procedure:
-
Place the recovered catalyst in a flask.
-
Add a sufficient volume of the selected solvent to create a slurry.
-
Stir the slurry at room temperature or with gentle heating for 1-2 hours. For strongly adsorbed foulants, using a recirculation pump to continuously flush the solvent through the catalyst bed can be more effective.[19]
-
Decant or filter the solvent.
-
-
Repeat and Dry:
-
Repeat the washing step 2-3 times with fresh solvent to ensure complete removal of the contaminants.
-
After the final wash, dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-100 °C) to remove all residual solvent.
-
-
Activity Test: Test the activity of the regenerated catalyst under standard reaction conditions to determine the effectiveness of the washing procedure.
Visualization of Deactivation Mechanisms
The following diagram illustrates the primary physical and chemical mechanisms by which a heterogeneous catalyst loses its activity.
Caption: Key mechanisms of heterogeneous catalyst deactivation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Temperature-Programmed Oxidation of Coke Deposited on Cracking Catalysts: Combustion Mechanism Dependence | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. s27415.pcdn.co [s27415.pcdn.co]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. daneshyari.com [daneshyari.com]
- 13. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 14. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 15. Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air [shipandshore.com]
- 16. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 18. Advanced Temperature-Programmed Oxidation (TPO) of Coked Catalysts Using Methanation and FID Detection - Ami Instruments [ami-instruments.com]
- 19. miratechcorp.com [miratechcorp.com]
- 20. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 21. studysmarter.co.uk [studysmarter.co.uk]
- 22. d-nb.info [d-nb.info]
- 23. Temperature Programmed Oxidation of Cu Catalyst — Stoli Chem [stolichem.com]
Technical Support Center: Crystallization Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering product oiling out during crystallization. Oiling out, or liquid-liquid phase separation, is a phenomenon where a compound separates from a solution as a liquid instead of a solid, often leading to low purity and poor yield.[1][2] This guide offers troubleshooting steps and frequently asked questions to address this common crystallization challenge.
Troubleshooting Guide: Oiling Out Observed
Issue: During the cooling or anti-solvent addition phase of crystallization, liquid droplets form instead of solid crystals. This is known as "oiling out."
Initial Assessment:
-
Observe the phenomenon: Note the temperature at which oiling out occurs and the overall appearance of the separated liquid phase (e.g., small droplets, a continuous layer).
-
Review the process parameters: Check the cooling rate, solvent system, and concentration of your solution. High supersaturation is a primary driver of oiling out.[3]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting oiling out:
Caption: A step-by-step workflow for diagnosing and resolving oiling out during crystallization.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil) instead of a solid crystalline phase.[2][4] This is problematic because the oily phase often has a higher affinity for impurities, and when it eventually solidifies, it can trap these impurities, leading to a product with low purity.[5] The resulting solid may also be amorphous or glass-like, which can be difficult to handle and process further.[2]
Q2: What are the main causes of oiling out?
A2: Several factors can contribute to oiling out:
-
High Supersaturation: Creating supersaturation too quickly, for instance, through rapid cooling or fast anti-solvent addition, is a primary cause.[3][6]
-
Low Melting Point: If the melting point of the compound (especially when impure) is lower than the temperature of the solution, it may separate as a liquid.[5] Impurities can significantly lower the melting point of a substance.[7]
-
Poor Solvent Choice: The solvent system may not be optimal for crystallization, leading to poor solute-solvent interactions that favor liquid-liquid phase separation.[1]
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting oiling out.[7]
Q3: How can I prevent oiling out from happening in the first place?
A3: Proactive measures can significantly reduce the risk of oiling out:
-
Control Supersaturation: Generate supersaturation slowly by reducing the cooling rate or the rate of anti-solvent addition.[6] Working with a more dilute solution can also help.[3]
-
Effective Seeding: Introduce seed crystals into the solution once it is in the metastable zone (a region of slight supersaturation). This encourages controlled crystal growth over oiling out.[3][6]
-
Solvent Selection: Conduct a thorough solvent screening to find a system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature.[3] The use of co-solvents can sometimes mitigate oiling out.[3]
-
Ensure Purity: Use pure starting materials to minimize the impact of impurities on the melting point and crystal formation.[6]
Q4: My product has already oiled out. Can I salvage the experiment?
A4: Yes, in many cases, you can recover your product:
-
Reheat and Dilute: The most common approach is to reheat the solution to dissolve the oil, then add more of the primary ("good") solvent to decrease the concentration.[1][5] Afterward, attempt to recrystallize by cooling the solution at a much slower rate.
-
Change the Solvent System: If reheating and diluting is unsuccessful, you may need to evaporate the current solvent and attempt the crystallization in a different solvent system.[5]
-
Trituration: If the oil solidifies into an amorphous solid, you can try triturating it with a poor solvent to induce crystallization.
Data Presentation
The choice of solvent and the cooling rate are critical parameters in preventing oiling out. The following tables provide illustrative data on how these factors can influence the outcome of a crystallization experiment.
Table 1: Effect of Cooling Rate on Crystallization Outcome
| Cooling Rate (°C/hour) | Observation | Product Form |
| 20 | Oiling out observed at 45°C | Amorphous Solid |
| 10 | Oiling out observed at 40°C | Amorphous Solid |
| 5 | Crystalline solid formed | Crystalline Powder |
| 1 | Crystalline solid formed | Well-defined Crystals |
Table 2: Solvent Polarity and Propensity for Oiling Out
| Solvent System | Polarity Index | Observation |
| Toluene | 2.4 | Severe oiling out |
| Ethyl Acetate | 4.4 | Minor oiling out |
| Acetone | 5.1 | Crystalline solid |
| Isopropanol | 3.9 | Crystalline solid with slow cooling |
| Ethanol/Water (9:1) | ~8.0 | No oiling out observed |
Experimental Protocols
1. Controlled Cooling Crystallization
-
Objective: To achieve a slow and controlled rate of supersaturation to favor crystal growth over oiling out.
-
Methodology:
-
Dissolve the compound in the chosen solvent at an elevated temperature until the solution is clear.[3]
-
Instead of allowing the flask to cool at room temperature or in an ice bath, place it in a programmable heating mantle or a water bath with a controlled temperature ramp.[3]
-
Set the cooling rate to a slow value (e.g., 1-5 °C per hour).
-
Monitor the solution for the onset of crystallization.
-
Once crystallization begins, continue the slow cooling to the final desired temperature.
-
2. Seeding Protocol
-
Objective: To bypass spontaneous nucleation and promote controlled crystal growth within the metastable zone.
-
Methodology:
-
Prepare a saturated solution of your compound at an elevated temperature.[3]
-
Cool the solution slowly to a temperature within the metastable zone. This is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur.[3]
-
Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure compound.[3]
-
Continue to cool the solution slowly to the final crystallization temperature to allow for the growth of the seed crystals.[3]
-
3. Solvent Screening Protocol
-
Objective: To identify a suitable solvent system that minimizes the risk of oiling out.
-
Methodology:
-
In small vials, dissolve a known quantity of your compound in a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and solvent mixtures at an elevated temperature.[3]
-
Observe the vials as they cool to room temperature and note any signs of crystallization or oiling out.[3]
-
For promising solvent systems, perform a more controlled cooling experiment to confirm the absence of oiling out.
-
Analyze any solids that form for purity and crystal form to identify the most selective solvent system.[3]
-
Visualization of Oiling Out Phenomenon
The following phase diagram illustrates the thermodynamic relationship between solubility, the metastable zone, and the region where oiling out is likely to occur.
References
Minimizing residual solvents in the final 3-aminocyclopentanol product
Welcome to the technical support center for 3-aminocyclopentanol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and purification, with a focus on minimizing residual solvents in the final product.
Troubleshooting Guide: High Levels of Residual Solvents
This guide provides a systematic approach to diagnosing and resolving issues of high residual solvent content in your final 3-aminocyclopentanol product.
Initial Assessment
Question: My final 3-aminocyclopentanol product shows high levels of residual solvents after analysis. What is the first step?
Answer: The first step is to confirm the identity and quantity of the residual solvents using a validated analytical method, typically Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[1][2] Cross-reference the identified solvents with your synthesis and purification protocols to ensure they were expected. Pay close attention to solvents used in the final steps, such as reaction, workup, or recrystallization, as these are the most likely culprits.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting and minimizing residual solvents.
Caption: Troubleshooting workflow for addressing high residual solvents.
Frequently Asked Questions (FAQs)
Q1: Which solvents are most common and problematic in the synthesis of 3-aminocyclopentanol?
A1: Based on typical synthetic routes, solvents like dichloromethane (DCM), isopropanol, acetone, and ethers (like THF or MTBE) are often used.[3][4][5] Polar aprotic solvents used in earlier steps can also be carried through. Due to its toxicity, DCM (a Class 2 solvent) is of particular concern and its levels must be carefully controlled to be within the limits set by the International Council for Harmonisation (ICH).[6]
Q2: My product is an oil or wax, which makes solvent removal difficult. What can I do?
A2: The physical form of the product significantly impacts solvent removal.[5] An amorphous (oily or waxy) product has a lower surface area and can trap solvent molecules more effectively than a crystalline solid. The primary solution is to induce crystallization. This can be achieved by:
-
Recrystallization: Using an appropriate solvent/anti-solvent system.
-
Seeding: Introducing a small crystal of the pure compound to a supersaturated solution.
-
Trituration: Stirring the oil with a non-solvent to encourage solidification.
Q3: Can I use a rotary evaporator (rotovap) as my only drying method?
A3: While a rotary evaporator is excellent for bulk solvent removal, it is often insufficient for reducing residual solvents to pharmaceutically acceptable levels. High-boiling point solvents and solvents trapped within the crystal lattice require more rigorous drying methods, such as a vacuum oven at a controlled temperature.
Q4: Increasing the vacuum oven temperature is causing my product to degrade. How can I remove a high-boiling point solvent?
A4: If your product is thermally labile, increasing the temperature may not be an option. Consider these strategies:
-
Prolonged Drying Time: Dry the product for a longer period under a deep vacuum.
-
Nitrogen Sweep: Use a vacuum oven with the capability of a slow, intermittent nitrogen bleed to help carry solvent vapors away.
-
Recrystallization: Choose a crystallization solvent with a lower boiling point and different polarity, which can displace the trapped high-boiling solvent.[3] The new, lower-boiling solvent will then be easier to remove.
-
Lyophilization (Freeze-Drying): If your product is soluble in water or another suitable solvent with a high freezing point (like 1,4-dioxane), lyophilization can be an effective, low-temperature drying method.
Q5: I've tried optimizing the drying process, but a specific solvent remains. Why?
A5: This issue often arises when solvent molecules are incorporated into the crystal lattice, forming solvates.[3] In such cases, simple drying is ineffective because the solvent is part of the crystal structure. The most effective solution is to change the crystallization conditions (e.g., use a different solvent) to favor the formation of a non-solvated crystal form.[7] The choice of solvent can significantly influence which polymorphic form crystallizes.[8]
Data Presentation: ICH Q3C Limits for Common Solvents
All pharmaceutical products must comply with the ICH Q3C guidelines for residual solvents.[9][10][11] Solvents are categorized into three classes based on their toxicity. The goal is to remove all residual solvents to the extent possible.[10]
| Class | Description | Example Solvents Potentially Used | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Class 1 | Solvents to be Avoided. Known or suspected human carcinogens. | Benzene, Carbon tetrachloride, 1,2-Dichloroethane | 2 | 0.02 |
| 1,1,1-Trichloroethane | 1500 | 15.0 | ||
| Class 2 | Solvents to be Limited. Nongenotoxic animal carcinogens or agents with irreversible toxicity. | Acetonitrile | 410 | 4.1 |
| Dichloromethane (Methylene Chloride) | 600 | 6.0 | ||
| Toluene | 890 | 8.9 | ||
| Methanol | 3000 | 30.0 | ||
| Cyclohexane | 3880 | 38.8 | ||
| Class 3 | Solvents with Low Toxic Potential. | Acetone | 5000 | 50.0 |
| Isopropyl acetate | 5000 | 50.0 | ||
| Ethanol | 5000 | 50.0 | ||
| Ethyl acetate | 5000 | 50.0 | ||
| Heptane | 5000 | 50.0 | ||
| Isopropanol | 5000 | 50.0 |
Note: This table is not exhaustive. Refer to the latest ICH Q3C guidelines for a complete list and updated values.[9][11][12]
Experimental Protocols
Protocol 1: Recrystallization for Solvent Removal
This protocol describes a general procedure for purifying 3-aminocyclopentanol and removing trapped impurities, including residual solvents.
Objective: To purify the crude product and reduce residual solvent content by crystallizing from a suitable solvent system.
Methodology:
-
Solvent Selection: The ideal solvent is one in which 3-aminocyclopentanol is highly soluble at high temperatures but poorly soluble at low temperatures.[9][13] For a polar molecule like 3-aminocyclopentanol, polar protic solvents (e.g., isopropanol, ethanol) or a mixed solvent system (e.g., isopropanol/heptane) are good starting points.
-
Dissolution: Place the crude 3-aminocyclopentanol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[14][15]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[14]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor which contains the impurities.[9]
-
Drying: Dry the purified crystals thoroughly in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Analysis of Residual Solvents by Headspace GC (HS-GC)
This protocol outlines the standard method for quantifying residual solvents in the final product.
Objective: To identify and quantify volatile organic impurities in the 3-aminocyclopentanol sample according to USP <467> guidelines.[1][16]
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of the 3-aminocyclopentanol product into a headspace vial. Add a high-boiling point solvent in which the sample is soluble (e.g., Dimethyl sulfoxide (DMSO) or water) to dissolve the sample.[17] An internal standard may also be added for quantification.
-
Headspace Incubation: Seal the vial and place it in the headspace autosampler. The vial is heated to a specific temperature for a set time (e.g., 80°C for 60 minutes) to allow volatile solvents to partition from the liquid phase into the gas phase (the headspace).[16]
-
Injection: A portion of the gas from the headspace is automatically injected into the gas chromatograph. This technique prevents non-volatile matrix components from contaminating the GC system.
-
Gas Chromatography: The injected volatile compounds are separated based on their boiling points and interaction with the GC column (a common choice is a DB-624 or equivalent).[7]
-
Detection: A Flame Ionization Detector (FID) is typically used for detection and quantification of the separated solvents.
-
Data Analysis: The retention times of peaks in the sample chromatogram are compared to those of a known solvent standard to identify the residual solvents. The peak areas are used to calculate the concentration of each solvent in the original sample, typically reported in parts per million (ppm).
References
- 1. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 2. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What are the reasons for failing residual solvent analysis? - Confidence Analytics [conflabs.com]
- 6. A Different View of Solvent Effects in Crystallization | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. researchgate.net [researchgate.net]
- 16. innoteg-instruments.com [innoteg-instruments.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stereoselective Synthesis of 3-Aminocyclopentanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselective synthesis of 3-aminocyclopentanol and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-aminocyclopentanol, offering potential causes and actionable solutions to improve stereoselectivity, yield, and purity.
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (Formation of cis/trans isomers) | Poor stereocontrol in the reduction of a 3-aminocyclopentanone precursor. | The choice of reducing agent is critical. For cis-selectivity, consider using sterically bulky hydride reagents. For trans-selectivity, enzymatic reduction can be highly effective.[1] Lowering the reaction temperature (e.g., to -78 °C) can also significantly improve diastereoselectivity with hydride reductions.[1] |
| Steric hindrance from the amino protecting group. | The protecting group on the amine can influence the direction of hydride attack.[1] Consider testing different protecting groups (e.g., Boc, Cbz) to determine which provides the best stereochemical outcome for your specific substrate and reducing agent. | |
| Unfavorable reaction conditions. | The polarity of the solvent can affect the conformation of the substrate. For hydride reductions, switching to a less polar solvent like THF or diethyl ether may enhance selectivity.[1] | |
| Low Enantioselectivity (Formation of a racemic or near-racemic mixture) | Ineffective chiral catalyst or ligand. | The chosen chiral catalyst may not be suitable for the specific substrate.[1] Screen a variety of chiral catalysts and ligands, such as chiral oxazaborolidines (CBS catalysts) or chiral ruthenium complexes, to find the most effective one.[1] |
| Catalyst poisoning. | Ensure all reagents and solvents are pure and anhydrous, as trace impurities can poison the catalyst. Use freshly distilled solvents and high-purity reagents.[1] | |
| Sub-optimal reaction parameters. | Asymmetric reactions are often highly sensitive to temperature, concentration, and reaction time.[1] Systematically vary these parameters to identify the optimal conditions for your transformation.[1] | |
| Inefficient kinetic resolution. | If using enzymatic kinetic resolution, ensure the enzyme (e.g., lipase) is active and the reaction conditions (pH, temperature, solvent) are optimal for its function. Monitor the reaction closely to stop it at approximately 50% conversion for the highest enantiomeric excess (e.e.) of the remaining substrate. | |
| Low Overall Yield | Loss of product during workup and purification. | If your product is water-soluble, check the aqueous layer after extraction.[2] For volatile products, check the solvent in the rotovap trap.[2] To minimize losses during purification, consider alternative methods like recrystallization instead of column chromatography if applicable.[3] |
| Incomplete reactions. | Use TLC or GC to monitor the reaction's progress and ensure it has gone to completion before workup.[4] | |
| Decomposition of reagents or product. | Some reagents or products may be sensitive to air, moisture, or temperature.[4] Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) if necessary. Also, be mindful of the stability of your product to acidic or basic conditions during workup.[2] | |
| Presence of Impurities in Final Product | Contaminated reagents or solvents. | Always use reagents and solvents of appropriate purity for your synthesis.[4] |
| Inefficient purification. | If column chromatography is used, optimize the solvent system for better separation.[1] If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[3] Thoroughly washing the filtered product with a solvent in which the impurities are soluble but the product is not can also improve purity.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for achieving high stereoselectivity in the synthesis of 3-aminocyclopentanol?
A1: Key strategies to establish the desired stereochemistry include:
-
Enzymatic Kinetic Resolution: This is a critical step in many syntheses where a lipase selectively acylates one enantiomer of a racemic amino alcohol precursor, allowing for the separation of the desired stereoisomer with high optical purity.[5]
-
Hetero-Diels-Alder Reaction: This approach can be used to create a racemic bicyclic intermediate, which then undergoes further transformations, including a resolution step, to yield the target compound.[3][5][6]
-
Asymmetric Reduction: The use of chiral catalysts or enzymes (like ketoreductases) to reduce a 3-aminocyclopentanone precursor can directly generate the desired stereoisomer.[1][4]
-
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction.[4]
Q2: My diastereoselectivity is poor when reducing a 3-(Boc-amino)cyclopentanone. How can I improve this?
A2: To improve diastereoselectivity in this reduction, you can try the following:
-
Choice of Reducing Agent: For cis-selectivity, use a sterically demanding hydride reagent like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H).[1]
-
Reaction Temperature: Lowering the reaction temperature, for instance to -78 °C, often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1]
-
Solvent Choice: The polarity of the solvent can influence the outcome. Less polar solvents such as THF or diethyl ether may improve cis-selectivity in hydride reductions.[1]
Q3: The enantiomeric excess (e.e.) of my product is low after enzymatic resolution. What could be the cause?
A3: Low e.e. in an enzymatic resolution can stem from several factors:
-
Reaction Time: The reaction should be stopped as close to 50% conversion as possible. Over- or under-running the reaction will decrease the e.e. of the product and/or the remaining starting material.
-
Enzyme Activity: Ensure the lipase or other enzyme is active. Use a fresh batch or test its activity on a known substrate.
-
Reaction Conditions: The pH, temperature, and solvent are crucial for enzyme performance. Consult literature for the optimal conditions for the specific lipase you are using.
-
Acylating Agent: The choice of acylating agent (e.g., vinyl acetate) can also impact the efficiency and selectivity of the resolution.[6]
Q4: How can I separate the desired stereoisomer if my reaction produces a mixture?
A4: If you have a mixture of stereoisomers, you can consider the following separation techniques:
-
Diastereomers: Diastereomers often have different physical properties and can typically be separated by standard flash column chromatography.[1] Careful optimization of the solvent system may be required.[1]
-
Enantiomers: If you have a racemic mixture, you will need to perform a chiral resolution. This can be done by forming diastereomeric salts with a chiral acid or base, followed by separation via crystallization or chromatography, and then liberation of the desired enantiomer.[1]
Quantitative Data Summary
The following table summarizes typical yields and purity at various stages of a common synthetic route to (1R,3S)-3-aminocyclopentanol hydrochloride involving enzymatic kinetic resolution.[5]
| Synthetic Step | Product | Typical Yield | Typical Purity (e.e.) |
| Enzymatic Kinetic Resolution (Acylation) | (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine | ~45-50% | >99% e.e. |
| Enzymatic Kinetic Resolution (Recovery) | (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine | ~45-50% | >99% e.e. |
| Hydrogenation | (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine | >95% | >99% e.e. |
| Deprotection and HCl Salt Formation | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~95% | >99% e.e. |
| Overall Yield | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~35-40% | >99% e.e. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 3-(Boc-amino)cyclobutanone for cis-Isomer
This protocol is adapted for a cyclopentanone system and focuses on achieving cis-selectivity.[1]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclopentanone substrate in anhydrous THF (to make a 0.1 M solution).[1]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes.[1]
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.[1]
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).[1]
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.[1]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclopentanol.[1]
Protocol 2: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Hetero-Diels-Alder and Enzymatic Resolution
This protocol is a summary of a multi-step synthesis.[5][6]
-
Hetero-Diels-Alder Reaction: React cyclopentadiene with an in-situ generated nitrosyl compound (from a hydroxylamine precursor) to form the racemic bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[5][6]
-
Reduction of N-O Bond: Selectively reduce the nitrogen-oxygen bond of the bicyclic adduct using a reducing agent like zinc powder in acetic acid to yield the racemic amino alcohol precursor.[5][6]
-
Enzymatic Kinetic Resolution: In the presence of a lipase (e.g., Novozym 435) and an acylating agent like vinyl acetate, selectively acylate the (1S,3R)-enantiomer. This allows for the separation of the acylated product from the desired unreacted (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine.
-
Hydrogenation: Reduce the double bond of the separated (1R,3S)-enantiomer using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[6][7]
-
Deprotection and Salt Formation: Remove the Boc protecting group using a strong acid, such as HCl in isopropanol or methanol, to yield the final product, (1R,3S)-3-aminocyclopentanol hydrochloride.[3][6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 7. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-Aminocyclopentanol Hydrochloride by Gas Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 3-aminocyclopentanol hydrochloride is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography (GC) for purity analysis of this compound against other analytical techniques. It includes detailed experimental protocols and supporting data to assist in method selection and implementation.
The analysis of polar, low-molecular-weight amines such as 3-aminocyclopentanol by GC presents challenges due to their high polarity and basicity, which can lead to poor peak shape and adsorption to the column.[1][2][3] To overcome these issues, derivatization is a necessary step to increase the volatility and thermal stability of the analyte, thereby improving chromatographic separation.[2][4] Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as amines and alcohols.[5]
This guide focuses on a robust GC-Mass Spectrometry (GC-MS) method following silylation and compares it with alternative methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors including the analyte's properties, the required sensitivity, and the available instrumentation. Below is a comparison of GC-MS with HPLC-MS and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of non-volatile and thermally labile compounds in the liquid phase followed by mass-based detection. | Absolute quantification based on the relationship between the integrated NMR signal and the number of protons. |
| Sample Preparation | Derivatization (e.g., silylation) is required to increase volatility.[4] | Direct analysis is possible without derivatization.[4] | Direct analysis of the dissolved sample. |
| Sensitivity | High (ng to pg level).[4] | High (ng to pg level).[4] | Moderate (µg to mg level).[4] |
| Throughput | Moderate.[4] | High.[4] | Low to moderate.[4] |
| Instrumentation Cost | Moderate to high.[4] | High.[4] | Very high.[4] |
| Advantages | High resolution, excellent for separating volatile impurities. | Suitable for non-volatile and thermally labile compounds, direct analysis.[4] | Primary analytical method, no need for a specific reference standard for quantification.[4] |
| Disadvantages | Derivatization step can be time-consuming and introduce variability. | May have lower resolution for certain isomers compared to GC. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocol: GC-MS Purity Analysis
This protocol details the purity determination of this compound via GC-MS after a silylation derivatization step.[4]
1. Sample Preparation and Derivatization:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a vial.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a separate vial.
-
Derivatization Procedure:
-
To each vial, add 500 µL of anhydrous pyridine.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
Allow the vials to cool to room temperature before injection.[4]
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[4]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]
-
Inlet: Split/splitless injector, operated in split mode (e.g., 20:1).[4]
-
Injector Temperature: 250°C.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[4]
-
-
MSD Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Quadrupole Temperature: 150°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 40-500.[4]
3. Data Analysis and Purity Calculation:
-
Identify the peak corresponding to the di-silylated derivative of 3-aminocyclopentanol.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.[4]
-
Calculate the purity of the sample using the area percent method, assuming all components have the same response factor.[4]
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Workflow for GC-MS Purity Analysis
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Chiral HPLC Methods for the Separation of 3-Aminocyclopentanol Stereoisomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of stereoisomers are paramount for ensuring the therapeutic efficacy and safety of chiral drug candidates. 3-Aminocyclopentanol, a key chiral building block, presents a common analytical challenge in its stereoisomeric separation. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods tailored for resolving the stereoisomers of 3-aminocyclopentanol, offering detailed experimental protocols and a discussion of the relative merits of each approach.
The separation of stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements, is a critical task in pharmaceutical analysis.[1] Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, regulatory bodies mandate the stereospecific analysis of chiral compounds. High-performance liquid chromatography (HPLC) stands as a powerful and extensively utilized technique for this purpose, delivering high resolution and sensitivity.[1][2]
Two primary strategies are employed for the chiral separation of 3-aminocyclopentanol stereoisomers by HPLC: direct and indirect methods.[1] The direct approach utilizes a chiral stationary phase (CSP) that differentially interacts with each stereoisomer, leading to their separation.[1] The indirect method involves the derivatization of the stereoisomers with a chiral reagent to form diastereomeric derivatives, which can then be separated on a conventional achiral HPLC column.[1][3]
Comparison of Chiral HPLC Methodologies
| Parameter | Method A: Direct Chiral Separation | Method B: Indirect Chiral Separation (Pre-column Derivatization) |
| Principle | Enantiomers are separated directly on a chiral stationary phase (CSP) without prior derivatization.[1] | Analyte is reacted with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[3][4] |
| Chiral Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivatives).[5] | Standard achiral C18 or similar reversed-phase column.[1] |
| Sample Preparation | Minimal; dissolve sample in mobile phase. | Involves a chemical reaction step to form diastereomers.[4] |
| Method Development | Can be more complex, often requiring screening of different CSPs and mobile phases.[2] | Generally more straightforward as it utilizes common achiral columns.[3] |
| Potential for Artifacts | Low. | Potential for racemization or side-reactions during derivatization.[3] |
| Sensitivity | Dependent on the analyte's chromophore. May be low for compounds like 3-aminocyclopentanol which lack a strong UV chromophore.[4] | Can be significantly enhanced by using a derivatizing agent with a strong chromophore or fluorophore.[6] |
| General Applicability | Broadly applicable to a wide range of chiral compounds.[5] | Requires the analyte to have a suitable functional group for derivatization (e.g., amino group).[3] |
Experimental Protocols
Method A: Direct Separation using a Polysaccharide-Based CSP
This method is predicated on the direct interaction of the 3-aminocyclopentanol enantiomers with a chiral stationary phase. Polysaccharide-based CSPs are often a good starting point due to their broad applicability in separating a wide range of chiral compounds.[5]
Chromatographic Conditions:
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A typical starting condition would be a mixture of a non-polar solvent and an alcohol modifier, such as Hexane/Isopropanol/Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of hexane to isopropanol and the concentration of the basic additive (DEA) should be optimized to achieve the best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as 3-aminocyclopentanol lacks a strong chromophore, detection at low wavelengths is necessary) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the 3-aminocyclopentanol sample in the mobile phase to a concentration of approximately 1 mg/mL.
Workflow for Direct Chiral HPLC Separation:
Method B: Indirect Separation via Derivatization
This approach enhances detectability and allows for separation on a standard achiral column by converting the enantiomers into diastereomers.[1] Derivatization with a reagent like p-toluenesulfonyl chloride introduces a chromophore, making UV detection more sensitive.[7]
Derivatization Protocol (using p-Toluenesulfonyl Chloride):
-
Accurately weigh and dissolve an appropriate amount of the 3-aminocyclopentanol sample in a suitable anhydrous organic solvent (e.g., dichloromethane).[4]
-
Add an excess of p-toluenesulfonyl chloride and a base, such as triethylamine, to catalyze the reaction.[4]
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1 hour).
-
Quench the reaction by adding a small amount of an aqueous solution.[4]
-
Dilute the final solution with the mobile phase to the desired concentration for HPLC analysis.[4]
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example, Mobile Phase A: 0.1% Trifluoroacetic acid in Water and Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile. A typical gradient could be starting from 30% B to 70% B over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 228 nm.[7]
-
Injection Volume: 10 µL
Workflow for Indirect Chiral HPLC Separation:
Conclusion
The separation of 3-aminocyclopentanol stereoisomers is a critical analytical task that can be successfully achieved through carefully selected HPLC methods. Direct separation on a chiral stationary phase, particularly a polysaccharide-based column, offers a streamlined approach with minimal sample preparation. However, it may require more extensive method development and can suffer from low sensitivity due to the analyte's poor UV absorbance.
Conversely, indirect separation via pre-column derivatization provides a robust and highly sensitive method that utilizes standard, less expensive achiral columns. The derivatization step, while adding to the sample preparation time, can significantly improve detection limits. The choice between these methods will depend on the specific requirements of the analysis, including the available instrumentation, the required sensitivity, and the throughput demands of the laboratory. For routine quality control where sensitivity is paramount, the indirect method is often preferred. For initial screening and method development, the direct approach can be a valuable tool.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yakhak.org [yakhak.org]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiomeric Excess of 3-Aminocyclopentanol Hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as 3-aminocyclopentanol hydrochloride. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable technique for your specific analytical needs.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers, offering high resolution and sensitivity.[1] Two main strategies are employed: direct separation on a Chiral Stationary Phase (CSP) and indirect separation after derivatization with a chiral reagent.
This approach involves the use of a column packed with a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols.[2]
Experimental Protocol: Direct Chiral HPLC
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® AD-H or similar).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. The addition of a small amount of a basic additive like diethylamine (DEA) can improve peak shape and resolution.[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for underivatized amino alcohols.
Quantitative Data Summary: Direct Chiral HPLC
| Parameter | Value (Representative for a cyclic amino alcohol on a polysaccharide CSP) |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Limit of Detection (LOD) | ~0.05 mg/mL |
Note: This is representative data and actual results will vary depending on the specific column, mobile phase composition, and instrumentation.
In this method, the enantiomers of 3-aminocyclopentanol are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[1] A common CDA for amines and alcohols is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
Experimental Protocol: Indirect Chiral HPLC with Marfey's Reagent
-
Derivatization:
-
Dissolve this compound in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to a concentration of 1 mg/mL.
-
Add a solution of Marfey's reagent in acetone.
-
Incubate the mixture to allow the reaction to complete.
-
-
Sample Preparation: Neutralize the reaction mixture and dilute with the mobile phase.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Achiral Stationary Phase: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an additive like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).
-
Detection: UV detection at a wavelength where the dinitrophenyl group of the derivative absorbs strongly (e.g., 340 nm).
Quantitative Data Summary: Indirect Chiral HPLC
| Parameter | Value (Representative for a derivatized cyclic amino alcohol) |
| Retention Time (Diastereomer 1) | 15.3 min |
| Retention Time (Diastereomer 2) | 17.8 min |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | < 0.01 mg/mL (due to the strong chromophore) |
Note: This is representative data and actual results will vary depending on the specific derivatization and chromatographic conditions.
References
Unveiling the Stereochemistry of (1R,3S)-3-Aminocyclopentanol: A Comparative Guide to NMR Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral molecules is a critical step in ensuring the efficacy and safety of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose. This guide provides a comprehensive comparison of the NMR spectroscopic features of (1R,3S)-3-aminocyclopentanol, a key chiral building block, and its stereoisomers, supported by experimental data and detailed analytical protocols.
(1R,3S)-3-aminocyclopentanol and its enantiomer, (1S,3R)-3-aminocyclopentanol, are cis isomers, where the amino and hydroxyl groups reside on the same face of the cyclopentane ring. In contrast, the trans isomers, (1R,3R)-3-aminocyclopentanol and (1S,3S)-3-aminocyclopentanol, have these functional groups on opposite faces. These subtle differences in stereochemistry lead to distinct spatial arrangements of the atoms, which are readily discernible by NMR spectroscopy through the analysis of chemical shifts and spin-spin coupling constants.
Comparative Analysis of NMR Data
Table 1: ¹H NMR Spectral Data of 3-Aminocyclopentanol Stereoisomers
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| (1R,3S)-3-Aminocyclopentanol (in D₂O)[1] | H1 (CH-OH) | 4.28-4.32 | m |
| H3 (CH-NH₂) | 3.61-3.67 | m | |
| Cyclopentyl Protons | 2.13-2.21 | m | |
| Cyclopentyl Protons | 2.02-2.11 | m | |
| Cyclopentyl Protons | 1.70-1.86 | m | |
| Cyclopentyl Protons | 1.60-1.66 | m | |
| trans-3-Aminocyclopentanol (Isomer unspecified) | - | Data not available in search results | - |
Table 2: Expected ¹³C NMR Spectral Data Comparison of cis- and trans-3-Aminocyclopentanol
| Compound | C1 (CH-OH) | C3 (CH-NH₂) | C2, C4, C5 (Cyclopentyl) |
| cis-3-Aminocyclopentanol | Expected downfield shift | Expected downfield shift | - |
| trans-3-Aminocyclopentanol | Expected upfield shift | Expected upfield shift | - |
Note: The expected shifts are relative comparisons. Due to steric hindrance (the γ-gauche effect), the carbon atoms in the more sterically crowded cis isomer are expected to be deshielded (appear at a higher ppm) compared to the less hindered trans isomer.
Key Differentiating Features in NMR Spectra
The primary distinction between the NMR spectra of the cis and trans isomers of 3-aminocyclopentanol arises from the through-bond and through-space interactions of the protons and carbons, which are dictated by their stereochemical arrangement.
-
Chemical Shifts: The protons and carbons in the cis isomer, where the hydroxyl and amino groups are in closer proximity, will experience a different electronic environment compared to the trans isomer. This typically results in noticeable differences in their chemical shifts.
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. The fixed, but different, spatial relationships of the protons on the cyclopentane ring in the cis and trans isomers will lead to distinct coupling patterns and J-values, providing a definitive method for stereochemical assignment. For instance, the coupling constants between H1-H2, H2-H3, and H3-H4 are expected to differ significantly between the cis and trans isomers.
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous experimental technique. Below are detailed protocols for the preparation of NMR samples and the acquisition of high-quality ¹H and ¹³C NMR spectra for the structural confirmation of aminocyclopentanol isomers.
Sample Preparation
-
Sample Purity: Ensure the aminocyclopentanol sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or chromatography.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., D₂O, CDCl₃, DMSO-d₆). For observing exchangeable protons (e.g., -OH and -NH₂), a non-protic solvent like DMSO-d₆ is preferable.
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Experiment: A standard one-dimensional proton experiment.
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Spectral Width: Set the spectral width to encompass all expected proton resonances (e.g., 0-10 ppm).
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Experiment: A one-dimensional carbon experiment with proton decoupling.
-
Pulse Sequence: A standard pulse-acquire sequence with proton decoupling (e.g., zgpg) is commonly used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: Set a wider spectral width to cover all possible carbon resonances (e.g., 0-100 ppm for aliphatic compounds).
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.
-
-
Two-Dimensional (2D) NMR: To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Workflow for Structural Confirmation
The logical flow for confirming the structure of (1R,3S)-3-aminocyclopentanol using NMR spectroscopy is outlined below.
By following these protocols and carefully analyzing the resulting NMR data, researchers can confidently confirm the stereochemical identity of (1R,3S)-3-aminocyclopentanol and distinguish it from its stereoisomers, ensuring the integrity of their chemical entities for downstream applications in drug discovery and development.
References
A Comparative Guide to the Synthetic Applications of (1R,3S)- and (1S,3S)-3-Aminocyclopentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
(1R,3S)-3-Aminocyclopentanol and (1S,3S)-3-aminocyclopentanol are stereoisomers of 3-aminocyclopentanol, each presenting a unique chiral scaffold for the synthesis of complex molecules. Their distinct spatial arrangements of the amino and hydroxyl groups on the cyclopentane ring make them valuable chiral building blocks in the pharmaceutical industry, particularly in the development of antiviral drugs. This guide provides a comparative overview of their synthesis and applications, supported by available experimental data.
Stereochemical Distinction
The fundamental difference between these two molecules lies in their stereochemistry. (1R,3S)-3-aminocyclopentanol is a trans isomer, with the amino and hydroxyl groups on opposite sides of the cyclopentane ring. In contrast, (1S,3S)-3-aminocyclopentanol is a cis isomer, with both functional groups on the same side of the ring. This seemingly subtle structural variance has profound implications for their roles in asymmetric synthesis and their ultimate applications in medicinal chemistry.
Synthesis Overview
Both isomers are accessible through multi-step synthetic routes that establish their specific stereochemistry with high fidelity.
Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
A prevalent and well-documented method for the asymmetric synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride involves a hetero-Diels-Alder reaction, followed by an enzymatic kinetic resolution.[1][2] This strategy is advantageous for its high stereoselectivity and scalability.[3]
A typical synthetic workflow is as follows:
Figure 1. Synthetic workflow for (1R,3S)-3-Aminocyclopentanol HCl.
Quantitative Data for (1R,3S)-3-Aminocyclopentanol Hydrochloride Synthesis
| Reaction Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| Enzymatic Kinetic Resolution (Acylation) | (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine | ~45-50% | >99% |
| Enzymatic Kinetic Resolution (Recovery) | (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine | ~45-50% | >99% |
| Hydrogenation | (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine | >95% | >99% |
| Deprotection and HCl Salt Formation | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~95% | >99% |
| Overall Yield | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~35-40% | >99% |
Table 1: Summary of typical yields and purity at various stages of the synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.[2]
Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride
The synthesis of the cis isomer, (1S,3S)-3-aminocyclopentanol hydrochloride, also employs strategies to ensure high optical purity. A common approach involves the reduction of a protected 3-aminocyclopentanone, which typically yields a mixture of cis and trans diastereomers that require subsequent separation. More advanced methods utilize asymmetric reactions to establish the desired stereochemistry early in the synthesis.
A representative synthetic workflow is outlined below:
Figure 2. General synthetic workflow for (1S,3S)-3-Aminocyclopentanol HCl.
An alternative, more efficient route involves an asymmetric hetero-Diels-Alder reaction to construct the chiral cyclopentane ring with high stereocontrol from the outset.
Applications in Synthesis
The distinct stereochemistries of (1R,3S)- and (1S,3S)-3-aminocyclopentanol dictate their primary applications in the synthesis of high-value pharmaceutical compounds.
(1R,3S)-3-Aminocyclopentanol: A Key Building Block for Bictegravir
The most prominent application of (1R,3S)-3-aminocyclopentanol is as a crucial chiral intermediate in the synthesis of the anti-HIV drug, Bictegravir.[4] The specific trans configuration of this building block is essential for the final drug's three-dimensional structure and its ability to effectively inhibit the HIV integrase enzyme. The demand for Bictegravir has driven the optimization of the synthesis of (1R,3S)-3-aminocyclopentanol to an industrial scale.
(1S,3S)-3-Aminocyclopentanol: A Scaffold for Antiviral Carbocyclic Nucleosides
(1S,3S)-3-Aminocyclopentanol hydrochloride serves as a valuable chiral building block for the synthesis of carbocyclic nucleoside analogues, which are a class of compounds investigated for their antiviral activity.[1] The cis relationship between the amino and hydroxyl groups provides a suitable scaffold for the stereoselective construction of these complex molecules. The use of enantiomerically pure starting materials like (1S,3S)-3-aminocyclopentanol is a critical strategy in modern drug development to ensure that only the desired, therapeutically active enantiomer is produced.[1]
Comparative Performance: A Gap in the Literature
A direct, head-to-head comparison of (1R,3S)- and (1S,3S)-3-aminocyclopentanol as, for example, chiral auxiliaries in a standardized asymmetric reaction is not extensively documented in the current scientific literature. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While both isomers possess the necessary chirality to function as such, their differing cis and trans geometries would undoubtedly lead to different diastereomeric transition states and, consequently, different levels of stereoselectivity and potentially opposite absolute configurations in the final products.
The overwhelming focus on the synthesis of specific, high-demand pharmaceutical targets for each isomer has meant that broader comparative studies of their performance in general asymmetric transformations are scarce. The choice between these two building blocks is therefore primarily dictated by the specific stereochemical requirements of the target molecule rather than a general superiority of one isomer over the other in inducing chirality.
Experimental Protocols
Deprotection of N-Boc-(1R,3S)-3-hydroxycyclopentyl carbamate to form (1R,3S)-3-aminocyclopentanol hydrochloride
Materials:
-
N-Boc-(1R,3S)-3-hydroxycyclopentyl carbamate
-
Isopropanol
-
Pivaloyl chloride
-
Acetone
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, add 82 g of isopropanol to a reaction flask.
-
With stirring, cool the reaction to 5 °C and slowly add 93.4 g of pivaloyl chloride dropwise.
-
After the addition is complete, adjust the temperature to 25 °C and allow the esterification to proceed for 30 minutes.
-
A solution of 52 g of N-Boc-(1R,3S)-3-hydroxycyclopentyl carbamate dissolved in 53 g of isopropanol is then added dropwise to the reaction system.
-
The deprotection reaction is carried out at room temperature for 12 hours, with progress monitored by Gas Chromatography (GC).
-
Upon completion, cool the reaction system to 0 °C and continue stirring for 1 hour to ensure complete precipitation of the product.
-
Filter the solid under a nitrogen atmosphere and wash the filter cake with isopropanol at 5 °C until the washings are colorless.
-
Wash the filter cake with 40 g of acetone, then stir and heat to 50 °C for 2 hours.
-
Cool the product to 0 °C, filter under nitrogen, and wash the filter cake with acetone at 5 °C.
-
Dry the final product under vacuum at 40 °C for 12 hours to yield (1R,3S)-3-aminocyclopentanol hydrochloride.
Expected Outcome: This protocol is reported to yield approximately 25.4 g of (1R,3S)-3-aminocyclopentanol hydrochloride with a purity of 99.75% by GC and less than 0.01% of the optical isomer impurity. The overall yield is approximately 69.8%.
Conclusion
(1R,3S)-3-Aminocyclopentanol and (1S,3S)-3-aminocyclopentanol are both valuable chiral building blocks with distinct and important roles in pharmaceutical synthesis. The trans isomer, (1R,3S)-3-aminocyclopentanol, is a cornerstone in the production of the anti-HIV drug Bictegravir. The cis isomer, (1S,3S)-3-aminocyclopentanol, is a key component in the synthesis of antiviral carbocyclic nucleoside analogues.
While their potential as general chiral auxiliaries is clear, the lack of direct comparative studies makes it difficult to definitively state which would be superior for a given untargeted asymmetric transformation. The choice of isomer is therefore driven by the specific stereochemical requirements of the final target molecule. Future research exploring the broader applicability of these isomers as chiral auxiliaries could unveil new and efficient synthetic methodologies.
References
Unveiling Purity: A Comparative Guide to Melting Point Determination for Aminocyclopentanol HCl
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of melting point determination as a fundamental technique for assessing the purity of aminocyclopentanol hydrochloride, benchmarked against other analytical methods. Detailed experimental protocols and supporting data are presented to offer a practical understanding of this essential quality control measure.
The melting point of a crystalline solid is a sensitive physical property that can serve as a primary indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range, typically within 0.5-1.0°C. However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression. This results in a lower and broader melting point range, providing a straightforward and cost-effective method for preliminary purity assessment.
Quantitative Analysis of Melting Point Data
The melting point of aminocyclopentanol hydrochloride can vary depending on its specific stereoisomer. The presence of impurities will cause a noticeable depression and broadening of the melting range for any of these isomers.
| Compound Specification | Expected Melting Point (°C) | Purity Indication |
| High-Purity (1R,2R)-trans-2-Aminocyclopentanol HCl | 179 - 181[1] or 191 - 196[2][3][4] | Sharp, narrow range |
| High-Purity (1S,2S)-trans-2-Aminocyclopentanol HCl | 155 - 160[5] | Sharp, narrow range |
| Impure Aminocyclopentanol HCl (any isomer) | Depressed and broadened range (e.g., 170-176°C) | Lowered onset of melting and a wider range |
Note: The variation in the reported melting point for the (1R,2R) isomer may be due to different analytical methods or residual solvent content.
Visualizing the Workflow
The process of determining purity via melting point follows a systematic workflow, from sample preparation to data interpretation.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of aminocyclopentanol HCl using a capillary melting point apparatus.
Materials:
-
Aminocyclopentanol HCl sample
-
Reference standard of high-purity aminocyclopentanol HCl (if available)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Melting point capillary tubes (one end sealed)
-
Mortar and pestle or spatula for grinding
Procedure:
-
Sample Preparation:
-
Ensure the aminocyclopentanol HCl sample is completely dry, as residual solvents can depress the melting point.
-
Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle.[6]
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, to a height of 2-3 mm.
-
Firmly tap the sealed end of the capillary tube on a hard surface to tightly pack the sample at the bottom.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the initial heating rate to be rapid to quickly approach the expected melting point.
-
-
Melting Point Measurement:
-
Observe the sample through the magnifying lens.
-
When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]
-
Record the temperature at which the first drop of liquid appears (the initial melting point).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the final melting point).
-
The recorded melting point is the range between the initial and final temperatures.
-
-
Purity Assessment:
-
A pure sample will exhibit a sharp melting range (typically ≤ 1°C).
-
An impure sample will have a depressed (lower) and broadened melting range compared to the pure compound.
-
Comparison with Alternative Purity Assessment Methods
While melting point determination is a valuable and accessible technique, other instrumental methods offer more quantitative and specific information regarding the purity of a substance.
| Method | Principle | Advantages | Disadvantages |
| Melting Point Determination | Measures the temperature range over which a solid transitions to a liquid. Impurities disrupt the crystal lattice, lowering and broadening the melting range. | - Rapid and simple to perform.[6]- Low cost of equipment.- Good initial indicator of purity.[6] | - Not quantitative.- Insensitive to impurities that are insoluble or form a eutectic mixture.- Can be subjective. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Purity is often determined by the area percentage of the main peak.[8] | - Highly sensitive and quantitative.[9]- Can separate and quantify very similar impurities.[10]- Widely used in the pharmaceutical industry for quality control.[11] | - More expensive instrumentation.- Requires method development.- Consumes solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of the analyte's signals to that of a certified internal standard.[12] | - Provides structural confirmation of the main component and impurities.[13]- Can be highly accurate and precise for purity determination.[14][15]- Non-destructive to the sample.[14] | - High initial cost of instrumentation.- Requires specialized knowledge for data interpretation.- May be less sensitive than HPLC for certain impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it can identify and quantify impurities based on their mass.[16] | - Extremely high sensitivity and selectivity.[17]- Provides molecular weight information, aiding in impurity identification.[18]- Can detect impurities that are not visible by UV detection in HPLC.[19] | - High instrumentation cost.- Complex data analysis.- Ionization efficiency can vary between compounds, affecting quantification without proper standards. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. Cas 68327-11-7,trans-2-Aminocyclopentanol hydrochloride | lookchem [lookchem.com]
- 4. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. torontech.com [torontech.com]
- 11. moravek.com [moravek.com]
- 12. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uccore.org [uccore.org]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
A Comparative Guide to Pre-Column Derivatization for HPLC Analysis of Amino Alcohols
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amino alcohols by High-Performance Liquid Chromatography (HPLC) is a common analytical challenge. Due to their lack of significant UV chromophores or native fluorescence, direct detection of these compounds is often impractical. Pre-column derivatization addresses this by chemically modifying the amino alcohol analyte to introduce a UV-absorbing or fluorescent tag, thereby enhancing detection sensitivity and improving chromatographic separation.
This guide provides an objective comparison of three widely used pre-column derivatization reagents for the HPLC analysis of amino alcohols: o-Phthalaldehyde (OPA), 9-Fluorenylmethyl chloroformate (FMOC-Cl), and Dansyl Chloride (Dns-Cl). We will delve into their reaction mechanisms, experimental protocols, and performance characteristics to assist you in selecting the most suitable method for your analytical needs.
Comparison of Derivatization Reagent Performance
The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as the nature of the amino alcohol (primary or secondary amine), desired sensitivity, and available detection capabilities (UV or fluorescence). The following table summarizes the key performance parameters of OPA, FMOC-Cl, and Dansyl Chloride.
| Feature | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Dansyl Chloride (Dns-Cl) |
| Reactivity | Reacts with primary amines only in the presence of a thiol. | Reacts with both primary and secondary amines, as well as hydroxyl groups.[1][2] | Reacts with primary and secondary amines; can also derivatize hydroxyl groups, though the reaction may be slower.[3][4] |
| Reaction Speed | Very fast (completes in under 1 minute).[1][5] | Fast (can be complete in minutes, though protocols vary from 20 to 40 minutes).[6][7] | Slower reaction kinetics, often requiring 30-60 minutes at elevated temperatures.[8][9][10] |
| Derivative Stability | Derivatives are relatively unstable and require rapid analysis or stabilization by acidification.[5][11] | Derivatives are highly stable, often for more than 48 hours, allowing for automated analysis of multiple samples.[7][12] | Derivatives are generally stable.[9] |
| Detection | Primarily fluorescence detection; UV detection is also possible.[12] | Both fluorescence and UV detection are effective.[12] | Both fluorescence and UV detection are possible.[8][9] |
| By-products | The reagent itself is not fluorescent, which minimizes interference.[12] | The hydrolysis product, FMOC-OH, can interfere with chromatography.[12] | Excess reagent is hydrolyzed to the highly fluorescent dansyl sulfonic acid, which can interfere with the analysis.[12] |
| pH Conditions | Alkaline (pH 9-11.5).[12] | Alkaline (typically pH 8.0-11.4).[6][7][12] | Alkaline (pH 9.5-10.5).[8] |
| Automation Suitability | Well-suited for automated online derivatization due to its rapid reaction.[13][14] | Also suitable for automated derivatization.[13][14] | Less suitable for rapid automated derivatization due to longer reaction times and the need for heating. |
| Detection Limits | Low picomole to femtomole range.[12] | Femtomole range.[7][12] | Picomole to femtomole range.[15] |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are the methodologies for OPA, FMOC-Cl, and Dansyl Chloride derivatization, accompanied by workflow diagrams generated using Graphviz.
o-Phthalaldehyde (OPA) Derivatization
OPA is a popular choice for the derivatization of primary amino alcohols due to its rapid reaction and the high fluorescence of the resulting isoindole derivatives. A thiol, such as 3-mercaptopropionic acid (3-MPA), is required as a co-reagent.[1][5]
Experimental Protocol: [1]
-
Reagent Preparation:
-
Prepare a 0.2 M borate buffer and adjust the pH to 10.
-
Prepare solutions of 3-mercaptopropionic acid (MPA) and o-phthalaldehyde (OPA).
-
-
Derivatization Procedure:
-
In a vial, add 10 µL of the amino alcohol standard or sample.
-
Add 45 µL of the 0.2 M borate buffer.
-
Add 45 µL of a 1:1 mixture of the MPA and OPA solutions.
-
Mix the solution thoroughly.
-
Allow the reaction to proceed for 1 minute at room temperature.
-
-
HPLC Analysis:
-
Inject 1 µL of the reaction mixture into the HPLC system.
-
Detection is typically performed using a fluorescence detector.
-
9-Fluorenylmethyl chloroformate (FMOC-Cl) Derivatization
FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines, as well as hydroxyl groups, making it suitable for a broad range of amino alcohols. The resulting derivatives are highly stable and exhibit both UV absorbance and fluorescence.[6][7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. diva-portal.org [diva-portal.org]
- 6. ikm.org.my [ikm.org.my]
- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. axionlabs.com [axionlabs.com]
- 14. agilent.com [agilent.com]
- 15. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
Comparison of synthetic routes for (1R,3S)-3-aminocyclopentanol hydrochloride
A Comparative Guide to the Synthetic Routes of (1R,3S)-3-Aminocyclopentanol Hydrochloride
(1R,3S)-3-Aminocyclopentanol hydrochloride is a vital chiral intermediate in the synthesis of numerous pharmaceutical compounds, notably as a key building block for the antiviral drug Bictegravir.[1][2] The precise stereochemistry of this compound is critical for the biological activity of the final active pharmaceutical ingredient, necessitating highly stereoselective and efficient synthetic methods. This guide provides a comparative overview of two prominent synthetic routes for the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Comparative Analysis of Synthetic Routes
The two primary strategies for synthesizing (1R,3S)-3-aminocyclopentanol hydrochloride are:
-
Route 1: Hetero-Diels-Alder Reaction followed by Enzymatic Kinetic Resolution. This is a widely adopted and scalable method that begins with a [4+2] cycloaddition to form a racemic bicyclic intermediate. The key stereochemical control is introduced through an enzymatic kinetic resolution step.[1][2][3]
-
Route 2: Asymmetric Cycloaddition using a Chiral Auxiliary. This approach utilizes a chiral N-acyl hydroxylamine compound to induce asymmetry during the initial cycloaddition reaction with cyclopentadiene, thereby setting the desired stereochemistry from the outset.[4]
The following table summarizes the key quantitative data for each route, offering a direct comparison of their efficiency and effectiveness.
| Parameter | Route 1: Hetero-Diels-Alder & Enzymatic Resolution | Route 2: Asymmetric Cycloaddition |
| Starting Materials | tert-butyl hydroxylamine carbonate, Cyclopentadiene | Chiral N-acyl hydroxylamine, Cyclopentadiene |
| Key Stereocontrol Step | Enzymatic Kinetic Resolution using Lipase | Chiral auxiliary-induced asymmetric cycloaddition |
| Overall Yield | ~35-40% | Not explicitly stated, but steps are high-yielding |
| Optical Purity (e.e.) | >99% | High optical purity reported |
| Scalability | Proven to be scalable | Suitable for large-scale industrial production |
| Reagents of Note | Lipase, Zinc powder, Palladium on carbon | Chiral hydroxy acid ester, Copper catalyst |
Experimental Protocols
Route 1: Hetero-Diels-Alder Reaction and Enzymatic Kinetic Resolution
This synthetic pathway involves five key stages to achieve the target molecule with high optical purity.
Step 1: Hetero-Diels-Alder Reaction
-
Objective: To form the racemic bicyclic intermediate, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.
-
Procedure: tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper chloride catalyst and 2-ethyl-2-oxazoline. This is immediately followed by a hetero-Diels-Alder reaction with cyclopentadiene at a controlled temperature of 20-30 °C.[3]
Step 2: Reduction of the N-O Bond
-
Objective: To selectively reduce the nitrogen-oxygen bond of the bicyclic adduct.
-
Procedure: The intermediate from Step 1 is treated with zinc powder in an acetic acid reaction system to yield the racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.[2][3]
Step 3: Enzymatic Kinetic Resolution
-
Objective: To selectively acylate one enantiomer, allowing for the separation of the desired stereoisomer.
-
Procedure: The racemic amino alcohol is subjected to enzymatic acylation using a lipase, such as Novozym 435, and vinyl acetate as the acyl donor. This selectively acylates the (1S,3R) enantiomer, leaving the desired (1R,3S) enantiomer as the unreacted alcohol.[3]
Step 4: Hydrogenation
-
Objective: To saturate the carbon-carbon double bond of the cyclopentene ring.
-
Procedure: The resolved (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine is hydrogenated using a palladium on carbon catalyst under a hydrogen atmosphere.[3]
Step 5: Deprotection and Salt Formation
-
Objective: To remove the Boc protecting group and form the hydrochloride salt.
-
Procedure: The N-Boc protected amino alcohol is treated with a solution of hydrogen chloride in isopropanol, which is prepared in situ from acetyl chloride and isopropanol. This removes the tert-butyl ester protecting group and forms the (1R,3S)-3-aminocyclopentanol hydrochloride salt.[3]
Route 2: Asymmetric Cycloaddition with a Chiral Auxiliary
This route establishes the desired stereochemistry in the initial cycloaddition step.
Step 1: Preparation of Chiral N-Acyl Hydroxylamine
-
Objective: To prepare the chiral dienophile for the asymmetric cycloaddition.
-
Procedure: A chiral hydroxy acid ester is reacted with hydroxylamine in a one-step ammonolysis reaction to produce the chiral N-acyl hydroxylamine compound. This serves as the chiral source for the subsequent reaction.[4]
Step 2: Asymmetric Cycloaddition
-
Objective: To construct the two chiral centers of the target product via an asymmetric cycloaddition.
-
Procedure: The chiral N-acyl hydroxylamine is reacted with cyclopentadiene in the presence of an oxidizing agent (e.g., periodate) and a copper catalyst. This induces an asymmetric cycloaddition to form the chiral bicyclic intermediate with high stereoselectivity.[4][5]
Step 3: Hydrogenation and Reduction
-
Objective: To reduce the double bond and the N-O bond.
-
Procedure: The bicyclic intermediate is subjected to hydrogenation, typically using a Raney nickel or palladium on carbon catalyst under a hydrogen atmosphere, to reduce the double bond. This is followed by or concurrent with the reduction of the N-O bond.[4]
Step 4: Deprotection and Salt Formation
-
Objective: To remove the chiral auxiliary and form the final hydrochloride salt.
-
Procedure: The chiral auxiliary is cleaved under alkaline conditions, followed by acidification with hydrochloric acid to yield (1R,3S)-3-aminocyclopentanol hydrochloride.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Hetero-Diels-Alder and Enzymatic Resolution.
Caption: Route 2: Asymmetric Cycloaddition with Chiral Auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 5. (1R,3S)-3-Amino-cyclopentanol | CAS 1110772-05-8 | Cayman Chemical | Biomol.com [biomol.com]
A Comparative Guide to Determining Solid-State Conformation: X-ray Crystallography and Its Alternatives for Aminocyclopentanol
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure in the solid state is fundamental. This conformation dictates critical physicochemical properties, including solubility, stability, and bioavailability, making its accurate elucidation a cornerstone of materials science and pharmaceutical development.[1] Single-crystal X-ray crystallography is long established as the definitive method for this purpose, providing a high-resolution atomic map.[2][3] However, challenges in obtaining suitable crystals and the static nature of the resulting structure have spurred the development of complementary techniques.
This guide provides an objective comparison between X-ray crystallography, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, and computational modeling for determining the solid-state conformation of a representative small molecule, aminocyclopentanol. We will detail the experimental protocols, present comparative data in a structured format, and illustrate the workflows involved.
X-ray Crystallography: The Gold Standard
X-ray crystallography provides unambiguous, high-resolution structural data by analyzing the diffraction pattern of X-rays passing through a single crystal.[2] This technique yields precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's conformation and its packing within the crystal lattice.[3]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: The primary and often most challenging step is to grow single crystals of aminocyclopentanol of sufficient quality (typically >0.1 mm) and size.[3][4] This is achieved by slowly bringing a concentrated, highly purified solution to a state of supersaturation. Common methods include:
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the sample solution is allowed to equilibrate with a larger reservoir containing a precipitant, slowly inducing crystallization.[3]
-
Cooling: Gradually lowering the temperature of a saturated solution to decrease solubility.
-
-
Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer head, and flash-cooled with liquid nitrogen to minimize radiation damage during data collection.[5] The mounted crystal is then placed in an X-ray diffractometer. X-rays are directed at the crystal, which is rotated to collect a series of diffraction patterns from multiple orientations.[5]
-
Structure Solution and Refinement: The collected diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and space group.[3] The "phase problem" is solved using computational methods to generate an initial electron density map.[3] An atomic model is built into this map and then refined iteratively to best fit the experimental data, resulting in a final, high-resolution crystal structure.[6]
Caption: Workflow for determining solid-state conformation using X-ray crystallography.
Alternative Methodologies
While powerful, X-ray crystallography is not always feasible or sufficient. Alternative methods provide complementary information, especially when single crystals cannot be obtained or when understanding conformational dynamics is crucial.
Solid-state NMR provides detailed information about the local chemical environment, conformation, and dynamics of molecules in powdered or amorphous solid samples.[7][8] By measuring nuclear spin interactions that are averaged out in solution, ssNMR can distinguish between different polymorphs and conformations based on subtle differences in chemical shifts.[8]
Experimental Protocol: Solid-State NMR Spectroscopy
-
Sample Preparation: A powdered crystalline or amorphous sample of aminocyclopentanol is packed into an NMR rotor (typically zirconia). No single crystal is required.
-
Data Acquisition: The rotor is spun at a high speed (kilohertz range) at the "magic angle" (54.74°) to average out anisotropic interactions and improve spectral resolution.[9] Cross-polarization (CP) techniques are often used to enhance the signal of less abundant nuclei like ¹³C.[8]
-
Spectral Analysis: One-dimensional (e.g., ¹³C CP-MAS) or two-dimensional correlation spectra are acquired. The observed chemical shifts are highly sensitive to the local molecular conformation (e.g., torsion angles).[10] These experimental shifts can be compared with values computed for computationally generated conformers to determine the most probable structure.[11]
Computational modeling, particularly Crystal Structure Prediction (CSP), is a theoretical method used to generate and rank possible crystal structures of a molecule based on its chemical diagram. It explores the molecule's conformational landscape and predicts how different conformers might pack in a crystal lattice.
Experimental Protocol: Computational Modeling Workflow
-
Conformer Generation: A computational search is performed to identify all low-energy gas-phase conformers of the aminocyclopentanol molecule.[12]
-
Crystal Packing Simulation: For each low-energy conformer, a vast number of possible crystal packing arrangements are generated within common space groups.
-
Lattice Energy Calculation: The stability of each hypothetical crystal structure is evaluated by calculating its lattice energy using force fields or quantum mechanical methods.[13] This produces a crystal energy landscape, plotting stability versus structural parameters.
-
Structure Ranking and Analysis: The predicted structures are ranked by energy. The lowest-energy structures represent the most likely polymorphs to be observed experimentally. These predicted structures can then be compared with experimental data (e.g., from powder X-ray diffraction or ssNMR) for validation.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. What Can Solid State NMR Contribute To Our Understanding of Protein Folding? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emory.edu [emory.edu]
- 10. Probing site-specific conformational distributions in protein folding with solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of stereochemistry and molecular conformation using solid-state NMR tensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular, Solid-State and Surface Structures of the Conformational Polymorphic Forms of Ritonavir in Relation to their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Differentiating Cis and Trans Isomers of 3-Aminocyclopentanol via NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in molecular characterization and drug design. The spatial arrangement of functional groups in cyclic molecules like 3-aminocyclopentanol can significantly influence their biological activity and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive tool for distinguishing between the cis and trans diastereomers of this compound. This guide provides a comprehensive comparison of the NMR spectral features expected for cis- and trans-3-aminocyclopentanol, supported by fundamental principles of NMR spectroscopy.
In the cis isomer of 3-aminocyclopentanol, the amino (-NH2) and hydroxyl (-OH) groups are situated on the same side of the cyclopentane ring. Conversely, in the trans isomer, these functional groups are on opposite sides. This fundamental difference in stereochemistry gives rise to distinct and measurable variations in the chemical shifts (δ) and spin-spin coupling constants (J) of the protons and carbons within the molecule. Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide unequivocal proof of the relative stereochemistry.
Comparative NMR Data Analysis
Table 1: Expected ¹H NMR Spectral Data Comparison
| Proton | Expected Chemical Shift (δ) for Cis Isomer (ppm) | Expected Chemical Shift (δ) for Trans Isomer (ppm) | Rationale for Difference |
| H-1 (CH-OH) | More Downfield (e.g., ~4.0 - 4.3) | More Upfield (e.g., ~3.8 - 4.1) | In the cis isomer, steric compression between the -OH and -NH2 groups can lead to deshielding of the H-1 proton. |
| H-3 (CH-NH2) | More Downfield (e.g., ~3.3 - 3.6) | More Upfield (e.g., ~3.1 - 3.4) | Similar to H-1, the H-3 proton in the cis isomer is expected to be deshielded due to the proximity of the -OH group. |
| Cyclopentyl Protons | ~1.4 - 2.2 | ~1.3 - 2.1 | The complex multiplet patterns will differ due to variations in coupling constants. |
Table 2: Expected ¹³C NMR Spectral Data Comparison
| Carbon | Expected Chemical Shift (δ) for Cis Isomer (ppm) | Expected Chemical Shift (δ) for Trans Isomer (ppm) | Rationale for Difference |
| C-1 (CH-OH) | More Downfield (e.g., ~74 - 77) | More Upfield (e.g., ~72 - 75) | The carbon bearing the hydroxyl group in the cis isomer is expected to be deshielded due to steric interactions (gamma-gauche effect).[1] |
| C-3 (CH-NH2) | More Downfield (e.g., ~55 - 58) | More Upfield (e.g., ~53 - 56) | Similar deshielding is anticipated for the C-3 carbon in the cis isomer due to the through-space interaction with the -OH group. |
| Cyclopentyl Carbons | Varied Shifts | Varied Shifts | The chemical shifts of the other ring carbons will also be influenced by the stereochemistry. |
Table 3: Key Differentiating Coupling Constants (¹H NMR)
| Coupling Constant | Expected Value for Cis Isomer (Hz) | Expected Value for Trans Isomer (Hz) | Significance |
| ³J (H-1, H-2/H-5) | Larger (e.g., ~7 - 10 Hz) | Smaller (e.g., ~2 - 6 Hz) | The vicinal coupling constants between the methine proton at C-1 and the adjacent methylene protons are a crucial diagnostic tool. The dihedral angle in the cis isomer generally leads to a larger coupling constant.[1] |
| ³J (H-3, H-2/H-4) | Larger (e.g., ~7 - 10 Hz) | Smaller (e.g., ~2 - 6 Hz) | Similar to the couplings at C-1, the vicinal couplings at C-3 will be larger for the cis isomer.[1] |
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex cases or for definitive confirmation of stereochemistry, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment confirms the ¹H-¹H coupling network, aiding in the assignment of all proton signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the assignments of the ¹³C spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique for determining through-space proximity of protons. In the cis isomer, a clear NOE cross-peak is expected between the proton on C-1 (H-1) and the proton on C-3 (H-3). This correlation would be absent or significantly weaker in the trans isomer, where these protons are on opposite faces of the ring.[1][2]
Experimental Protocols
A standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 3-aminocyclopentanol isomers is as follows:
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the sample and whether the exchangeable protons (-OH, -NH₂) are of interest.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 160 ppm.
NOESY Acquisition Parameters:
-
Pulse Program: A standard NOESY pulse sequence (e.g., 'noesygpph').
-
Mixing Time: The mixing time (d8) is a critical parameter and may need to be optimized (typically ranging from 300 to 800 ms) to observe the desired NOE correlations.
-
Number of Scans: 8 to 16 scans per increment.
-
Increments: 256 to 512 increments in the indirect dimension.
Visualization of Key Concepts
To further clarify the structural differences and the NMR-based differentiation strategy, the following diagrams are provided.
Caption: A logical workflow for the differentiation of cis and trans isomers of 3-aminocyclopentanol using various NMR techniques.
Caption: Illustration of the through-space proximity of H-1 and H-3 in the cis isomer, leading to a diagnostic NOE, which is absent in the trans isomer.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Aminocyclopentanol Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like 3-Aminocyclopentanol hydrochloride are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, drawing from established safety data sheets and chemical handling protocols.
The primary and recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service.[1][2][3] This ensures that the chemical waste is managed in an environmentally sound and compliant manner.[1] Direct disposal of this compound in general waste or down the drain is strictly prohibited.
Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Safety glasses or goggles.[1] |
| Hand Protection | Appropriate chemical-resistant gloves.[1] |
| Body Protection | A standard laboratory coat should be worn.[1] |
| Respiratory Protection | If handling fine powders or creating dust, a particle respirator is necessary.[1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Collection and Segregation:
-
Collect solid waste of this compound in a designated, properly labeled, and compatible waste container.[1][4]
-
For solutions containing this compound, use a separate, clearly labeled, and sealed liquid waste container.[4]
-
Ensure the container is kept tightly closed when not in use.[1]
-
Crucially, do not mix this waste with other incompatible materials; it should be stored separately from acids and bases.[1]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1]
-
The storage area must be cool, dry, and well-ventilated.[1]
3. Spill Response:
-
In the event of a spill, the primary objective is to avoid dust formation.[1][2]
-
Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][2]
-
Ensure the area is well-ventilated.[1]
-
Any contaminated materials, such as paper towels or absorbent pads, should also be collected and disposed of as hazardous waste.[3]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.[1][3]
-
Provide them with the Safety Data Sheet (SDS) for this compound upon request.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet before handling any chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Aminocyclopentanol Hydrochloride
Essential safety protocols and logistical plans are critical for the secure and effective handling of 3-Aminocyclopentanol hydrochloride in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment.
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2]. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Consider double-gloving. | Protects against skin irritation. Nitrile offers good chemical resistance[3]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye irritation from splashes or airborne particles[1][3]. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination[1][3]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the solid outside of a fume hood, or if dust or aerosols are generated. | Protects against respiratory irritation from dust or vapors[1][4]. |
Operational Plan: Step-by-Step Handling Procedures
Following a structured operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
1. Engineering Controls:
-
All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood[3].
-
Ensure a safety shower and eyewash station are readily accessible in the immediate work area[3].
2. Pre-Handling Preparation:
-
Consult the Safety Data Sheet (SDS) for this compound before beginning any work[1].
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
3. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the skin and eyes[4].
-
Avoid the formation of dust and aerosols[4].
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly closed when not in use.
4. In Case of a Spill:
-
For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal[3].
-
For larger spills, evacuate the area and contact your institution's emergency response personnel.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste[3].
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams[3].
-
Contaminated Materials: Dispose of all contaminated PPE (such as gloves) and labware as hazardous waste in designated containers[3].
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[3].
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials[1][3].
3. Disposal Procedure:
-
Dispose of all waste containing this compound through your institution's licensed hazardous waste management program[1][5].
-
Consult with your environmental health and safety (EHS) department for specific institutional procedures and to schedule a waste pickup[3].
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
